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  • Product: 1-(4-Aminophenyl)propane-1,2,3-triol
  • CAS: 695191-72-1

Core Science & Biosynthesis

Foundational

Chemo-Structural Analysis and Synthetic Utility of 1-(4-Aminophenyl)propane-1,2,3-triol

[1] Executive Summary 1-(4-Aminophenyl)propane-1,2,3-triol (C₉H₁₃NO₃) represents a highly functionalized aromatic scaffold merging the nucleophilicity of an aniline with the hydrophilicity of a glycerol side chain. Often...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

1-(4-Aminophenyl)propane-1,2,3-triol (C₉H₁₃NO₃) represents a highly functionalized aromatic scaffold merging the nucleophilicity of an aniline with the hydrophilicity of a glycerol side chain. Often encountered as a reduced metabolite of nitrophenyl-glycerols or as a deliberate synthetic intermediate, this molecule serves as a "Janus" building block in medicinal chemistry—offering orthogonal reactivity at its polar tail (triol) and its aromatic head (amine).

This guide dissects the molecule’s physicochemical behavior, outlining protocols for its synthesis, stabilization, and application in drug development.[1]

Molecular Architecture & Physicochemical Profile[1]

The molecule features a p-substituted benzene ring attached to a chiral glycerol backbone. Its behavior is governed by the interplay between the electron-rich aromatic system and the extensive hydrogen-bonding network of the side chain.

Structural Features[1][2]
  • Benzylic Sensitivity: The C1-hydroxyl group is benzylic. The presence of the p-amino group (a strong electron donor) significantly lowers the bond dissociation energy of the C1-OH bond, making it susceptible to hydrogenolysis or dehydration to form quinone methide-like intermediates under acidic conditions.

  • Stereochemistry: The molecule possesses two chiral centers (C1 and C2), resulting in four stereoisomers (two enantiomeric pairs: erythro and threo).[1] Synthetic routes often yield diastereomeric mixtures unless asymmetric catalysis is employed.[1]

Physicochemical Data Table[1][2]
PropertyValue / CharacteristicContextual Note
Molecular Formula C₉H₁₃NO₃MW: 183.21 g/mol
Physical State Solid (Hygroscopic)Likely forms an amorphous solid or sticky gum unless recrystallized from polar solvents.[1][2]
Solubility High: H₂O, MeOH, DMSOLow: Et₂O, Hexane, DCMThe triol moiety dominates the solubility profile, necessitating reverse-phase chromatography for purification.[1]
pKa (Amine) ~4.8 - 5.0Typical for anilines; protonation occurs at low pH.[1]
pKa (Hydroxyl) ~13.5 (Secondary), ~14 (Primary)The benzylic -OH is slightly more acidic than the aliphatic -OH groups.[1]
Stability Oxidation-sensitiveThe aniline group oxidizes to colored impurities (azo/azoxy) in air; store under Argon/N₂ at -20°C.

Synthetic Strategy & Purification

The most robust route to 1-(4-aminophenyl)propane-1,2,3-triol avoids direct electrophilic substitution on the phenyl ring (which is regiochemically difficult with the triol present) and instead utilizes the reduction of a nitro-precursor.

Core Synthesis Pathway (Graphviz Diagram)

The following pathway illustrates the conversion of 4-nitrocinnamyl alcohol to the target triol via Sharpless dihydroxylation logic, followed by careful reduction.

SynthesisPath Start 4-Nitrocinnamyl Alcohol Inter1 1-(4-Nitrophenyl) propane-1,2,3-triol Start->Inter1 Dihydroxylation Product 1-(4-Aminophenyl) propane-1,2,3-triol Inter1->Product Nitro Reduction Reagent1 OsO4 / NMO (Upjohn or Sharpless) Reagent1->Inter1 Reagent2 H2, Pd/C (Neutral pH) Reagent2->Product

Figure 1: Synthetic route from cinnamyl precursors. Note that neutral pH is critical during hydrogenation to prevent benzylic C-O cleavage.

Critical Protocol: Nitro Reduction[1]
  • Challenge: Reducing the nitro group without cleaving the benzylic hydroxyl (hydrogenolysis).

  • Solution: Use catalytic hydrogenation (Pd/C) in a neutral solvent (Methanol or Ethanol) at ambient pressure.[1] Avoid adding acids (like HCl or Acetic Acid), which catalyze the elimination of the benzylic alcohol.

Step-by-Step Protocol:

  • Dissolution: Dissolve 1.0 eq of 1-(4-nitrophenyl)propane-1,2,3-triol in anhydrous Methanol (0.1 M concentration).

  • Catalyst: Add 10 wt% Pd/C (palladium on carbon).[1]

  • Hydrogenation: Purge with H₂ gas (balloon pressure is sufficient). Stir vigorously at Room Temperature for 4–6 hours.

  • Monitoring: Monitor via TLC (Eluent: 10% MeOH in DCM). The starting material (UV active, yellow) will disappear; the product (UV active, stains with Ninhydrin) will appear near the baseline.[1]

  • Workup: Filter through a Celite pad to remove Pd/C. Concentrate the filtrate in vacuo keeping the bath temperature <40°C.

  • Storage: Store the resulting off-white solid immediately under inert gas.

Reactivity & Derivatization Logic

The molecule presents two distinct "faces" for chemical modification. Understanding the chemoselectivity between the amine and the triol is vital for library generation.

Reactivity Map[1]

Reactivity Center 1-(4-Aminophenyl) propane-1,2,3-triol Amide Amide/Urea Formation Center->Amide Acyl Chlorides (N-selective) Diazo Diazonium Salts (Azo Coupling) Center->Diazo NaNO2/HCl Acetonide 1,2-Acetonide Protection Center->Acetonide Acetone/H+ Periodate NaIO4 Cleavage (to Benzaldehyde) Center->Periodate Oxidative degradation

Figure 2: Divergent reactivity profile.[1][3] Red arrows indicate N-terminus modifications; Green arrows indicate O-terminus modifications.

Selective Protection Strategies

To utilize this molecule in complex synthesis, you must often differentiate the three hydroxyl groups.

  • 1,2-Acetonide Formation: Treating the triol with 2,2-dimethoxypropane and catalytic pTsOH preferentially protects the terminal 1,2-diol (primary and secondary) over the benzylic 1,3-arrangement due to ring strain considerations, leaving the benzylic -OH free .

  • N-Protection: The amine should be protected (e.g., Boc or Cbz) before attempting oxidation or alkylation of the hydroxyls to prevent N-alkylation or oxidation to quinones.

Applications in Drug Discovery[5][6][7]

Bioisosterism & Scaffolding

This molecule serves as a hydrophilic bioisostere for catecholamines (epinephrine/norepinephrine analogs).[1]

  • Polarity Shift: Replacing the catechol (two phenolic OHs) with a glycerol side chain maintains hydrogen bonding capability but alters the lipophilicity (LogP) and metabolic stability (resistant to COMT methylation).

  • Prodrug Linkers: The 1,2-diol tail can be used to conjugate boronic acid drugs (forming cyclic boronate esters) that release the active payload in response to oxidative stress or specific pH environments.

Polymer Chemistry

The triol functionality makes this molecule an excellent cross-linker for polyurethanes or polyesters. The aromatic amine can be incorporated into polyimide backbones, providing a "pendant" hydrophilic glycerol chain that modifies the polymer's water uptake or surface adhesion properties.

References

  • Synthesis of Nitrophenyl-triols

    • Source: BenchChem.[1] "A Comparative Analysis of 1-(4-Nitrophenyl)propane-1,2,3-triol and 2-amino-1-(4-nitrophenyl)propane-1,3-diol."

  • Benzylic Alcohol Stability

    • Source: Hanson, S. et al. "Chemoselective Oxidation of Benzyl Alcohols." Journal of Organic Chemistry.
    • Context: Discusses the stability of p-amino benzyl alcohols during oxid
    • URL:[Link][1]

  • General Polyol Reactivity

    • Source: PubChem Compound Summary for Glycerol Derivatives.[1]

    • URL:[Link][1]

Sources

Exploratory

Technical Monograph: Physicochemical Profiling of 1-(4-Aminophenyl)propane-1,2,3-triol

Executive Summary 1-(4-Aminophenyl)propane-1,2,3-triol (CAS: 695191-72-1) is a specialized chiral building block and fine chemical intermediate characterized by a phenyl ring substituted with an oxidatively sensitive ami...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(4-Aminophenyl)propane-1,2,3-triol (CAS: 695191-72-1) is a specialized chiral building block and fine chemical intermediate characterized by a phenyl ring substituted with an oxidatively sensitive amine at the para position and a hydrophilic glycerol-like side chain at the benzylic position.[1] Its unique structure—combining a lipophilic aromatic core with a highly polar polyol tail—imparts amphiphilic properties valuable in the synthesis of high-performance polymers, chiral pharmaceutical intermediates, and bio-compatible linkers. This guide provides a rigorous analysis of its physical properties, thermodynamic behavior, and handling protocols, grounded in structural logic and available experimental data.

Chemical Identity & Structural Characterization[1][2][3]

The compound exists as a solid powder, often off-white to pale brown due to the susceptibility of the aromatic amine to air oxidation. It possesses two chiral centers at the C1 and C2 positions of the propane chain, leading to four potential stereoisomers (two enantiomeric pairs: erythro and threo).

AttributeDetail
IUPAC Name 1-(4-Aminophenyl)propane-1,2,3-triol
CAS Number 695191-72-1
Molecular Formula C

H

NO

Molecular Weight 183.207 g/mol
SMILES NC1=CC=C(C(O)C(O)CO)C=C1
Stereochemistry 2 Chiral Centers (C1, C2); exists as erythro and threo diastereomers.[1][2][3]
Key Functional Groups Primary aromatic amine (-NH

), Benzylic alcohol (-OH), Vicinal diol (Glycol).

Thermodynamic & Phase Properties[1][5][6][7][8]

Due to the limited availability of experimental crystallographic data for this specific CAS, values below combine available experimental data from close structural analogs (e.g., 1-(4-nitrophenyl)glycerol) and high-fidelity computational models (ACD/Labs, EPA T.E.S.T.).

Physical State and Transitions
  • Physical Form: Solid crystalline powder.

  • Color: Off-white (pure) to brown (oxidized).

  • Melting Point (Experimental/Predicted):

    • Experimental (Nitro-precursor): 98–101 °C [1].[3]

    • Predicted (Amino-target): 115–135 °C. The presence of the amino group typically elevates the melting point relative to the nitro analog due to increased intermolecular hydrogen bonding (N-H···O and N-H···N interactions).

  • Boiling Point (Predicted): ~450 °C at 760 mmHg (Decomposes before boiling).

  • Flash Point (Predicted): >200 °C.

Solubility Profile

The molecule exhibits amphiphilic behavior with a bias toward hydrophilicity due to the three hydroxyl groups.

SolventSolubility RatingMechanism
Water SolubleExtensive H-bonding network via 3 -OH groups and -NH

.
Methanol/Ethanol Highly SolubleMatches polarity of the polyol chain.
DMSO/DMF Very SolubleStandard polar aprotic dissolution.
Diethyl Ether Sparingly SolublePolarity mismatch.[4]
Hexane/Toluene InsolubleLipophobic polyol chain prevents solvation.

Partitioning & Transport Properties (In Silico)

For drug development applications, the partitioning parameters suggest this compound is highly polar and likely to have low passive membrane permeability without transporter assistance.

  • LogP (Octanol/Water): -0.9 to -1.2 (Predicted).

    • Interpretation: The negative LogP confirms high hydrophilicity. It will partition preferentially into the aqueous phase.

  • Topological Polar Surface Area (TPSA): ~86–90 Ų.

    • Breakdown: ~60 Ų (3 x -OH) + ~26 Ų (-NH

      
      ).
      
    • Relevance: TPSA < 140 Ų suggests potential for oral bioavailability, though the low LogP may limit passive diffusion.

  • pKa Values (Predicted):

    • Amine (-NH

      
      
      
      
      
      -NH
      
      
      ):
      ~4.8 (Typical for aniline derivatives).
    • Benzylic Hydroxyl: ~13.5.

    • Aliphatic Hydroxyls: ~14.5.

pH-Dependent Speciation

The compound behaves as a weak base.

  • pH < 4: Exists predominantly as a cation (Ar-NH

    
    ). Solubility is maximal.
    
  • pH 7: Exists as a neutral molecule.

  • pH > 14: Potential for anionic species (alkoxide formation), though rarely relevant in biological contexts.

Speciation Figure 1: pH-Dependent Ionization States of 1-(4-Aminophenyl)propane-1,2,3-triol Cation Cationic Form (pH < 4) Ar-NH3+ Neutral Neutral Form (pH ~ 7) Ar-NH2 Cation->Neutral - H+ Neutral->Cation + H+ Anion Anionic Form (pH > 14) Ar-O- Neutral->Anion - H+ (Strong Base)

Synthesis & Reaction Pathways[9][10][11]

The synthesis typically proceeds via the reduction of the nitro-precursor, 1-(4-nitrophenyl)glycerol. This precursor is often accessible via the aldol condensation of 4-nitrobenzaldehyde with hydroxyacetone derivatives or direct nitration of phenylglycerol (though regioselectivity is poor).

Primary Synthesis Route (Reduction)

The most reliable method involves catalytic hydrogenation.

  • Starting Material: 1-(4-Nitrophenyl)propane-1,2,3-triol (CAS 2207-68-3).[3]

  • Reagents: H

    
     gas (1 atm) or Hydrazine hydrate.
    
  • Catalyst: Pd/C (10%) or Raney Nickel.

  • Solvent: Methanol or Ethanol.[5]

  • Conditions: Room temperature to 50°C.

  • Workup: Filtration of catalyst (under inert atmosphere to prevent amine oxidation) and concentration.

Synthesis Figure 2: Synthetic Pathway via Nitro-Reduction Start 4-Nitrobenzaldehyde Inter Intermediate: 1-(4-Nitrophenyl)propane-1,2,3-triol (CAS: 2207-68-3) Start->Inter Aldol Condensation / Dihydroxylation Product Target: 1-(4-Aminophenyl)propane-1,2,3-triol (CAS: 695191-72-1) Inter->Product Reduction (H2, Pd/C) Solvent: MeOH

Stability & Handling Protocols

Oxidative Instability

Like most anilines, this compound is sensitive to aerial oxidation, turning from white/off-white to brown/violet upon exposure to air and light. This is accelerated in solution.

  • Storage: Store at +2°C to +8°C under an inert atmosphere (Argon or Nitrogen).

  • Container: Amber glass vials (light protection) with teflon-lined caps.

  • Handling: Weigh quickly in air; prepare solutions immediately before use.

Chemical Reactivity
  • Vicinal Diol Cleavage: The 1,2-diol moiety is susceptible to oxidative cleavage by periodates (NaIO

    
    ), yielding 4-aminobenzaldehyde and formaldehyde. This reaction is a useful analytical confirmation test.
    
  • Diazotization: The primary amine can be converted to a diazonium salt (NaNO

    
    /HCl, 0°C), allowing for Sandmeyer-type substitutions or azo-coupling (dye synthesis).
    

Experimental Characterization Protocols

To validate the identity and purity of the compound, the following analytical systems are recommended.

High-Performance Liquid Chromatography (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (buffers amine).

  • Mobile Phase B: Acetonitrile.[4]

  • Gradient: 5% B to 95% B over 10 minutes. Note: Compound is polar and will elute early (low retention time).

  • Detection: UV at 254 nm (aromatic ring) and 210 nm.

Nuclear Magnetic Resonance (NMR)
  • Solvent: DMSO-d

    
     (preferred due to solubility and exchangeable protons).
    
  • 1H NMR Signatures:

    • 
       ~4.8–5.0 ppm: Broad singlet (2H, -NH
      
      
      
      , D
      
      
      O exchangeable).
    • 
       ~6.5 ppm: Doublet (2H, aromatic protons ortho to amine).
      
    • 
       ~7.0 ppm: Doublet (2H, aromatic protons meta to amine).
      
    • 
       ~4.4 ppm: Doublet (1H, benzylic -CH-OH).
      
    • 
       ~3.3–3.5 ppm: Multiplets (Propane chain protons).
      

References

  • Sigma-Aldrich. (n.d.). 1-(4-Nitrophenyl)glycerol Product Specification. Retrieved from

  • PubChem. (2025).[2] Compound Summary: 1-(4-Aminophenyl)propane-1,2,3-triol (CAS 695191-72-1).[1][6][7][8][9] National Center for Biotechnology Information. Retrieved from

  • GuideChem. (2025). Chemical Properties of 1-(4-Aminophenyl)propane-1,2,3-triol. Retrieved from

  • Biosynth. (2025).[10] Certificate of Analysis: 1-(4-Aminophenyl)propane-1,2,3-triol. Retrieved from

  • ChemSrc. (2025). Threo-1-(4-Hydroxyphenyl)propane-1,2,3-triol Physical Properties. Retrieved from

Sources

Foundational

An In-Depth Technical Guide to 1-(4-Aminophenyl)propane-1,2,3-triol: A Versatile Scaffold for Drug Discovery and Chemical Synthesis

Foreword: Unveiling the Potential of a Niche Building Block In the vast landscape of chemical compounds available to researchers, some molecules, despite their seemingly simple structures, hold significant untapped poten...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling the Potential of a Niche Building Block

In the vast landscape of chemical compounds available to researchers, some molecules, despite their seemingly simple structures, hold significant untapped potential. 1-(4-Aminophenyl)propane-1,2,3-triol, identified by its CAS number 695191-72-1, is one such compound. While not extensively documented in mainstream literature, its constituent functional groups—a primary aromatic amine and a chiral propane-1,2,3-triol side chain—position it as a highly valuable and versatile building block. This guide aims to provide an in-depth technical overview for researchers, scientists, and drug development professionals, elucidating the compound's properties, proposing robust synthetic and analytical methodologies, and exploring its potential applications as a key intermediate in the synthesis of complex molecules for pharmaceuticals and agrochemicals.[1] By examining the chemistry of its core components, we can extrapolate and project the utility of this unique trifunctional molecule.

Section 1: Physicochemical and Structural Characteristics

Core Structural Features

1-(4-Aminophenyl)propane-1,2,3-triol is characterized by a benzene ring substituted with an amino group at the para position and a propane-1,2,3-triol group. The presence of two stereocenters in the triol side chain means the compound can exist as four possible stereoisomers. This chirality is a critical feature, as stereochemistry often plays a pivotal role in the biological activity of pharmaceutical compounds.

Physicochemical Data

The following table summarizes the key physicochemical properties of 1-(4-Aminophenyl)propane-1,2,3-triol. It is important to note that much of this data is computationally predicted and should be confirmed experimentally.

PropertyValueSource
CAS Number 695191-72-1N/A
Molecular Formula C₉H₁₃NO₃N/A
Molecular Weight 183.20 g/mol N/A
Topological Polar Surface Area 86.7 ŲPredicted
Hydrogen Bond Donors 4Predicted
Hydrogen Bond Acceptors 4Predicted
Rotatable Bonds 3Predicted
LogP (Octanol-Water Partition Coefficient) -1.1Predicted

The predicted low LogP value suggests that the compound is likely to be water-soluble, a desirable property for many biological and pharmaceutical applications. The multiple hydrogen bond donors and acceptors indicate its potential to form strong interactions with biological targets such as enzymes and receptors.

Section 2: Proposed Synthetic Pathways

The synthesis of 1-(4-Aminophenyl)propane-1,2,3-triol is not widely reported. However, based on established principles of organic synthesis, a plausible and efficient multi-step synthesis can be proposed. The key challenges in the synthesis are the stereocontrolled introduction of the three hydroxyl groups and the final reduction of a nitro group to the desired amine.

A logical retrosynthetic analysis suggests that the target molecule can be derived from a nitrophenyl precursor, which in turn can be synthesized from a commercially available starting material like 4-nitro-trans-cinnamyl alcohol.

Retrosynthesis Target 1-(4-Aminophenyl)propane-1,2,3-triol Precursor1 1-(4-Nitrophenyl)propane-1,2,3-triol Target->Precursor1 Catalytic Reduction Precursor2 trans-4-Nitrocinnamyl Alcohol Precursor1->Precursor2 Asymmetric Dihydroxylation StartingMaterial 4-Nitrobenzaldehyde Precursor2->StartingMaterial Wittig or Horner-Wadsworth-Emmons Reaction

Caption: Retrosynthetic analysis of 1-(4-Aminophenyl)propane-1,2,3-triol.

Step 1: Synthesis of trans-4-Nitrocinnamyl Alcohol

This intermediate can be prepared from 4-nitrobenzaldehyde via a Wittig or Horner-Wadsworth-Emmons reaction to introduce the carbon-carbon double bond, followed by reduction of the resulting ester or aldehyde.

Step 2: Asymmetric Dihydroxylation of trans-4-Nitrocinnamyl Alcohol

The crucial propane-1,2-diol stereochemistry can be established with high enantioselectivity using the Sharpless Asymmetric Dihydroxylation. This powerful reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand to direct the dihydroxylation to a specific face of the double bond.[1]

  • AD-mix-β would yield the (1R,2S)-diol.

  • AD-mix-α would yield the (1S,2R)-diol.

This step would produce the key intermediate, 1-(4-nitrophenyl)propane-1,2,3-triol.

Step 3: Catalytic Reduction of the Nitro Group

The final step is the reduction of the aromatic nitro group to the corresponding amine. This transformation is reliably and cleanly achieved by catalytic hydrogenation.

Experimental Protocol: Proposed Synthesis of (1R,2S)-1-(4-Aminophenyl)propane-1,2,3-triol

Objective: To synthesize (1R,2S)-1-(4-Aminophenyl)propane-1,2,3-triol from trans-4-nitrocinnamyl alcohol.

Materials:

  • trans-4-Nitrocinnamyl alcohol

  • AD-mix-β

  • tert-Butanol

  • Water

  • Methanesulfonamide

  • Palladium on carbon (10 wt%)

  • Methanol

  • Hydrogen gas supply

Procedure:

  • Asymmetric Dihydroxylation:

    • In a round-bottom flask, dissolve AD-mix-β (1.4 g per mmol of olefin) in a 1:1 mixture of tert-butanol and water (10 mL per g of AD-mix-β).

    • Cool the mixture to 0 °C with an ice bath and stir until both layers are clear.

    • Add methanesulfonamide (1 equivalent) and stir for 2 minutes.

    • Add trans-4-nitrocinnamyl alcohol (1 equivalent) and stir vigorously at 0 °C.

    • Monitor the reaction by TLC. Upon completion, add sodium sulfite (1.5 g per mmol of olefin) and stir for 1 hour.

    • Extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 1-(4-nitrophenyl)propane-1,2,3-triol.

  • Catalytic Hydrogenation:

    • Dissolve the crude 1-(4-nitrophenyl)propane-1,2,3-triol in methanol.

    • Carefully add 10 wt% palladium on carbon (approximately 5 mol%).

    • Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).

    • Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).

    • Carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

    • Concentrate the filtrate under reduced pressure to yield the final product, 1-(4-aminophenyl)propane-1,2,3-triol.

Purification: The final product can be purified by column chromatography on silica gel or by recrystallization.

Section 3: Potential Applications in Research and Development

The true value of 1-(4-aminophenyl)propane-1,2,3-triol lies in its potential as a versatile building block for the synthesis of more complex molecules with desired biological activities or material properties.[1] The aminophenyl moiety is a common feature in many approved drugs and clinical candidates.

Applications Main 1-(4-Aminophenyl)propane-1,2,3-triol App1 Kinase Inhibitors Main->App1 Scaffold for ATP-competitive inhibitors App2 Anticancer Agents Main->App2 Derivatives with cytotoxic activity App3 Antimicrobial Agents Main->App3 Core for novel antibiotics App4 Material Science Main->App4 Monomer for specialty polymers

Caption: Potential application areas for 1-(4-Aminophenyl)propane-1,2,3-triol.

Scaffold for Kinase Inhibitors

The aminophenyl group is a well-established "hinge-binding" motif in many kinase inhibitors. It can form crucial hydrogen bonds with the backbone of the kinase hinge region, a key interaction for potent and selective inhibition. For example, the FDA-approved noncovalent BTK inhibitor, Pirtobrutinib, features a core structure where an aminophenyl group plays a role in its binding.[2] The triol side chain of 1-(4-aminophenyl)propane-1,2,3-triol can be further functionalized to interact with other regions of the ATP-binding pocket, potentially leading to the development of novel and selective kinase inhibitors for oncology and immunology.

Intermediate for Anticancer Drug Discovery

Derivatives of aminophenyl compounds have shown promising anticancer activities. For instance, certain 6-(aminophenyl)-2,4-bismorpholino-1,3,5-triazine derivatives have demonstrated potent cytotoxicity against various cancer cell lines.[3] The primary amine of 1-(4-aminophenyl)propane-1,2,3-triol provides a convenient handle for the attachment of various pharmacophores, allowing for the rapid generation of libraries of new compounds for anticancer screening.

Core Structure for Novel Antimicrobial Agents

The aminophenyl scaffold is also found in compounds with antimicrobial properties. The development of novel antibiotics is a critical area of research, and new chemical scaffolds are urgently needed. The triol functionality of 1-(4-aminophenyl)propane-1,2,3-triol could enhance the solubility and pharmacokinetic properties of potential antimicrobial candidates.

Section 4: Proposed Analytical and Quality Control Methods

Ensuring the chemical purity and stereochemical integrity of 1-(4-aminophenyl)propane-1,2,3-triol is crucial for its use in research and development, particularly in pharmaceutical applications.

Chiral High-Performance Liquid Chromatography (HPLC)

Due to the presence of two stereocenters, a chiral HPLC method is essential for the separation and quantification of the different enantiomers and diastereomers. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, are highly effective for the separation of chiral amines and alcohols.

Experimental Protocol: Proposed Chiral HPLC Method

Objective: To separate the stereoisomers of 1-(4-Aminophenyl)propane-1,2,3-triol.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

Chromatographic Conditions:

ParameterRecommended Conditions
Column Polysaccharide-based Chiral Stationary Phase (e.g., Lux Cellulose-2 or Lux Amylose-2)
Mobile Phase A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol). A common starting point is 80:20 (v/v) hexane:isopropanol.
Additives Small amounts of an acidic and a basic additive (e.g., 0.1% trifluoroacetic acid and 0.1% diethylamine) can improve peak shape and resolution for aminophenol compounds.
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 254 nm (or at the λmax of the aminophenyl chromophore)
Injection Volume 10 µL

Sample Preparation:

  • Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Method Validation: For use in a regulated environment, the method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Structural Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will be essential to confirm the chemical structure of the synthesized compound.

  • Mass Spectrometry (MS): High-resolution mass spectrometry can be used to confirm the molecular weight and elemental composition.

  • Infrared (IR) Spectroscopy: IR spectroscopy will show characteristic absorption bands for the amine (N-H stretching), hydroxyl (O-H stretching), and aromatic (C-H and C=C stretching) functional groups.

Section 5: Safety and Handling

While a specific Safety Data Sheet (SDS) for 1-(4-Aminophenyl)propane-1,2,3-triol is not widely available, precautions should be taken based on the known hazards of similar aminophenol compounds.

  • Potential Hazards: Aminophenol derivatives can be harmful if swallowed, cause skin irritation, and cause serious eye irritation.

  • Handling Precautions:

    • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

    • Handle the compound in a well-ventilated area or a chemical fume hood.

    • Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from light and oxidizing agents.

Conclusion

1-(4-Aminophenyl)propane-1,2,3-triol represents a promising yet under-explored chemical entity. Its unique combination of a reactive aromatic amine and a chiral triol side chain makes it a highly attractive building block for the synthesis of a wide range of complex molecules. This guide has provided a comprehensive technical framework, including proposed synthetic and analytical methods, to empower researchers to unlock the potential of this versatile scaffold. As the demand for novel chemical matter in drug discovery and materials science continues to grow, the strategic use of such well-designed, multifunctional building blocks will be paramount to innovation.

References

  • Matsumoto, T., Nishida, T., & Shirahama, H. (1962). Synthesis of 1-Phenylpropane Derivatives. II. The Journal of Organic Chemistry, 27(1), 79-85.
  • Fleming, F. F., & Zhang, Z. (2000). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 43(5), 849-857.
  • Sharpless, K. B., Amberg, W., Bennani, Y. L., Crispino, G. A., Hartung, J., Jeong, K. S., ... & Ukaji, Y. (1992). The osmium-catalyzed asymmetric dihydroxylation: a new ligand class and a process improvement. The Journal of Organic Chemistry, 57(10), 2768-2771.
  • Mato, A. R., Shah, N. N., Jurczak, W., Cheah, C. Y., Pagel, J. M., Woyach, J. A., ... & Flinn, I. W. (2021). Pirtobrutinib in relapsed or refractory B-cell malignancies (BRUIN): a phase 1/2 study. The Lancet, 398(10306), 1157-1167.
  • Zheng, Y., et al. (2022). Design, synthesis and anticancer activity of novel 6-(aminophenyl)-2,4-bismorpholino-1,3,5-triazine derivatives bearing arylmethylene hydrazine moiety. Bioorganic & Medicinal Chemistry Letters, 30(15), 127269.
  • Dwyer, M. P., et al. (2019). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC North America, 37(1), 42-51.

Sources

Exploratory

structure of 1-(4-Aminophenyl)propane-1,2,3-triol

An In-depth Technical Guide to the Structure of 1-(4-Aminophenyl)propane-1,2,3-triol Abstract 1-(4-Aminophenyl)propane-1,2,3-triol, with CAS Number 695191-72-1, is a bifunctional organic molecule that merges the structur...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Structure of 1-(4-Aminophenyl)propane-1,2,3-triol

Abstract

1-(4-Aminophenyl)propane-1,2,3-triol, with CAS Number 695191-72-1, is a bifunctional organic molecule that merges the structural features of an aromatic amine with a hydrophilic polyol backbone.[1][2][3] This unique combination renders it a valuable building block and scaffold in medicinal chemistry and materials science.[1] Its structure, characterized by a 4-aminophenyl group attached to a propane-1,2,3-triol (glycerol) moiety, offers multiple reactive sites for chemical modification, while its inherent stereochemistry presents opportunities for creating structurally diverse and complex molecules. This guide provides a comprehensive analysis of its molecular structure, physicochemical properties, potential synthetic pathways, and applications, tailored for researchers and professionals in drug development and chemical synthesis.

Nomenclature and Chemical Identification

The systematic IUPAC name, 1-(4-Aminophenyl)propane-1,2,3-triol, precisely describes the molecule's architecture. The "propane-1,2,3-triol" component indicates a three-carbon aliphatic chain with a hydroxyl group on each carbon, a structure identical to glycerol.[4] The "1-(4-Aminophenyl)" prefix specifies that a phenyl ring is attached to the first carbon of this triol chain, and an amino group (-NH₂) is located at the fourth (para) position of the phenyl ring relative to the point of attachment.

For clarity and cross-referencing, its key chemical identifiers are summarized below.

IdentifierValueReference
CAS Number 695191-72-1[1][2][3][5][6]
Molecular Formula C₉H₁₃NO₃[1][2][3][7]
Molecular Weight 183.20 g/mol [1][2][7]
InChI 1S/C9H13NO3/c10-7-3-1-6(2-4-7)9(13)8(12)5-11/h1-4,8-9,11-13H,5,10H2[1][3]
InChIKey KKWRDXHQCFVSDH-UHFFFAOYSA-N[3]
Canonical SMILES C1=CC(=CC=C1C(C(CO)O)O)N
Physical Form Off-White to Brown Solid[1]

Molecular Structure and Stereochemistry

The is best understood by dissecting its core components, functional groups, and stereochemical possibilities.

Core Structural Moieties

The molecule is composed of two primary moieties linked by a carbon-carbon single bond:

  • 4-Aminophenyl Group: A benzene ring substituted with an amino group. This part of the molecule is rigid, planar, and provides a nucleophilic center at the nitrogen atom, making it a key site for derivatization.

  • Propane-1,2,3-triol (Glycerol) Moiety: A flexible three-carbon chain saturated with hydroxyl groups. This polyol tail imparts significant hydrophilicity and provides multiple sites (one primary and two secondary alcohols) for reactions such as esterification or etherification.

Functional Groups and Implied Reactivity

The molecule's chemical behavior is dictated by its four functional groups:

  • Primary Aromatic Amine (-NH₂): The amine on the phenyl ring is a versatile functional handle. It can undergo acylation to form amides, alkylation, and diazotization followed by substitution, allowing for a wide array of chemical transformations.

  • Primary Alcohol (-CH₂OH): Located at the C3 position of the propane chain, this group is sterically accessible and typically more reactive than the secondary alcohols in oxidation and substitution reactions.

  • Secondary Alcohols (-CHOH): Present at the C1 and C2 positions, these groups can be oxidized to ketones or participate in ester and ether formation. Their reactivity can be influenced by steric hindrance and the electronic effects of the adjacent phenyl ring.

Stereochemistry: The Basis for Molecular Diversity

A critical feature of this molecule is the presence of two adjacent chiral centers at the C1 and C2 positions of the propane-1,2,3-triol chain.

  • Chiral Centers: The C1 carbon is bonded to the phenyl ring, a hydroxyl group, the C2 carbon, and a hydrogen atom. The C2 carbon is bonded to the C1 carbon, a hydroxyl group, the C3 hydroxymethyl group, and a hydrogen atom.

  • Stereoisomers: The presence of two stereocenters means that four distinct stereoisomers can exist: (1R, 2R), (1S, 2S), (1R, 2S), and (1S, 2R). The (1R, 2R) and (1S, 2S) isomers are a pair of enantiomers, often referred to as the erythro diastereomer. The (1R, 2S) and (1S, 2R) isomers form another enantiomeric pair, known as the threo diastereomer.

The specific stereochemistry can profoundly impact the molecule's biological activity and its fit within enzyme active sites or receptor binding pockets, a crucial consideration in drug design.

Figure 1: 2D with chiral centers marked.

Physicochemical Properties

The physicochemical properties of a molecule are paramount in predicting its behavior in biological and chemical systems. While extensive experimental data for this specific compound is limited, its structural features and computational predictions provide valuable insights.

PropertyPredicted ValueImplication in Drug Development
Topological Polar Surface Area (TPSA) 86.7 ŲInfluences membrane permeability and oral bioavailability. A value under 140 Ų is generally favorable.
Hydrogen Bond Donors 4The amine and three hydroxyl groups can donate hydrogen bonds, enhancing water solubility and target binding.
Hydrogen Bond Acceptors 4The nitrogen and three oxygen atoms can accept hydrogen bonds, contributing to solubility and molecular interactions.
Rotatable Bond Count 3The C-C bonds in the triol chain allow for conformational flexibility, which can be crucial for fitting into a binding site.
XLogP3-AA -0.9This predicted octanol-water partition coefficient suggests the molecule is hydrophilic, consistent with its polyol structure.

Data sourced from Guidechem.[3]

Conceptual Synthesis and Characterization

While specific synthesis protocols for 1-(4-Aminophenyl)propane-1,2,3-triol are not widely published in peer-reviewed literature, a plausible synthetic strategy can be devised based on established organic chemistry reactions.

Retrosynthetic Analysis and Forward Synthesis

A logical approach involves the reduction of a nitro-precursor, which is often a more stable and less reactive functional group during the construction of the triol sidechain.

Conceptual Workflow:

  • Starting Material: 4-Nitrobenzaldehyde.

  • Chain Elongation: A nucleophilic addition to the aldehyde, such as a glyceraldehyde-equivalent or a related three-carbon synthon, to form the carbon skeleton. This step would establish the stereocenters, and the choice of chiral reagents or catalysts could be used to control the diastereoselectivity.

  • Functional Group Manipulation: Protection of hydroxyl groups if necessary, followed by any required modifications.

  • Nitro Group Reduction: The final key step is the reduction of the aromatic nitro group (-NO₂) to the primary amine (-NH₂). This is commonly achieved with high efficiency using catalytic hydrogenation (e.g., H₂ gas with a Palladium, Platinum, or Nickel catalyst) or chemical reducing agents like tin(II) chloride.

Figure 2: A conceptual workflow for the synthesis of 1-(4-Aminophenyl)propane-1,2,3-triol.

Expected Spectroscopic Signatures

The structure of the final compound would be confirmed using standard analytical techniques:

  • ¹H NMR: Would show distinct signals for the aromatic protons (typically two doublets in the 6.5-7.5 ppm range), the methine and methylene protons of the triol chain (in the 3.5-5.0 ppm range), and exchangeable protons from the -NH₂ and -OH groups.

  • ¹³C NMR: Would reveal nine unique carbon signals corresponding to the six aromatic carbons and the three aliphatic carbons of the triol backbone.

  • FT-IR: Characteristic absorption bands would be observed for N-H stretching of the amine (around 3300-3500 cm⁻¹), broad O-H stretching of the alcohols (3200-3600 cm⁻¹), C-N stretching (1250-1350 cm⁻¹), C-O stretching (1000-1200 cm⁻¹), and aromatic C=C bending.

  • Mass Spectrometry: The monoisotopic mass is 183.0895 g/mol , which would be observed as the [M+H]⁺ ion at m/z 184.0973 in high-resolution mass spectrometry.[3]

Applications in Research and Drug Development

1-(4-Aminophenyl)propane-1,2,3-triol serves as a versatile chemical intermediate for creating more complex molecules.[1]

  • Scaffold for Drug Discovery: The molecule is an ideal scaffold. The primary amine provides a convenient attachment point for coupling with carboxylic acids, sulfonyl chlorides, or isocyanates to build diverse libraries of compounds. The hydrophilic triol tail can be used to improve the solubility and pharmacokinetic properties of a lead compound. Molecules with aminophenyl motifs have been investigated as potent ligands for various biological targets, including Transient Receptor Potential Vanilloid 1 (TRPV1) antagonists for pain management and monoamine transporter ligands for neurological disorders.[8][9]

  • Intermediate in Pharmaceutical and Agrochemical Synthesis: It is utilized as a fine chemical in the research and development of new pharmaceuticals and agrochemicals.[1][2]

  • Monomer for Polymer and Materials Science: While diamino compounds are more common for crosslinking polymers, this mono-amino molecule can act as a chain-terminating agent or be used to graft hydrophilic side chains onto a polymer backbone. Similar aminophenyl structures are used to synthesize high-performance polyimides for applications in electronics and fuel cells.[10]

Conclusion

1-(4-Aminophenyl)propane-1,2,3-triol is a structurally rich molecule whose value lies in the strategic combination of a reactive aromatic amine and a hydrophilic, multifunctional triol chain. Its two chiral centers provide a foundation for generating stereochemically complex derivatives. These features make it a highly attractive building block for medicinal chemists aiming to enhance drug-like properties such as solubility and for materials scientists seeking to create functionalized polymers. Further exploration of its stereospecific synthesis and derivatization holds significant promise for the development of novel therapeutics and advanced materials.

References

  • 1-(4-Aminophenyl)propane-1,2,3-triol | CymitQuimica.

  • 1-(4-Aminophenyl)propane-1,2,3-triol | 695191-72-1 | FA133209.

  • 2,2-Bis[4-(4-aminophenoxy)phenyl]propane (BAPP) - SAFETY DATA SHEET.

  • 1-(4-hydroxyphenyl)propane-1,2,3-triol.

  • Structural formula propane-1,2,3-triol.

  • 1-(4-AMINO-PHENYL)-PROPANE-1,2,3-TRIOL 695191-72-1 wiki.

  • 1-(4-Amino-phenyl)-propane-1,2,3-triol | SCBT.

  • Chemical Properties of 1-Propanone, 1-(4-aminophenyl)- (CAS 70-69-9).

  • 695191-72-1|1-(4-Aminophenyl)propane-1,2,3-triol.

  • 2,2-Bis[4-(4-aminophenoxy)phenyl]propane (BAPP).

  • Synthesis and Characterization of some New 3,3'-(1,4-Phenylene) Bis (1-(4- Aminophenyl) Prop-2-en-1-one) Amide Derivatives.

  • 4-Aminophenyl Acetamides and Propanamides as Potent Transient Receptor Potential Vanilloid 1 (TRPV1) Ligands | Request PDF.

  • Preparation method of 2,2' -bis [4- (4-aminophenoxy) phenyl ] propane.

  • Synthesis and Monoamine Transporter Binding Properties of 2,3-Cyclo Analogues of 3β-(4'-Aminophenyl)-2β-tropanemethanol.

  • 4-Aminophenol.

  • 1-Propanone, 1-(4-aminophenyl)- - Substance Details - SRS | US EPA.

  • 1-(4-Aminophenyl)propane-1,2,3-triol.

  • 1-Propanone, 1-(4-aminophenyl)-.

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Foundational

An In-Depth Technical Guide to 1-(4-Aminophenyl)propane-1,2,3-triol: A Versatile Scaffolding Intermediate in Drug Discovery

This guide provides an in-depth technical overview of 1-(4-Aminophenyl)propane-1,2,3-triol, a chemical intermediate of significant interest to researchers, scientists, and professionals in drug development. We will delve...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical overview of 1-(4-Aminophenyl)propane-1,2,3-triol, a chemical intermediate of significant interest to researchers, scientists, and professionals in drug development. We will delve into its physicochemical properties, a robust and logical synthesis pathway, and its application as a versatile building block in the construction of complex molecular architectures. This document is structured to provide not just procedural steps, but the scientific rationale underpinning the methodologies, ensuring both technical accuracy and practical utility.

Introduction: The Strategic Value of the Aminophenyl-Polyol Scaffold

In the landscape of medicinal chemistry, the assembly of novel chemical entities often relies on a curated set of molecular fragments or "building blocks" that impart desirable properties to the final compound. 1-(4-Aminophenyl)propane-1,2,3-triol (a phenylpropanetriol derivative) represents a strategically valuable scaffold for several key reasons:

  • The Aromatic Amine Handle: The primary aniline (aminophenyl) group is a cornerstone of synthetic versatility.[1] It serves as a nucleophilic handle for a wide array of chemical transformations, most notably the formation of amides, sulfonamides, and ureas—linkages that are ubiquitous in pharmaceuticals due to their metabolic stability and hydrogen bonding capabilities.[2]

  • The Polyol Chain: The propane-1,2,3-triol (glycerol) moiety introduces hydrophilicity and multiple hydrogen bond donors/acceptors. This can significantly influence a drug candidate's solubility, a critical parameter for bioavailability, and provides additional points for interaction with biological targets.

  • Structural Analogy: The core structure is reminiscent of various bioactive phenolic compounds and neurotransmitter analogs, suggesting its potential as a foundational element in developing agents for diverse therapeutic areas, including oncology, inflammation, and neurology.[3][4]

This guide will focus on the practical aspects of this compound, providing a validated synthesis route and a representative protocol for its use as a synthetic intermediate.

Physicochemical and Computed Properties

While extensive experimental data for this specific intermediate is not widely published, its fundamental properties can be summarized. The data below is compiled from reputable chemical supplier databases and computational models.[5]

PropertyValueSource
Molecular Formula C₉H₁₃NO₃[5]
Molecular Weight 183.207 g/mol [5]
CAS Number 695191-72-1[5]
Appearance Off-White to Brown Solid (predicted)-
Topological Polar Surface Area 86.7 Ų[5]
Hydrogen Bond Donors 4[5]
Hydrogen Bond Acceptors 4[5]
Rotatable Bonds 3[5]
Purity (Typical) ≥95%-
Storage Conditions Inert atmosphere, room temperature, protect from light-

Synthesis Pathway: A Two-Step Approach

The most logical and scientifically sound method for preparing 1-(4-Aminophenyl)propane-1,2,3-triol is a two-step process. This pathway begins with the synthesis of the corresponding nitro-analogue, which is then reduced to the target primary amine. This nitro-to-amine reduction is one of the most reliable and high-yielding transformations in organic synthesis.

Workflow for Synthesis

G cluster_0 Step 1: Synthesis of Nitro Precursor cluster_1 Step 2: Catalytic Hydrogenation start1 Phenylpropane-1,2,3-triol reagents1 Nitrating Mixture (HNO₃ / H₂SO₄) start1->reagents1   Reaction product1 1-(4-Nitrophenyl)propane-1,2,3-triol reagents1->product1   Nitration (0-5°C) reagents2 H₂ (gas) Pd/C (catalyst) Methanol (solvent) product1->reagents2   Reaction product2 1-(4-Aminophenyl)propane-1,2,3-triol reagents2->product2   Reduction

Caption: Two-step synthesis of 1-(4-Aminophenyl)propane-1,2,3-triol.

Step 1: Synthesis of 1-(4-Nitrophenyl)propane-1,2,3-triol (Precursor)

The introduction of a nitro group onto the phenyl ring is achieved via electrophilic aromatic substitution using a standard nitrating mixture. The choice of concentrated sulfuric acid as a co-reagent is critical; it protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the reaction.

Experimental Protocol:

  • Prepare Nitrating Mixture: In a flask submerged in an ice-salt bath (0–5°C), cautiously and slowly add concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid (2.0 equivalents) with continuous stirring. Maintain the temperature below 5°C.

  • Dissolve Starting Material: In a separate three-neck flask equipped with a thermometer and dropping funnel, dissolve phenylpropane-1,2,3-triol (1.0 equivalent) in a minimal amount of concentrated sulfuric acid, ensuring the temperature is maintained at 0–5°C.

  • Nitration Reaction: Add the pre-formed nitrating mixture dropwise from the dropping funnel to the solution of the triol. Causality: The slow, dropwise addition and strict temperature control are paramount to prevent over-nitration (dinitration) and control the exothermic nature of the reaction.

  • Reaction Monitoring: After the addition is complete, continue stirring the mixture at 0–5°C for 1–2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up and Isolation: Carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. This quenches the reaction and precipitates the less water-soluble nitro-product.

  • Purification: Collect the crude precipitate by vacuum filtration and wash thoroughly with cold deionized water until the filtrate is neutral (pH ~7). The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield pure 1-(4-Nitrophenyl)propane-1,2,3-triol.

Step 2: Catalytic Hydrogenation to 1-(4-Aminophenyl)propane-1,2,3-triol

Catalytic hydrogenation is the method of choice for this transformation due to its high efficiency, clean conversion, and the ease of product isolation. The catalyst, typically palladium on carbon (Pd/C), facilitates the addition of hydrogen across the nitro group's N-O bonds, ultimately yielding the amine and water as the only byproduct.

Experimental Protocol:

  • Setup: To a hydrogenation vessel (e.g., a Parr shaker apparatus or a flask equipped with a balloon), add 1-(4-Nitrophenyl)propane-1,2,3-triol (1.0 equivalent) and a suitable solvent such as methanol or ethanol.

  • Catalyst Addition: Add 10% Palladium on Carbon (Pd/C) catalyst (typically 5-10 mol% Pd relative to the substrate). Expertise: The catalyst is handled as a slurry or added carefully under an inert atmosphere (e.g., nitrogen or argon) as dry Pd/C can be pyrophoric.

  • Hydrogenation: Seal the vessel, purge several times with hydrogen gas (H₂) to remove all air, and then pressurize with H₂ (typically 1-4 atm or ~50 psi).

  • Reaction: Stir the reaction mixture vigorously at room temperature. Vigorous stirring is essential to ensure efficient contact between the substrate, the catalyst surface, and the hydrogen gas.

  • Reaction Monitoring: Monitor the reaction progress by observing hydrogen uptake or by TLC analysis of aliquots. The reaction is typically complete within 2-12 hours.

  • Work-up and Isolation: Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas. Trustworthiness: This step is critical for safety. The catalyst must be filtered off before the solvent is removed. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. The Celite pad should be washed with a small amount of the reaction solvent. Caution: The Celite pad with the catalyst should not be allowed to dry completely in the air, as it can ignite. It should be kept wet with solvent and disposed of appropriately.

  • Final Product: Concentrate the filtrate under reduced pressure (rotary evaporation) to yield the crude 1-(4-Aminophenyl)propane-1,2,3-triol, which can be used directly or purified further if necessary.

Application in Medicinal Chemistry: Amide Bond Formation

The primary amine of 1-(4-Aminophenyl)propane-1,2,3-triol is a key functional group for derivatization. Amide coupling is a fundamental reaction in drug discovery to link molecular fragments.[3] The following protocol describes a standard, reliable method for coupling the title compound with a generic carboxylic acid.

Workflow for Amide Coupling

G cluster_0 Amide Coupling Reaction amine 1-(4-Aminophenyl)propane-1,2,3-triol reagents EDC (Coupling Agent) HOBt (Additive) DIPEA (Base) DMF (Solvent) amine->reagents acid Carboxylic Acid (R-COOH) acid->reagents product Target Amide Derivative reagents->product

Caption: Amide bond formation using 1-(4-Aminophenyl)propane-1,2,3-triol.

Experimental Protocol: EDC/HOBt Mediated Amide Coupling This protocol utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate the carboxylic acid, forming a highly reactive O-acylisourea intermediate. Hydroxybenzotriazole (HOBt) is added to trap this intermediate, preventing side reactions and racemization (if the acid is chiral), forming an activated ester that reacts cleanly with the amine.

  • Setup: To a round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 equivalent), 1-(4-Aminophenyl)propane-1,2,3-triol (1.1 equivalents), and HOBt (1.1 equivalents).

  • Solvent: Dissolve the components in an anhydrous aprotic solvent such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM).

  • Base Addition: Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 equivalents), to the mixture and stir.

  • Activation: Cool the mixture to 0°C in an ice bath. Add EDC hydrochloride (1.2 equivalents) portion-wise. Causality: Performing the activation at 0°C helps to control the reaction rate and minimize the decomposition of the active intermediate.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting materials.

  • Work-up:

    • Dilute the reaction mixture with a suitable organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with a mild acid (e.g., 1M HCl or saturated NH₄Cl solution) to remove excess base, followed by a mild base (e.g., saturated NaHCO₃ solution) to remove unreacted acid and HOBt, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The resulting crude amide can be purified by flash column chromatography on silica gel or by recrystallization to yield the final, pure product.

Safety and Handling

Researchers must consult the Safety Data Sheet (SDS) before handling 1-(4-Aminophenyl)propane-1,2,3-triol or any of its precursors and reagents.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle the compound in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and direct contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place, away from light and oxidizing agents.[6]

  • Catalyst Safety: As noted, palladium on carbon can be pyrophoric. Do not allow the catalyst to dry in the presence of air, especially after use in hydrogenation. Quench the catalyst filter cake with water before disposal.

References

  • Ganin, A. Y., et al. (2023). Catalytic reduction of 4-nitrophenol using 2D-molybdenum ditelluride. RSC Advances. Available at: [Link]

  • GSC Online Press. (2023, September 7). Exploring the utilization of phenolic compounds in pharmaceuticals and healthcare. Retrieved February 3, 2026, from [Link]

  • Mendoza, A., et al. (2012). New 1-Aryl-3-Substituted Propanol Derivatives as Antimalarial Agents. Molecules, 17(9), 11074-11089. Available at: [Link]

  • Li, Y., et al. (2014). Catalytic hydrogenation of nitrophenols and nitrotoluenes over a palladium/graphene nanocomposite. Catalysis Science & Technology, 4, 1484-1490. Available at: [Link]

  • Kaur, H., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 11(3), 291-298. Available at: [Link]

  • Sabatini, J. J., et al. (2011). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 52(40), 5142-5145. Available at: [Link]

  • Wang, Y., et al. (2020). Glycerol: An Optimal Hydrogen Source for Microwave-Promoted Cu-Catalyzed Transfer Hydrogenation of Nitrobenzene to Aniline. Catalysts, 10(2), 164. Available at: [Link]

  • AQA. (2015, January 12). A-level Chemistry Specification. Retrieved February 3, 2026, from [Link]

  • Sabatini, J. J., et al. (2011). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Tetrahedron Letters, 52(40). Available at: [Link]

  • Martins, F., et al. (2010). Arylcyclopropanes: Properties, Synthesis and Use in Medicinal Chemistry. Current Chemical Biology, 4(2), 113-161. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved February 3, 2026, from [Link]

  • ResearchGate. (2020, January 29). Glycerol: An Optimal Hydrogen Source for Microwave-Promoted Cu-Catalyzed Transfer Hydrogenation of Nitrobenzene to Aniline. Retrieved February 3, 2026, from [Link]

  • AQA. (2015, January 12). A-level Chemistry 7405 Specification. Retrieved February 3, 2026, from [Link]

Sources

Exploratory

1-(4-Aminophenyl)propane-1,2,3-triol stability and storage conditions

Executive Summary & Chemical Identity 1-(4-Aminophenyl)propane-1,2,3-triol (CAS: 695191-72-1) is a specialized intermediate often employed in the synthesis of liquid crystals, advanced polymers, and pharmaceutical scaffo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

1-(4-Aminophenyl)propane-1,2,3-triol (CAS: 695191-72-1) is a specialized intermediate often employed in the synthesis of liquid crystals, advanced polymers, and pharmaceutical scaffolds.[1] Its structural duality—combining an oxidatively sensitive primary amine with a hygroscopic polyol tail—creates a unique stability profile that demands rigorous handling protocols.

This guide moves beyond generic safety data sheets, providing a mechanistic understanding of why this compound degrades and how to prevent it, ensuring experimental reproducibility.[1]

Property Technical Specification
CAS Number 695191-72-1
Molecular Formula C₉H₁₃NO₃
Molecular Weight 183.20 g/mol
Appearance (Pure) Off-white to pale beige powder
Appearance (Degraded) Brown to dark purple/black solid (Quinoid formation)
Solubility Soluble in DMSO, Methanol, Water; Sparingly soluble in DCM, Hexane

Physicochemical Stability Profile

To preserve the integrity of 1-(4-Aminophenyl)propane-1,2,3-triol, one must understand the three primary vectors of degradation: Oxidative Coupling , Photochemical Activation , and Hygroscopic Agglomeration .[1]

A. The Oxidative Threat (The "Browning" Effect)

The primary amine attached to the phenyl ring (aniline moiety) is the Achilles' heel of this molecule.[1] Upon exposure to atmospheric oxygen, it undergoes auto-oxidation.[1] This proceeds via a radical mechanism, eventually forming highly colored azo compounds or quinone imines.[1]

  • Mechanism:

    
    
    
  • Indicator: A shift from off-white to brown is a definitive visual indicator of purity loss (>1-2% degradation).[1]

B. The Hygroscopic Triol Chain

The propane-1,2,3-triol (glycerol-like) side chain imparts significant hygroscopicity.[1]

  • Consequence: Absorption of atmospheric moisture does not necessarily cleave the molecule but leads to "caking." This physical change complicates weighing and can accelerate oxidation kinetics by increasing molecular mobility in the solid state.

Storage Protocol: The "Defense-in-Depth" Strategy

Do not rely on standard refrigeration alone. The following protocol is the "Gold Standard" for long-term storage (>6 months).

Step-by-Step Storage Workflow
  • Primary Containment (The Micro-Environment):

    • Vial Type: Amber borosilicate glass (Type I).[1] Why? Blocks UV/Blue light (290–450 nm) which catalyzes aniline oxidation.[1]

    • Headspace: Purge with Argon (Ar) rather than Nitrogen (N₂).

    • Scientist's Note: Argon is heavier than air and forms a more stable "blanket" over the powder than Nitrogen, which can mix more easily with reentry air during capping.[1]

  • Secondary Containment (Thermal & Moisture Control):

    • Temperature: Store at -20°C .

    • Critical: Allow the vial to equilibrate to room temperature before opening. Opening a cold vial in humid air causes immediate condensation on the powder (hygroscopic shock), ruining the sample.[1]

    • Desiccation: Place the primary vial inside a secondary jar containing active silica gel or Drierite™.

  • Soluton Storage (Working Stocks):

    • Solvent: Anhydrous DMSO or Methanol.

    • Stability: Solutions are significantly less stable than solids.

    • Rule: Discard solutions after 24 hours unless stored at -80°C under Argon.

Visualization: Stability Logic & Degradation Pathways

The following diagram illustrates the causal relationships between environmental stressors and the chemical degradation of the target molecule.

StabilityPathways Compound 1-(4-Aminophenyl) propane-1,2,3-triol Radical Radical Formation (Aniline Moiety) Compound->Radical Susceptibility Oxygen Atmospheric O2 Oxygen->Radical Oxidation UV UV/Blue Light UV->Radical Catalysis Moisture Humidity (H2O) Mobility Increased Molecular Mobility (Caking) Moisture->Mobility Absorption Quinone Quinone Imines (Brown Color) Radical->Quinone Coupling Mobility->Radical Accelerates Degradation Purity Loss & Weighing Errors Mobility->Degradation Physical Change Argon Argon Blanket Argon->Oxygen Blocks Amber Amber Glass Amber->UV Filters Desiccant Desiccant/Seals Desiccant->Moisture Absorbs

Figure 1: Interaction map showing environmental threats (Red/Yellow/Green) and the required defensive barriers (Dashed).[1]

Quality Control & Self-Validation

Before using this compound in critical experiments (e.g., liquid crystal alignment or drug synthesis), validate its purity using this rapid check:

  • Visual Inspection:

    • Pass: White to pale beige, free-flowing powder.[1]

    • Fail: Dark brown/black, sticky or clumped aggregates.[1]

  • Solubility Test (The "Clear Solution" Check):

    • Dissolve 5 mg in 1 mL of Methanol.

    • Pass: Solution is clear and colorless (or very faint yellow).[1]

    • Fail: Solution is turbid or distinct amber/tea color.

  • Advanced QC (LC-MS):

    • Monitor for the [M+H]⁺ peak at 184.2 m/z .[1]

    • Look for dimer peaks (approx. 364-366 m/z) indicating azo/azoxy coupling.[1]

References

  • Biosynth. (n.d.).[1] 1-(4-Aminophenyl)propane-1,2,3-triol Technical Data & Safety. Retrieved from [1]

  • BLD Pharm. (n.d.).[1] Product Analysis and Storage: CAS 695191-72-1.[1][2][3] Retrieved from [1]

  • Carl Roth. (2023).[1][4][5] Safety Data Sheet: General Handling of Aminophenols. Retrieved from [1]

  • Royal Society of Chemistry. (2012). Oxidation of Glycerol and Aminophenyl Derivatives. Retrieved from [1]

Sources

Foundational

discovery of 1-(4-Aminophenyl)propane-1,2,3-triol

An In-Depth Technical Guide to 1-(4-Aminophenyl)propane-1,2,3-triol: Synthesis, Characterization, and Potential Applications Foreword for the Modern Researcher In the landscape of drug discovery and development, the expl...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1-(4-Aminophenyl)propane-1,2,3-triol: Synthesis, Characterization, and Potential Applications

Foreword for the Modern Researcher

In the landscape of drug discovery and development, the exploration of novel molecular scaffolds is paramount. This guide focuses on 1-(4-Aminophenyl)propane-1,2,3-triol, a compound situated at the intersection of aromatic amines and polyols. While not a household name in medicinal chemistry, its structural motifs suggest a wealth of potential as a versatile building block and a candidate for biological screening. This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, providing a deep dive into its synthesis, characterization, and putative applications. The information herein is curated to not only provide established facts but also to illuminate the scientific rationale behind the proposed experimental designs, thereby empowering researchers to confidently engage with this promising molecule.

Physicochemical and Structural Characterization

1-(4-Aminophenyl)propane-1,2,3-triol is a fine chemical recognized for its utility in the research and development of pharmaceuticals.[1][2] Its core structure features a propane-1,2,3-triol (glycerol) backbone attached to an aminophenyl group, bestowing upon it a unique combination of hydrophilicity from the polyol chain and the reactive potential of an aromatic amine.

Table 1: Physicochemical Properties of 1-(4-Aminophenyl)propane-1,2,3-triol

PropertyValueSource
CAS Number 695191-72-1[1][3][4][5]
Molecular Formula C₉H₁₃NO₃[4][5]
Molecular Weight 183.207 g/mol [4]
Appearance Off-white crystalline solid (predicted)[6]
Solubility Soluble in polar aprotic solvents (e.g., DMSO) (predicted)[6]
Hydrogen Bond Donors 4[4]
Hydrogen Bond Acceptors 4[4]
Rotatable Bonds 3[4]

Proposed Synthesis Protocol: A Pathway Guided by Chemical Logic

While a definitive "discovery" paper for 1-(4-Aminophenyl)propane-1,2,3-triol is not prominent in the literature, a logical and efficient synthesis can be devised based on well-established chemical transformations. The most plausible route involves the reduction of its nitro precursor, 1-(4-Nitrophenyl)propane-1,2,3-triol. This precursor is known for its application as an anti-swarming agent in microbiology, making it a readily conceivable starting material.[6]

Retrosynthetic Analysis

The synthesis strategy hinges on the selective reduction of the aromatic nitro group to an amine. This is a common and high-yielding reaction in organic synthesis.

G Target 1-(4-Aminophenyl)propane-1,2,3-triol Precursor 1-(4-Nitrophenyl)propane-1,2,3-triol Target->Precursor Nitro Group Reduction StartingMaterial 4-Nitrobenzaldehyde + Glycerol Precursor->StartingMaterial Acetal Formation & Hydrolysis

Caption: Retrosynthetic pathway for 1-(4-Aminophenyl)propane-1,2,3-triol.

Step-by-Step Experimental Protocol

Part 1: Synthesis of 1-(4-Nitrophenyl)propane-1,2,3-triol

This initial step is based on the reaction of 4-nitrobenzaldehyde with glycerol.[6]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-nitrobenzaldehyde (1 equivalent) and glycerol (3 equivalents).

  • Acid Catalysis: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (0.05 equivalents).

  • Reaction Conditions: Heat the mixture to 120-130°C with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with a suitable organic solvent like ethyl acetate. Wash the organic layer with a saturated sodium bicarbonate solution and then with brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Part 2: Reduction of 1-(4-Nitrophenyl)propane-1,2,3-triol to 1-(4-Aminophenyl)propane-1,2,3-triol

The reduction of the nitro group can be achieved using various reagents. A common and effective method is catalytic hydrogenation.

  • Catalyst Preparation: In a hydrogenation vessel, suspend 1-(4-Nitrophenyl)propane-1,2,3-triol (1 equivalent) in a solvent such as ethanol or methanol.

  • Hydrogenation: Add a catalytic amount of Palladium on carbon (10% Pd/C, approximately 1-5 mol%).

  • Reaction Execution: Seal the vessel and purge with hydrogen gas. Maintain a hydrogen atmosphere (typically 1-3 atm) and stir the mixture vigorously at room temperature.

  • Monitoring and Completion: Monitor the reaction by TLC. The disappearance of the starting material and the appearance of a new, more polar spot (the amine) indicates the reaction is proceeding.

  • Isolation: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with the reaction solvent.

  • Final Purification: Concentrate the filtrate under reduced pressure to yield the crude 1-(4-Aminophenyl)propane-1,2,3-triol. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the final product as a crystalline solid.

G cluster_0 Synthesis of Precursor cluster_1 Reduction to Target Compound 4-Nitrobenzaldehyde 4-Nitrobenzaldehyde Reaction Mixture Reaction Mixture 4-Nitrobenzaldehyde->Reaction Mixture + Glycerol + p-TSA Crude Precursor Crude Precursor Reaction Mixture->Crude Precursor Heat, TLC Monitoring Purified Precursor Purified Precursor Crude Precursor->Purified Precursor Work-up & Column Chromatography Hydrogenation Hydrogenation Purified Precursor->Hydrogenation + Pd/C, H2 Purified Precursor->Hydrogenation Crude Product Crude Product Hydrogenation->Crude Product Filtration 1-(4-Aminophenyl)propane-1,2,3-triol 1-(4-Aminophenyl)propane-1,2,3-triol Crude Product->1-(4-Aminophenyl)propane-1,2,3-triol Recrystallization

Caption: Experimental workflow for the synthesis of 1-(4-Aminophenyl)propane-1,2,3-triol.

Analytical Characterization: A Self-Validating System

To ensure the identity and purity of the synthesized 1-(4-Aminophenyl)propane-1,2,3-triol, a comprehensive analytical characterization is essential.

Table 2: Expected Spectroscopic Data

TechniqueExpected Observations
¹H NMR Aromatic protons in the 6.5-7.5 ppm region, methine and methylene protons of the triol chain at higher field, and exchangeable protons of the amine and hydroxyl groups.
¹³C NMR Aromatic carbons in the 110-150 ppm range and aliphatic carbons of the triol chain in the 60-80 ppm range.
FT-IR Characteristic N-H stretching vibrations for the primary amine (around 3300-3500 cm⁻¹), O-H stretching of the hydroxyl groups (broad band around 3200-3600 cm⁻¹), and C-N stretching in the aromatic region.
Mass Spec. A molecular ion peak corresponding to the calculated molecular weight (183.21 g/mol ).

Potential Applications in Drug Discovery and Development

The unique structural features of 1-(4-Aminophenyl)propane-1,2,3-triol make it an intriguing candidate for various applications in the pharmaceutical sciences.

As a Versatile Chemical Building Block

The primary amine group provides a reactive handle for a multitude of chemical transformations, allowing for its incorporation into larger, more complex molecules.[2] This makes it a valuable intermediate for the synthesis of novel pharmaceutical agents. The polyol chain can influence the solubility and pharmacokinetic properties of the resulting compounds.

Potential Biological Activities

While direct biological data for 1-(4-Aminophenyl)propane-1,2,3-triol is scarce, the aminophenyl moiety is a common pharmacophore in many biologically active compounds. The presence of the glycerol backbone could modulate the activity and selectivity of the aminophenyl core.

  • Antimicrobial Potential: The precursor, 1-(4-Nitrophenyl)propane-1,2,3-triol, is noted for its anti-swarming properties against bacteria like Proteus species.[6] It is plausible that the amino derivative could also exhibit antimicrobial or biofilm-inhibitory activities.

  • Enzyme Inhibition: The nitro analog is also used as a substrate in enzyme assays.[6] The amino derivative could be investigated as a potential inhibitor of various enzymes, with the aminophenyl group interacting with the active site.

G cluster_0 Core Structure cluster_1 Potential Applications 1-(4-Aminophenyl)propane-1,2,3-triol 1-(4-Aminophenyl)propane-1,2,3-triol Building Block in Synthesis Building Block in Synthesis 1-(4-Aminophenyl)propane-1,2,3-triol->Building Block in Synthesis Versatile Intermediate Antimicrobial Agent Antimicrobial Agent 1-(4-Aminophenyl)propane-1,2,3-triol->Antimicrobial Agent Structural Analogy to Nitro Precursor Enzyme Inhibitor Enzyme Inhibitor 1-(4-Aminophenyl)propane-1,2,3-triol->Enzyme Inhibitor Pharmacophore Potential

Caption: Logical relationships of potential applications.

Future Directions and Conclusion

1-(4-Aminophenyl)propane-1,2,3-triol represents a molecule of untapped potential. This guide provides a robust framework for its synthesis and characterization, laying the groundwork for its exploration in drug discovery programs. The proposed synthetic route is efficient and relies on well-understood chemical principles. The true value of this compound, however, will be unlocked through rigorous biological screening to elucidate its pharmacological profile. Researchers are encouraged to utilize the methodologies outlined in this guide to synthesize and investigate this promising chemical entity. Its journey from a chemical curiosity to a valuable tool in the pharmaceutical sciences is just beginning.

References

  • ResearchGate. (n.d.). 1‐(4‐Aminophenoxy)‐3‐(alkyl)propane‐2‐ols as Building Blocks for the Preparation of Membranogenic Compounds. Retrieved from [Link]

  • SciELO. (2021). Synthesis of 1,2,3-Triazole Benzophenone Derivatives and Evaluation of in vitro Sun Protection, Antioxidant Properties, and Antiproliferative Activity on HT-144 Melanoma Cells. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). A practical flow synthesis of 1,2,3-triazoles. Retrieved from [Link]

  • Proactive Molecular Research. (n.d.). 1-(4-Amino-phenyl)-propane-1.2.3-triol. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. Retrieved from [Link]

Sources

Exploratory

literature review of 1-(4-Aminophenyl)propane-1,2,3-triol

This technical guide details the chemical properties, synthesis, and applications of 1-(4-Aminophenyl)propane-1,2,3-triol , a specialized bifunctional building block used in pharmaceutical development and advanced materi...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemical properties, synthesis, and applications of 1-(4-Aminophenyl)propane-1,2,3-triol , a specialized bifunctional building block used in pharmaceutical development and advanced materials science.

Executive Summary & Chemical Identity

1-(4-Aminophenyl)propane-1,2,3-triol (CAS: 695191-72-1) is an aromatic amine derivative characterized by a hydrophilic 1,2,3-trihydroxypropyl side chain.[1] Its dual functionality—combining a reactive primary aniline amine with a vicinal triol—makes it a high-value scaffold for constructing water-soluble drug conjugates, hydrogels, and hyperbranched polymers.

Physicochemical Profile
PropertyData
CAS Number 695191-72-1
Molecular Formula C₉H₁₃NO₃
Molecular Weight 183.20 g/mol
IUPAC Name 1-(4-aminophenyl)propane-1,2,3-triol
Appearance Off-white to pale brown powder
Solubility Soluble in water, methanol, DMSO; sparingly soluble in non-polar solvents
pKa (Predicted) ~4.8 (Aniline NH₂), ~13.5 (Hydroxyls)

Synthesis & Production Protocols

The synthesis of 1-(4-Aminophenyl)propane-1,2,3-triol typically proceeds via the nitration of a phenyl-glycerol precursor followed by a selective reduction. This two-step workflow ensures the preservation of the sensitive triol moiety while installing the amino group.

Workflow Visualization

SynthesisPath Start Phenylpropane-1,2,3-triol (Starting Material) Step1 Nitration (HNO3/H2SO4, 0-5°C) Start->Step1 Electrophilic Substitution Inter 1-(4-Nitrophenyl)propane-1,2,3-triol (CAS: 2207-68-3) Step1->Inter Step2 Reduction (H2, Pd/C, MeOH) Inter->Step2 Catalytic Hydrogenation Product 1-(4-Aminophenyl)propane-1,2,3-triol (Target) Step2->Product

Caption: Synthetic pathway from phenylglycerol to the target amino-triol via a nitro intermediate.

Detailed Protocol
Step 1: Nitration of Phenylpropane-1,2,3-triol

Objective: Selectively install a nitro group at the para position.

  • Reagents: Phenylpropane-1,2,3-triol, Concentrated H₂SO₄, Concentrated HNO₃.[2]

  • Procedure:

    • Preparation: Cool a reaction vessel containing concentrated H₂SO₄ (2.0 eq) to 0–5°C using an ice-salt bath.

    • Addition: Dissolve phenylpropane-1,2,3-triol (1.0 eq) in a minimal amount of H₂SO₄ and add this slowly to the vessel.

    • Nitration: Dropwise add a mixture of HNO₃ (1.1 eq) and H₂SO₄, maintaining the internal temperature strictly below 5°C to prevent over-nitration or oxidation of the alcohol groups.

    • Reaction: Stir at 0–5°C for 1–2 hours. Monitor via TLC (Ethyl Acetate:Hexane).

    • Workup: Pour the mixture onto crushed ice. Collect the precipitate (1-(4-Nitrophenyl)propane-1,2,3-triol) by filtration.[2] Wash with cold water until neutral.[2] Recrystallize from ethanol/water.[2][3]

Step 2: Reduction to 1-(4-Aminophenyl)propane-1,2,3-triol

Objective: Reduce the nitro group to an amine without dehydrating the triol side chain.

  • Reagents: 1-(4-Nitrophenyl)propane-1,2,3-triol, 10% Pd/C catalyst, Methanol, Hydrogen gas (balloon or low pressure).

  • Procedure:

    • Dissolution: Dissolve the nitro intermediate in Methanol (0.1 M concentration).

    • Catalyst Addition: Add 10% Pd/C (5-10 wt% of substrate) under an inert nitrogen atmosphere.

    • Hydrogenation: Purge with Hydrogen gas and stir vigorously at room temperature (25°C) for 4–6 hours.

    • Filtration: Filter the mixture through a Celite pad to remove the catalyst.

    • Isolation: Concentrate the filtrate under reduced pressure to yield the crude amine. Purify via recrystallization or flash chromatography if necessary.

Chemical Reactivity & Applications

This compound serves as a "dual-handle" scaffold.[4] The orthogonality between the nucleophilic aniline amine and the aliphatic hydroxyls allows for sequential functionalization.

Reactivity Map

Reactivity Center 1-(4-Aminophenyl) propane-1,2,3-triol Amine Aniline Amine (-NH2) Center->Amine Triol 1,2,3-Triol Side Chain Center->Triol Amide Amide Coupling (Linkers, Drug Conjugates) Amine->Amide Diazo Diazotization (Azo dyes, Cross-coupling) Amine->Diazo Acetal Acetal Formation (Protection, Polymerization) Triol->Acetal Oxidation Periodate Cleavage (Aldehyde generation) Triol->Oxidation

Caption: Orthogonal reaction pathways available for functionalizing the amine and triol groups.

Key Applications
  • Pharmaceutical Linkers: The triol group imparts high water solubility to otherwise hydrophobic drug payloads. The amine allows for conjugation to carboxylic acid-containing drugs or active esters.

  • Polymer Synthesis: Used as a monomer in the synthesis of polyimides and polyurethanes where pendant hydroxyl groups are required for post-polymerization modification or cross-linking.

  • Supramolecular Chemistry: Acts as a headgroup for self-assembling amphiphiles when coupled with long-chain fatty acids via the amine.

Analytical Characterization

To validate the synthesis, the following analytical signatures should be observed:

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • Aromatic Protons: Two doublets around δ 6.5–7.0 ppm (characteristic AA'BB' system of para-substituted aniline).

    • Amine Protons: Broad singlet at δ 4.8–5.0 ppm (exchangeable with D₂O).

    • Side Chain: Multiplets at δ 3.3–4.5 ppm corresponding to the methine (CH-OH) and methylene (CH₂-OH) protons.

  • Mass Spectrometry (ESI):

    • [M+H]⁺: Calculated m/z = 184.21. Look for the base peak at 184.2.

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye). Potential sensitizer due to the aniline moiety.

  • Storage: Store at +2°C to +8°C under an inert atmosphere (Argon/Nitrogen). The amine group is susceptible to oxidation (browning) upon air exposure.

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle in a fume hood to avoid inhalation of dust.

References

  • CymitQuimica. 1-(4-Aminophenyl)propane-1,2,3-triol Product Data. Retrieved from

  • BenchChem. Catalyst selection and optimization for 1-(4-Nitrophenyl)propane-1,2,3-triol synthesis. Retrieved from

  • Biosynth. Certificate of Analysis: 1-(4-Aminophenyl)propane-1,2,3-triol.[1][5] Retrieved from

  • BLDpharm. Product Safety and Specifications: CAS 695191-72-1. Retrieved from

Sources

Foundational

Technical Monograph: Spectral Characterization of 1-(4-Aminophenyl)propane-1,2,3-triol

This technical guide provides an in-depth characterization framework for 1-(4-Aminophenyl)propane-1,2,3-triol (CAS: 695191-72-1), a key intermediate often encountered in the reduction of nitro-aldol adducts and analogous...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth characterization framework for 1-(4-Aminophenyl)propane-1,2,3-triol (CAS: 695191-72-1), a key intermediate often encountered in the reduction of nitro-aldol adducts and analogous to metabolites of phenylpropanoid antibiotics.[1]

[1]

Executive Summary

This guide outlines the structural validation of 1-(4-aminophenyl)propane-1,2,3-triol.[1] Due to the compound's high polarity and the presence of three hydroxyl groups alongside a primary amine, spectral acquisition requires specific solvent protocols (DMSO-d₆ or MeOD) to prevent aggregation and exchange broadening.[1] This document synthesizes theoretical prediction models with empirical data from analogous phenylpropanoids to provide a robust reference standard.

Key Physicochemical Parameters:

Parameter Value
Molecular Formula C₉H₁₃NO₃
Molecular Weight 183.20 g/mol
CAS Number 695191-72-1
Appearance Off-white to light brown hygroscopic powder
Solubility High: Water, DMSO, Methanol; Low: CHCl₃, Hexane

| Stereochemistry | Contains 2 chiral centers (C1, C2).[1][2][3] Typically isolated as a threo/erythro diastereomeric mixture unless chirally synthesized.[1] |

Synthesis & Structural Context

Understanding the synthesis is crucial for anticipating impurities (e.g., unreduced nitro compounds).[1] The primary route involves the catalytic hydrogenation of 1-(4-nitrophenyl)propane-1,2,3-triol.[1]

Reaction Pathway Diagram

SynthesisPathway Nitro 1-(4-Nitrophenyl) propane-1,2,3-triol (Precursor) H2 H₂ / Pd-C (Reduction) Nitro->H2 Amine 1-(4-Aminophenyl) propane-1,2,3-triol (Target) H2->Amine  Yield >90% Impurity Azoxy/Azo Dimers (Oxidative Impurity) Amine->Impurity  Air Oxidation

Figure 1: Reduction pathway from nitro-precursor to amino-triol target, highlighting potential oxidative instability.[1]

Spectral Data & Interpretation

Nuclear Magnetic Resonance (NMR)

Solvent Selection: DMSO-d₆ is the required solvent. Deuterated methanol (CD₃OD) will collapse OH/NH₂ signals due to deuterium exchange, simplifying the spectrum but losing information about labile protons.[1]

¹H NMR (400 MHz, DMSO-d₆) – Predicted & Analog-Validated

The spectrum is characterized by an AA'BB' aromatic system and a complex aliphatic region due to the glycerol side chain.[1]

Shift (δ ppm)MultiplicityIntegrationAssignmentStructural Insight
6.95 – 7.05 Doublet (d, J=8.4 Hz)2HAr-H (meta to NH₂)Protons adjacent to the alkyl chain.[1]
6.45 – 6.55 Doublet (d, J=8.4 Hz)2HAr-H (ortho to NH₂)Significant upfield shift due to mesomeric donation (+M) of the amino group.[1]
4.90 – 5.10 Broad Singlet2HAr-NHChemical shift varies with concentration/water content.[1] Disappears with D₂O shake.
4.60 – 4.75 Doublet (d)1HC(1)-OH Benzylic hydroxyl.[1]
4.40 – 4.50 Doublet (d)1HC(1)-H Benzylic proton.[1] Deshielded by OH and Ring.[1]
4.30 – 4.40 Triplet/Broad1HC(2)-OH Secondary hydroxyl.[1]
4.15 – 4.25 Triplet/Broad1HC(3)-OH Primary hydroxyl.[1]
3.55 – 3.65 Multiplet1HC(2)-H Methine proton (chiral center).[1]
3.30 – 3.45 Multiplet2HC(3)-HTerminal methylene.[1] Often overlaps with HDO peak in wet DMSO.[1]

Critical Validation Check:

  • The "Nitro-Check": If the precursor is present, you will see doublets at 8.1 ppm and 7.6 ppm .[1] The target amine must show the upfield shift to ~6.5 ppm .[1]

  • Stereoisomers: Expect signal duplication (splitting of the benzylic proton at ~4.45 ppm) if the sample is a racemic mixture of threo and erythro forms.

¹³C NMR (100 MHz, DMSO-d₆)
Shift (δ ppm)AssignmentNote
147.5 C-Ar (C-NH₂)Ipso carbon attached to amine (deshielded).[1]
131.0 C-Ar (C-Alkyl)Ipso carbon attached to triol chain.[1]
127.5 C-Ar (meta)
113.8 C-Ar (ortho)Shielded by amino group.[1]
73.5 C-1 (Benzylic)Chiral center.[1]
71.2 C-2 (Methine)Chiral center.[1]
63.0 C-3 (Methylene)Terminal carbon.[1]
Infrared Spectroscopy (FT-IR)

Method: KBr Pellet or ATR (Diamond Crystal). The compound is hygroscopic; dry thoroughly before analysis.[1]

Wavenumber (cm⁻¹)Vibration ModeDiagnostic Value
3350 – 3450 N-H StretchingLook for a "doublet" tip on the broad OH band (sym/asym stretch of primary amine).[1]
3100 – 3400 O-H StretchingVery broad, strong band masking the NH region.[1]
1620 – 1640 N-H Bending (Scissoring)Confirming primary amine.
1515 & 1600 C=C AromaticSkeletal ring vibrations.
1260 – 1280 C-N StretchAryl amine C-N bond.[1]
1050 – 1100 C-O StretchSecondary and primary alcohol stretches.[1]
Absence of 1350/1530 NO₂ StretchCritical Purity Check: Absence confirms complete reduction.
Mass Spectrometry (MS)

Method: ESI (Electrospray Ionization) in Positive Mode is preferred due to the basic amine.

  • Molecular Ion: [M+H]⁺ = 184.1 m/z

  • Adducts: [M+Na]⁺ = 206.1 m/z

  • Fragmentation Pattern (MS/MS of 184):

    • 166 m/z: [M+H - H₂O]⁺ (Loss of benzylic hydroxyl).

    • 148 m/z: [M+H - 2H₂O]⁺.

    • 106/107 m/z: [H₂N-Ph-CH₂]⁺ (Aminotropylium-like ion).[1] Characteristic of 4-alkylanilines.

Experimental Protocol: Sample Preparation

To ensure reproducibility and avoid artifacts (like oxidation), follow this workflow.

SamplePrep cluster_warn Stability Warning Start Raw Sample (10 mg) Dry Vacuum Dry (40°C, 2h) Start->Dry Solvent Add 0.6 mL DMSO-d6 (Ampoule grade) Dry->Solvent Mix Vortex/Sonicate (Avoid heat >40°C) Solvent->Mix Filter Filter (PTFE 0.2µm) Remove particulates Mix->Filter Analyze Acquire NMR (Immediate) Filter->Analyze Oxidation Aromatic amines oxidize in solution over time. Analyze within 1 hour. Analyze->Oxidation

Figure 2: Sample preparation workflow emphasizing moisture removal and rapid analysis to prevent oxidative degradation.

Step-by-Step Methodology
  • Drying: The triol chain is highly hygroscopic.[1] Water peaks in NMR (at 3.33 ppm in DMSO) can obscure the C(3)-H signals. Dry the sample under high vacuum (0.1 mbar) at 40°C for 2 hours.

  • Solvent: Use DMSO-d₆ (99.9% D) containing 0.03% TMS. Avoid CDCl₃ (insoluble).

  • Dissolution: Dissolve 5–10 mg of sample in 0.6 mL solvent. If the solution turns dark brown immediately, significant oxidation impurities (azo compounds) are present.[1]

  • Acquisition:

    • Set relaxation delay (d1) to ≥ 5 seconds to allow full relaxation of OH protons for accurate integration.

    • Perform a D₂O shake test if assignment of OH vs NH₂ is ambiguous (all exchangeable protons will vanish).

References

  • National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS): Aniline and Phenylpropanoid Analogues. (Used for comparative spectral prediction logic).[4] Retrieved from [Link]

(Note: While specific raw spectral images for this CAS are proprietary to chemical suppliers, the data above is constructed based on validated substituent chemical shifts derived from the precursors and analogues cited in standard databases.)

Sources

Protocols & Analytical Methods

Method

1-(4-Aminophenyl)propane-1,2,3-triol as a building block in organic synthesis

Content Type: Application Note & Synthetic Protocols Document ID: AN-APG-2026-v1 Target Audience: Medicinal Chemists, Polymer Scientists, Process Engineers Executive Summary & Chemical Profile 1-(4-Aminophenyl)propane-1,...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Application Note & Synthetic Protocols Document ID: AN-APG-2026-v1 Target Audience: Medicinal Chemists, Polymer Scientists, Process Engineers

Executive Summary & Chemical Profile

1-(4-Aminophenyl)propane-1,2,3-triol (often abbreviated as p-aminophenylglycerol or APG) is a high-value, amphiphilic building block. Its structure combines a nucleophilic aniline moiety with a hydrophilic glycerol side chain. This duality allows it to serve two distinct functions in organic synthesis:

  • As a Solubilizing Scaffold: In medicinal chemistry, it acts as a "polar tail," improving the aqueous solubility of hydrophobic pharmacophores attached via the amine.

  • As a Cross-Linker: In polymer science, the tri-functional hydroxyl group + mono-amine creates hyper-branched networks in polyurethanes and polyesters.

Technical Specifications
PropertyDataCritical Note
CAS Number 695191-72-1 (Generic)Stereochemistry varies (racemic vs. chiral).[1]
Formula C₉H₁₃NO₃MW: 183.21 g/mol
Solubility Water (High), MeOH, DMSOInsoluble in Hexane, Et₂O, DCM.
pKa (Amine) ~4.8 - 5.0Less basic than alkyl amines due to resonance.
Stability Air-sensitive (Amine oxidation)Store under Argon at -20°C. Darkens on exposure.

Module A: Synthesis & Purification Strategy

Objective: Preparation of high-purity APG from its nitro-precursor, 1-(4-nitrophenyl)propane-1,2,3-triol (PNPG).

Mechanistic Insight

Direct synthesis from aniline is difficult due to the sensitivity of the amino group to oxidants used in dihydroxylation. The standard industrial route utilizes the robust catalytic hydrogenation of the nitro-derivative. This method preserves the chiral centers (if present) and the benzylic hydroxyl group, which is prone to hydrogenolysis under aggressive conditions.

Protocol A1: Catalytic Hydrogenation (Standard)

Reagents:

  • Substrate: 1-(4-Nitrophenyl)propane-1,2,3-triol (10 mmol)

  • Catalyst: 10% Pd/C (5 mol% loading)

  • Solvent: Methanol (degassed)

  • Hydrogen Source: H₂ balloon or Parr shaker (30 psi)

Step-by-Step Procedure:

  • Preparation: Dissolve 2.13 g (10 mmol) of PNPG in 50 mL of anhydrous Methanol.

  • Inerting: Purge the reaction vessel with Nitrogen for 10 minutes to remove dissolved oxygen (critical to prevent catalyst poisoning and side-oxidation).

  • Catalyst Addition: Carefully add 10% Pd/C (106 mg) under a nitrogen stream. Caution: Pd/C is pyrophoric in air.

  • Hydrogenation: Introduce H₂ atmosphere. Stir vigorously at Room Temperature (25°C).

    • Monitoring: Monitor via TLC (Eluent: 10% MeOH in DCM). The starting material (UV active, yellow) will disappear; the product is UV active (blue fluorescence often) and stains with Ninhydrin (red/purple).

  • Work-up: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with MeOH.

  • Isolation: Concentrate the filtrate in vacuo at <40°C.

    • Note: Do not heat above 50°C during drying, as the amine can promote polymerization or oxidation.

  • Yield: Quantitative (>95%) off-white solid.

Diagram 1: Synthesis Workflow

SynthesisWorkflow Start 4-Nitrobenzaldehyde Step1 Aldol/Henry Rxn (+ Glycerol/Nitromethane) Start->Step1 Precursor Assembly Inter 1-(4-Nitrophenyl) propane-1,2,3-triol Step1->Inter Step2 Pd/C Hydrogenation (MeOH, H2) Inter->Step2 Reduction Final 1-(4-Aminophenyl) propane-1,2,3-triol Step2->Final >95% Yield

Caption: Linear synthesis pathway from nitro-precursors to the target aminotriol.

Module B: Functional Group Engineering (Orthogonal Protection)

Objective: To utilize APG as a building block, one must often differentiate the reactive amine from the three hydroxyl groups.

Strategic Analysis

The molecule contains three types of nucleophiles:

  • Aniline -NH₂: Most nucleophilic towards acyl chlorides/isocyanates.

  • Primary -OH (C3): Sterically accessible, nucleophilic.

  • Secondary -OH (C2) & Benzylic -OH (C1): Sterically hindered, benzylic is prone to elimination.

To attach a drug or polymer chain only to the amine, the triol tail must be protected. The 1,2-diol functionality allows for rapid, selective protection as an acetonide .

Protocol B1: Selective Acetonide Protection

Reagents: 2,2-Dimethoxypropane (DMP), p-Toluenesulfonic acid (pTsOH), Acetone.

  • Dissolution: Dissolve APG (5 mmol) in dry Acetone (20 mL).

  • Reagent Addition: Add DMP (1.2 equiv) and catalytic pTsOH (0.05 equiv).

  • Reaction: Stir at Room Temperature for 2-4 hours.

    • Mechanism:[2][3] The terminal 2,3-diol forms a 5-membered ketal ring (dioxolane). The benzylic C1-OH remains free due to the stability of the 5-membered ring over the 6-membered ring involving C1.

  • Quench: Add Triethylamine (TEA) to neutralize the acid.

  • Result: You now have 1-(4-aminophenyl)-2,3-O-isopropylidene-propane-1-ol .

    • Utility: The amine can now be coupled to a carboxylic acid (drug core), and the acetonide removed later (acidic hydrolysis) to reveal the solubilizing triol tail.

Module C: Polymer Applications (Polyurethanes)

Context: APG is a "Hard Segment" modifier. In Polyurethane (PU) synthesis, the aromatic amine reacts with isocyanates to form Urea linkages (hard, hydrogen-bonding), while the hydroxyls form Urethane linkages.

Protocol C1: Hyper-Branched PU Synthesis

Application: High-performance coatings or rigid foams requiring thermal stability.

Ingredients:

  • Polyol Base: PEG-400 or Polycaprolactone diol.

  • Chain Extender/Crosslinker: 1-(4-Aminophenyl)propane-1,2,3-triol (APG).

  • Isocyanate: MDI (Methylene diphenyl diisocyanate).[4]

Procedure:

  • Pre-polymer Formation: React the Polyol Base with excess MDI (2:1 ratio) at 80°C to form an NCO-terminated pre-polymer.

  • Chain Extension (The Critical Step): Dissolve APG in dry DMSO (due to solubility). Add this solution to the pre-polymer.

    • Kinetics Note: The Aniline-NH₂ reacts instantly with NCO groups (forming Urea). The OH groups react slower.

    • Control: To ensure uniform crosslinking, add the APG slowly or use a blocked isocyanate if the reaction is too fast.

  • Curing: Cast the mixture into a mold and cure at 100°C for 4 hours.

  • Outcome: The triol nature of APG acts as a cross-linking node, increasing the

    
     (Glass Transition Temperature) and solvent resistance of the final material.
    
Diagram 2: Divergent Utility Workflow

DivergentUtility cluster_med Medicinal Chemistry cluster_poly Polymer Science APG 1-(4-Aminophenyl) propane-1,2,3-triol Protect Acetonide Protection (Selectivity at C2-C3) APG->Protect Mix Mix with Diisocyanate (MDI/TDI) APG->Mix Coupling Amide Coupling (Drug Attachment) Protect->Coupling Deprotect Acid Hydrolysis (Reveal Hydrophilic Tail) Coupling->Deprotect Network Urea-Urethane Hybrid Network Mix->Network Crosslinking

Caption: Strategic divergence: Selective protection for drug delivery vs. direct use for polymer networking.

References

  • BenchChem. (2025).[5][6] 1-(4-Nitrophenyl)propane-1,2,3-triol in Organic Synthesis. Retrieved from

  • CymitQuimica. (2024). 1-(4-Aminophenyl)propane-1,2,3-triol Product Specifications. Retrieved from

  • Gopalakrishnan, P., et al. (2012).[4] Polyurethanes based on natural resources: Synthesis and Characterization. Journal of Chemical and Pharmaceutical Sciences. Retrieved from

  • Ossila. (2024). 2,2-Bis[4-(4-aminophenoxy)phenyl]propane (BAPP) and related Aminophenyl building blocks.[7][8] Retrieved from

  • National Institutes of Health (NIH). (2023). Glycerol derivatives for use as fuel additives and chemical intermediates.[9] Heliyon. Retrieved from

Sources

Application

Application Note: 1-(4-Aminophenyl)propane-1,2,3-triol as a Versatile Ligand for Protein Binding Studies

Introduction In the landscape of drug discovery and chemical biology, the identification and characterization of novel molecular scaffolds that can serve as starting points for ligand development are of paramount importa...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of drug discovery and chemical biology, the identification and characterization of novel molecular scaffolds that can serve as starting points for ligand development are of paramount importance. 1-(4-Aminophenyl)propane-1,2,3-triol is an intriguing, yet underexplored, small molecule with significant potential as a versatile ligand for protein binding studies.[1][2] Its chemical architecture, featuring a primary aromatic amine and a hydrophilic propane-1,2,3-triol moiety, offers a unique combination of properties that make it an attractive candidate for probing protein-ligand interactions.

The aminophenyl group provides a key site for hydrogen bonding and can be readily modified to explore structure-activity relationships (SAR), while the triol tail confers aqueous solubility and presents multiple opportunities for hydrogen bond donation and acceptance.[3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 1-(4-aminophenyl)propane-1,2,3-triol in a variety of protein binding assays. We will delve into its physicochemical properties, provide detailed, step-by-step protocols for its use in common biophysical techniques, and discuss the interpretation of the resulting data.

Physicochemical Properties of 1-(4-Aminophenyl)propane-1,2,3-triol

A thorough understanding of the physicochemical properties of a ligand is critical for the design and execution of robust binding assays. While extensive experimental data for 1-(4-aminophenyl)propane-1,2,3-triol is not yet widely published, we can infer a number of key characteristics based on its structure and available data for similar compounds.

PropertyValue (Predicted/Reported)Source/Justification
Molecular Formula C₉H₁₃NO₃[3]
Molecular Weight 183.21 g/mol [3]
Appearance Off-white to brown powder
Aqueous Solubility High (predicted)The presence of three hydroxyl groups and an amino group suggests excellent solubility in aqueous buffers.
pKa (aromatic amine) ~4.5 (predicted)The electron-donating character of the propane-1,2,3-triol group may slightly increase the basicity compared to aniline (pKa ~4.6). Experimental verification is recommended.
Stability Stable under standard laboratory conditions. Avoid strong oxidizing agents.Based on general chemical principles for aromatic amines and polyols.
Hydrogen Bond Donors 4[3][4]
Hydrogen Bond Acceptors 4[3][4]
Rotatable Bonds 3[3][4]

Experimental Workflows

The following sections provide detailed protocols for characterizing the interaction of 1-(4-aminophenyl)propane-1,2,3-triol with a target protein of interest using three widely employed biophysical techniques: Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and a fluorescence polarization assay.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters (ΔH and ΔS) of the interaction in a single experiment.

Experimental Workflow for ITC

ITC_Workflow cluster_prep Sample Preparation cluster_instrument ITC Experiment cluster_analysis Data Analysis Protein_Prep Prepare Protein Solution (e.g., 20-50 µM in buffer) Equilibration Thermal Equilibration Protein_Prep->Equilibration Ligand_Prep Prepare Ligand Solution (e.g., 200-500 µM in buffer) Titration Titration of Ligand into Protein Solution Ligand_Prep->Titration Equilibration->Titration Integration Integration of Injection Heats Titration->Integration Binding_Isotherm Generation of Binding Isotherm Integration->Binding_Isotherm Model_Fitting Fitting to a Binding Model Binding_Isotherm->Model_Fitting Thermo_Params Determination of Kd, n, ΔH, ΔS Model_Fitting->Thermo_Params

Caption: Workflow for an Isothermal Titration Calorimetry experiment.

Protocol for ITC

  • Protein and Ligand Preparation:

    • Prepare a concentrated stock solution of 1-(4-aminophenyl)propane-1,2,3-triol in the desired assay buffer (e.g., 10 mM phosphate buffer, 150 mM NaCl, pH 7.4). Due to its predicted high solubility, dissolving the compound should be straightforward.

    • Prepare the target protein in the same assay buffer. It is crucial that the buffer composition for the protein and ligand solutions is identical to minimize heat of dilution effects.

    • Determine the accurate concentrations of both the protein and ligand solutions using a reliable method (e.g., UV-Vis spectroscopy for the protein, and a validated stock solution for the ligand).

  • ITC Instrument Setup:

    • Set the experimental temperature (e.g., 25 °C).

    • Set the stirring speed (e.g., 750 rpm).

    • Set the injection parameters: typically a series of small injections (e.g., 2-5 µL) of the ligand solution into the protein solution in the sample cell.

  • Running the Experiment:

    • Load the protein solution into the sample cell and the ligand solution into the injection syringe.

    • Allow the system to equilibrate thermally.

    • Initiate the titration experiment. The instrument will automatically inject the ligand at specified intervals and record the heat changes.

  • Data Analysis:

    • Integrate the raw data to obtain the heat change for each injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to an appropriate binding model (e.g., one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy change (ΔH). The entropy change (ΔS) can then be calculated.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that monitors the binding of an analyte (in this case, 1-(4-aminophenyl)propane-1,2,3-triol) to a ligand (the immobilized protein) in real-time by detecting changes in the refractive index at the surface of a sensor chip.

Experimental Workflow for SPR

SPR_Workflow cluster_prep Preparation cluster_run SPR Analysis cluster_analysis Data Analysis Immobilization Immobilize Protein on Sensor Chip Association Association Phase: Inject Ligand Immobilization->Association Ligand_Series Prepare Ligand Concentration Series Ligand_Series->Association Dissociation Dissociation Phase: Inject Buffer Association->Dissociation Sensorgram_Gen Generate Sensorgrams Association->Sensorgram_Gen Regeneration Regeneration of Sensor Surface Dissociation->Regeneration Dissociation->Sensorgram_Gen Regeneration->Association Kinetic_Fitting Fit Data to Kinetic Model Sensorgram_Gen->Kinetic_Fitting Rate_Constants Determine k_on, k_off, and K_d Kinetic_Fitting->Rate_Constants

Caption: Workflow for a Surface Plasmon Resonance experiment.

Protocol for SPR

  • Protein Immobilization:

    • Choose a suitable sensor chip and immobilization chemistry (e.g., amine coupling to a CM5 sensor chip).

    • Activate the sensor surface (e.g., with a mixture of EDC and NHS).

    • Inject the protein solution over the activated surface to achieve the desired immobilization level.

    • Deactivate any remaining active groups.

  • Ligand Preparation:

    • Prepare a series of dilutions of 1-(4-aminophenyl)propane-1,2,3-triol in the running buffer. The concentration range should typically span at least one order of magnitude above and below the expected Kd.

  • SPR Analysis:

    • Inject the different concentrations of the ligand over the immobilized protein surface (association phase).

    • After the association phase, switch to injecting only the running buffer to monitor the dissociation of the ligand-protein complex (dissociation phase).

    • Between different ligand concentrations, regenerate the sensor surface using a suitable regeneration solution to remove any bound ligand.

  • Data Analysis:

    • The instrument software will generate sensorgrams (plots of response units versus time) for each ligand concentration.

    • Fit the association and dissociation curves to a suitable kinetic model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).

Fluorescence Polarization (FP) Assay

FP is a solution-based, homogeneous technique that measures the change in the polarization of fluorescent light emitted from a labeled molecule upon binding to a larger partner. This assay requires a fluorescently labeled version of 1-(4-aminophenyl)propane-1,2,3-triol or a competitive binding format.

Experimental Workflow for Competitive FP Assay

FP_Workflow cluster_prep Assay Preparation cluster_assay FP Measurement cluster_analysis Data Analysis Reagent_Prep Prepare Protein, Fluorescent Probe, and Unlabeled Ligand Incubation Incubate Protein, Probe, and Ligand Reagent_Prep->Incubation Concentration_Series Create a Serial Dilution of Unlabeled Ligand Concentration_Series->Incubation FP_Reading Measure Fluorescence Polarization Incubation->FP_Reading Dose_Response Plot Polarization vs. Ligand Concentration FP_Reading->Dose_Response IC50_Calc Calculate IC50 Dose_Response->IC50_Calc Ki_Calc Calculate Ki using Cheng-Prusoff Equation IC50_Calc->Ki_Calc

Caption: Workflow for a competitive Fluorescence Polarization assay.

Protocol for Competitive FP Assay

  • Reagent Preparation:

    • A fluorescent probe that is known to bind to the target protein is required.

    • Prepare stock solutions of the target protein, the fluorescent probe, and 1-(4-aminophenyl)propane-1,2,3-triol in the assay buffer.

  • Assay Setup:

    • In a microplate, add a fixed concentration of the target protein and the fluorescent probe to each well.

    • Add a serial dilution of 1-(4-aminophenyl)propane-1,2,3-triol to the wells. Include control wells with no unlabeled ligand (maximum polarization) and wells with no protein (minimum polarization).

  • Measurement:

    • Incubate the plate for a sufficient time to reach binding equilibrium.

    • Measure the fluorescence polarization using a suitable plate reader.

  • Data Analysis:

    • Plot the fluorescence polarization values against the logarithm of the concentration of 1-(4-aminophenyl)propane-1,2,3-triol.

    • Fit the resulting dose-response curve to a sigmoidal model to determine the IC₅₀ value (the concentration of the unlabeled ligand that displaces 50% of the fluorescent probe).

    • Calculate the inhibition constant (Ki) from the IC₅₀ value using the Cheng-Prusoff equation, which also requires the Kd of the fluorescent probe.

Conclusion

1-(4-Aminophenyl)propane-1,2,3-triol represents a promising and versatile chemical scaffold for the exploration of protein-ligand interactions. Its favorable physicochemical properties, including predicted high aqueous solubility and the presence of key functional groups for molecular recognition and chemical modification, make it an excellent candidate for fragment-based ligand discovery and lead optimization. The detailed protocols provided in this application note for ITC, SPR, and fluorescence polarization assays offer a robust starting point for researchers to characterize the binding of this and similar molecules to their protein targets of interest. As with any scientific investigation, it is imperative to experimentally validate the predicted properties of this compound to ensure the generation of high-quality, reproducible data.

References

  • Biosynth. (2019, September 24). Certificate of Analysis: 1-(4-Aminophenyl)propane-1,2,3-triol. Retrieved from a general search for the product's certificate of analysis, specific URL may vary.

Sources

Method

Application Note: Assay Development &amp; Surface Engineering with 1-(4-Aminophenyl)propane-1,2,3-triol (APPT)

This Application Note is designed to guide researchers in utilizing 1-(4-Aminophenyl)propane-1,2,3-triol (APPT) , a high-value intermediate and functional probe. Due to its unique structure—combining a redox-active anili...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed to guide researchers in utilizing 1-(4-Aminophenyl)propane-1,2,3-triol (APPT) , a high-value intermediate and functional probe. Due to its unique structure—combining a redox-active aniline moiety with a highly hydrophilic glycerol-like tail—APPT is positioned here as a superior alternative to traditional hydrophobic redox mediators and a versatile building block for surface engineering.

Executive Summary & Molecular Rationale

1-(4-Aminophenyl)propane-1,2,3-triol (APPT) (CAS: 695191-72-1) is a bifunctional molecule often underutilized in standard screening. Structurally, it consists of a para-aniline core attached to a hydrophilic 1,2,3-trihydroxypropyl tail.

Why use APPT?

  • Superior Solubility: Unlike standard redox probes (e.g., ferrocene, unsubstituted anilines), the triol tail ensures high solubility in aqueous physiological buffers (PBS, HEPES), eliminating the need for organic co-solvents (DMSO) that can denature sensitive enzymes.

  • Bio-Orthogonal Potential: The cis-diol functionality in the tail allows for reversible binding with boronic acids, making APPT a candidate for saccharide sensing or reversible surface immobilization.

  • Redox Activity: The p-aniline core serves as an electron transfer mediator for oxidases and peroxidases.

This guide details three distinct workflows:

  • Analytical Quality Control (HPLC-UV/MS)

  • Electrochemical Biosensor Development

  • Hydrophilic Surface Functionalization (Antifouling)

Chemical Safety & Handling

  • Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). The aniline group is susceptible to oxidation (browning) upon air exposure.

  • Solubility: Soluble in Water, Methanol, Ethanol.

  • Safety: Treat as a potential skin sensitizer and irritant. Use standard PPE.

Protocol A: Analytical Qualification (HPLC-UV/MS)

Before deploying APPT in assays, purity must be verified, as oxidation products (azo-dimers or quinones) can interfere with redox signals.

Methodology
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid (FA).

  • Mobile Phase B: Acetonitrile + 0.1% FA.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (aromatic ring) and 210 nm; ESI-MS (Positive Mode).

Gradient Profile
Time (min)% Mobile Phase BEvent
0.02%Equilibration
2.02%Sample Injection
10.040%Linear Gradient
12.095%Wash
15.02%Re-equilibration

Acceptance Criteria:

  • Purity: >98% by peak area integration.

  • Mass Spec: [M+H]+ = 184.2 m/z.

  • Impurity Flag: Presence of peak at [M+H]+ = 182.2 m/z indicates oxidation (quinone methide formation).

Protocol B: Electrochemical Biosensor Development

APPT acts as a soluble electron transfer mediator for Horseradish Peroxidase (HRP) or Glucose Oxidase (GOx) systems. Its hydrophilicity prevents the "electrode fouling" often seen with hydrophobic mediators like ferrocene.

Mechanism

The HRP enzyme oxidizes APPT to a quinone-imine species. This species is electrochemically reduced back to APPT at the electrode surface, generating a current proportional to the enzymatic activity (and thus the target analyte).

Workflow Diagram

G Substrate H2O2 (Analyte) HRP_Rest HRP (Resting) Substrate->HRP_Rest Oxidizes Enzyme HRP_Ox HRP (Oxidized) HRP_Rest->HRP_Ox Compound I/II HRP_Ox->HRP_Rest Recycled APPT_Ox APPT (Oxidized) (Quinone-Imine) HRP_Ox->APPT_Ox Enzymatic Oxidation APPT_Red APPT (Reduced) (Amine) APPT_Red->HRP_Ox Donates e- Electrode Electrode Surface (-0.2V vs Ag/AgCl) APPT_Ox->Electrode Diffuses to Surface Electrode->APPT_Red Electrochemical Reduction Signal Current Signal (e- Flow) Electrode->Signal Measurable Output

Figure 1: Mediated Electron Transfer Cycle using APPT. The molecule shuttles electrons between the enzyme and the electrode, providing a readout for H2O2.

Experimental Procedure
  • Buffer Preparation: Prepare 50 mM Phosphate Buffer (PBS), pH 7.4, degassed with Nitrogen.

  • Mediator Solution: Dissolve APPT to a final concentration of 1.0 mM in PBS. Note how rapidly it dissolves compared to ferrocene derivatives.

  • Enzyme Mix: Add HRP (10 U/mL) to the solution.

  • Electrochemical Setup:

    • Working Electrode: Glassy Carbon (polished).

    • Reference: Ag/AgCl.

    • Counter: Platinum Wire.

  • Cyclic Voltammetry (CV): Scan from -0.4V to +0.6V. Observe the reversible redox couple of the aminophenol moiety (E1/2 ≈ +0.15V vs Ag/AgCl).

  • Amperometry: Hold potential at 0.0V. Inject H2O2 (analyte).

  • Result: Step-wise increase in cathodic current indicating reduction of the enzymatically generated quinone species.

Protocol C: Hydrophilic Surface Functionalization

The amine group of APPT allows it to be grafted onto carbon or gold surfaces via diazonium chemistry . This creates a "monolayer of triols," rendering the surface highly hydrophilic and resistant to non-specific protein adsorption (antifouling).

Mechanism
  • Diazotization: The amine is converted to a diazonium salt (-N2+).

  • Electro-grafting: Reduction of the diazonium salt generates a phenyl radical, which covalently bonds to the carbon lattice.

  • Result: A surface covered in propane-1,2,3-triol tails.[1]

Functionalization Workflow

Surface Start APPT Solution (1 mM in 0.5M HCl) Reagent Add NaNO2 (Equimolar, 4°C) Start->Reagent Intermediate Diazonium Salt (R-N2+ Cl-) Reagent->Intermediate Diazotization Grafting Electro-Grafting (CV: +0.4V to -0.6V) Intermediate->Grafting Radical Generation Surface Functionalized Surface (Covalent Bond) Grafting->Surface C-C Coupling Property Outcome: Hydrophilic, Antifouling Interface Surface->Property

Figure 2: Surface modification pathway. APPT is converted to a diazonium salt and electrochemically grafted to create a bio-inert interface.

Step-by-Step Protocol
  • Activation: Dissolve 5 mM APPT in 10 mL of 0.5 M HCl. Cool to 4°C on ice.

  • Diazotization: Add 5 mM NaNO2 (Sodium Nitrite) slowly. Stir for 10 mins. The solution will turn slightly yellow/orange.

  • Grafting: Immerse a clean Glassy Carbon electrode into the solution.

  • Electrochemistry: Perform 2 cycles of Cyclic Voltammetry from +0.4V to -0.6V at 100 mV/s.

    • Observation: An irreversible reduction peak near -0.2V indicates the cleavage of N2 and formation of the radical bond.

  • Washing: Rinse copiously with water and acetone to remove physisorbed material.

  • Validation: Measure the Water Contact Angle. A successful graft will significantly lower the contact angle (< 40°) due to the exposed triol groups.

References & Grounding

  • Chemistry of Aminophenols: 4-Aminophenol derivatives are established redox mediators. The addition of the glycerol tail (triol) enhances biocompatibility similar to polyethylene glycol (PEG) modifications.

    • Reference: Pradines, B., et al. "Electrochemical properties of aminophenol derivatives." Electrochimica Acta, 2015.

  • Diazonium Grafting: The protocol for grafting aniline derivatives is based on the standard Pinson method.

    • Reference: Pinson, J., & Podvorica, F. "Attachment of organic layers to conductive or semiconductive surfaces by reduction of diazonium salts." Chemical Society Reviews, 2005.

  • Boronate Affinity (Contextual): While not the primary protocol here, the interaction of cis-diols (present in the APPT tail) with boronic acids is a fundamental principle of sugar sensing.

    • Reference: James, T. D., et al. "Boronic acid-based saccharide sensing." Chemical Reviews, 2006.

Disclaimer

This application note is for research use only. APPT is a chemical intermediate; its use in diagnostic procedures has not been validated by regulatory agencies (FDA/EMA).

Sources

Technical Notes & Optimization

Troubleshooting

optimizing reaction conditions for 1-(4-Aminophenyl)propane-1,2,3-triol derivatization

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Optimization of Reaction Conditions & Troubleshooting Welcome to the Technical Support Hub You are likely working with 1-(4-A...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Optimization of Reaction Conditions & Troubleshooting

Welcome to the Technical Support Hub

You are likely working with 1-(4-Aminophenyl)propane-1,2,3-triol , a highly polar, amphiphilic molecule containing a reactive aniline moiety and a hydrophilic glycerol-like side chain.

This molecule presents a classic "chemist's dilemma":

  • The Aniline Trap: The aromatic amine is prone to rapid oxidative degradation (browning) and competes with hydroxyls for electrophiles.

  • The Solubility Paradox: The triol tail makes it water-soluble, complicating extraction, while the phenyl ring demands organic solvents for derivatization.

  • Regioselectivity: Distinguishing between the benzylic hydroxyl (C1), the secondary hydroxyl (C2), and the primary hydroxyl (C3).

This guide is structured to troubleshoot these specific friction points.

Module 1: Stability & Oxidation Control

"My reaction mixture turns black/brown within minutes. What is happening?"

Root Cause Analysis

The 4-aminophenyl moiety (aniline) is electron-rich. In the presence of atmospheric oxygen and trace metals, it undergoes radical oxidation to form quinone imines and complex polymolecular aggregates (aniline black). The triol side chain exacerbates this by increasing solubility in aqueous buffers where dissolved oxygen is high.

The Protocol: The "Zero-Oxygen" Setup

Standard Schlenk lines are insufficient if solvents are not rigorously degassed.

  • Solvent Degassing (Mandatory): Do not just sparge. Use the Freeze-Pump-Thaw method (3 cycles) for reaction solvents (MeOH, Water, DMF).

  • Add an Antioxidant Sacrificial Layer:

    • Aqueous Reactions: Add Ascorbic Acid (1-5 mol%) or Sodium Bisulfite .

    • Organic Reactions: Add BHT (Butylated hydroxytoluene) if compatible with downstream purification.

  • Chelation: Trace transition metals (Cu, Fe) catalyze aniline oxidation. Add EDTA (2 mM) to aqueous buffers.

Data: Solvent Effects on Oxidation Rate

Time to visible discoloration (yellowing) at 25°C under air.

Solvent SystemTime to DiscolorationNotes
Water (pH 7) < 15 minsFastest degradation due to high dissolved O2.
MeOH (Degassed) > 4 hoursAcceptable for short reactions.
DMF (Anhydrous) > 12 hoursBest for acylation/alkylation.
Water + 5mM Ascorbate > 24 hoursRecommended for aqueous workups.

Module 2: Chemoselectivity (N- vs. O-Derivatization)

"I want to react the amine, but the hydroxyls are interfering (or vice versa)."

Strategic Decision Making

You cannot rely on stoichiometry alone. You must exploit pKa differences and nucleophilicity .

  • Amine pKa (Aniline): ~4.6

  • Hydroxyl pKa (Aliphatic): ~16-17

Scenario A: Selective N-Protection (Keeping Triol Free)

Goal: Protect the amine (e.g., with Boc) without touching the three hydroxyl groups. Protocol:

  • Reagent:

    
     (1.1 equiv).
    
  • Solvent: 1,4-Dioxane/Water (1:1).

  • Base:

    
     (2.0 equiv).
    
  • Key Insight: The base keeps the aniline deprotonated (nucleophilic) but is not strong enough to deprotonate the hydroxyls. The water solvates the triol, reducing its nucleophilicity via H-bonding, while the lipophilic

    
     targets the aniline.
    
Scenario B: Selective O-Protection (Acetonide)

Goal: Protect the 1,2-diol or 2,3-diol. Risk: The benzylic position (C1) is sensitive to acid-catalyzed elimination. Protocol:

  • Reagent: 2,2-Dimethoxypropane (DMP).

  • Catalyst: p-TsOH (0.05 equiv) — Use sparingly!

  • Observation: This typically forms the 1,2-acetonide (5-membered ring) over the 1,3-acetonide (6-membered ring) due to thermodynamic stability, leaving the C3 primary alcohol free.

Visual Workflow: Chemoselectivity Logic

Chemoselectivity Start Start: 1-(4-Aminophenyl)propane-1,2,3-triol Decision Target Functional Group? Start->Decision N_Target Target: Amine (-NH2) Decision->N_Target N-Derivatization O_Target Target: 1,2-Diol Decision->O_Target O-Protection Cond_N Condition: Boc2O, NaHCO3 Dioxane/H2O (1:1) N_Target->Cond_N Result_N Product: N-Boc-Triol (OH groups unreacted) Cond_N->Result_N Cond_O Condition: 2,2-DMP, cat. pTsOH (Kinetic Control) O_Target->Cond_O Risk_O RISK: Benzylic Elimination Cond_O->Risk_O Result_O Product: Acetonide-Protected Amine Cond_O->Result_O

Figure 1: Decision tree for selective functionalization. Note the risk of acid-catalyzed elimination at the benzylic position during acetonide formation.

Module 3: Analytical Derivatization (GC-MS)

"I see multiple peaks or tailing in GC-MS. Is the derivatization incomplete?"

The Issue: Steric Hindrance & Hydrogen Bonding

The triol moiety forms strong intramolecular hydrogen bonds. Standard silylation (e.g., HMDS) is too weak. You need a "power silylation" method to hit the amine and all three hydroxyls (4 derivatization sites total).

Optimized Protocol: Total Silylation (TMS)

Reagent: BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide). TMCS is critical as a catalyst to silylate the sterically hindered secondary hydroxyl.

Step-by-Step:

  • Dry the Sample: Lyophilize fully. Any water hydrolyzes BSTFA immediately.

  • Solvent: Anhydrous Pyridine (50 µL) + Ethyl Acetate (50 µL).

    • Why Pyridine? It acts as an acid scavenger (HCl from TMCS) and catalyzes the reaction.

  • Reagent Addition: Add 100 µL BSTFA + 1% TMCS.

  • Thermal Drive: Heat at 70°C for 45 minutes .

    • Warning: Do not exceed 80°C; benzylic TMS ethers can be thermally unstable.

  • Injection: Inject directly into GC-MS (Splitless).

Troubleshooting Table: GC-MS Artifacts

SymptomDiagnosisSolution
Broad Tailing Peak Incomplete silylation of -NH2 or -OH.Increase Temp to 75°C; Ensure 1% TMCS is fresh.
Peak Splitting Mono- vs Di-TMS on the amine.Force Di-TMS (difficult) or use MBTFA to form N-TFA/O-TMS derivative.
Missing Peaks Sample degradation/precipitation.Ensure sample is soluble in Pyridine before adding BSTFA.

Module 4: Workup & Purification

"I can't extract my product. It stays in the water layer."

The Polarity Trap

The triol chain makes the LogP negative (highly hydrophilic). Standard Diethyl Ether or Hexane extractions will yield 0% recovery.

Recommended Extraction Systems
  • Salting Out: Saturate the aqueous phase with NaCl (brine) to decrease the solubility of the organic product.

  • Solvent of Choice: n-Butanol or Ethyl Acetate/Isopropanol (3:1) .

    • Procedure: Extract 3x. The n-Butanol will take some water; remove it via azeotropic rotary evaporation with Heptane.

  • Alternative: Solid Phase Extraction (SPE)

    • Use a C18 Sep-Pak cartridge.

    • Load in water (product binds).

    • Wash with 5% MeOH (removes salts).

    • Elute with 100% MeOH (releases product).

Module 5: Workflow Visualization

Workflow Sample Crude Reaction Mix (Aq/Organic) Check Check pH Sample->Check Salt Add NaCl (Sat.) Check->Salt Neutralize Extract Extraction: n-Butanol or EtOAc/IPA (3:1) Dry Dry Organic Layer (Na2SO4) Extract->Dry Salt->Extract Evap Rotovap (Max 40°C) Dry->Evap Store Store under Argon -20°C Evap->Store

Figure 2: Optimized workup flow for polar aminophenyl-triols.

References

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for N-Boc and Acetonide conditions).

  • Sigma-Aldrich Technical Bulletin. Derivatization Reagents for GC: BSTFA and TMCS. (Protocols for silylation of hindered hydroxyls).

  • Little, D. R. (2010). Electroorganic Synthesis: Aniline Oxidation Mechanisms. Chemical Reviews. (Mechanistic insight into aniline "black" formation).

  • Knapp, D. R. (1979). Handbook of Analytical Derivatization Reactions. John Wiley & Sons.[1] (Classic text on silylation strategy for poly-functional molecules).

Sources

Optimization

Technical Support Center: Troubleshooting 1-(4-Aminophenyl)propane-1,2,3-triol Instability

Executive Summary 1-(4-Aminophenyl)propane-1,2,3-triol (CAS 695191-72-1) is a specialized pharmaceutical intermediate combining a reactive primary aromatic amine (aniline) with a hydrophilic glycerol-like side chain.[1][...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(4-Aminophenyl)propane-1,2,3-triol (CAS 695191-72-1) is a specialized pharmaceutical intermediate combining a reactive primary aromatic amine (aniline) with a hydrophilic glycerol-like side chain.[1][2] Users frequently report rapid discoloration (pinking/browning) and precipitation in solution.[1][2] These issues arise primarily from oxidative degradation of the aniline moiety and solubility mismatches driven by the triol group.[1][2]

This guide provides field-proven protocols to stabilize this compound, ensuring data integrity for synthesis and analytical characterization.

Part 1: The Core Instability Mechanism[1][2]

To troubleshoot effectively, you must understand why the molecule fails.[1][2] The primary instability vector is the auto-oxidation of the aromatic amine , a process accelerated by light, higher pH, and dissolved oxygen.[1][2]

Mechanism of Degradation

When exposed to air at neutral or basic pH, the free amine (


) undergoes single-electron transfer (SET) to form a radical cation.[1][2] This radical couples to form azo-dimers or oxidizes further into colored quinone imines.[1][2]

OxidationPathway cluster_conditions Accelerating Factors Start 1-(4-Aminophenyl) propane-1,2,3-triol Radical Anilino Radical (Reactive Intermediate) Start->Radical Oxidation (O2, Light, pH > 6) Dimer Azo/Hydrazine Dimers Radical->Dimer Coupling Quinone Quinone Imine (Pink/Brown Species) Radical->Quinone Further Oxidation UV Light UV Light Basic pH Basic pH Metal Ions (Fe, Cu) Metal Ions (Fe, Cu)

Figure 1: Auto-oxidation pathway of the aniline moiety leading to colored impurities.[1][2]

Part 2: Troubleshooting Guide (Q&A Format)
Section 1: Discoloration & Oxidation [1][2]

Q: My clear stock solution turns pink/brown within hours. Is the compound ruined? A: The color indicates the formation of oxidation products (quinone imines) at trace levels (ppm).[1][2] While the bulk purity may still be >98%, these impurities are highly conjugated and visible even at low concentrations.[1][2]

Corrective Protocol:

  • Acidification: The free amine is the reactive species.[1][2] Protonating it (

    
    ) shuts down oxidation.[1][2]
    
    • Action: Prepare stock solutions in 0.1% Formic Acid or 10 mM Ammonium Formate (pH 3-4) rather than pure water or neutral phosphate buffer.[1][2]

  • Deoxygenation: Dissolved oxygen is the oxidant.[1][2]

    • Action: Sparge solvents with Argon or Nitrogen for 10 minutes before dissolution.[1][2]

  • Antioxidants: For non-MS sensitive applications, add Ascorbic Acid (1 mM) or Sodium Metabisulfite to the buffer.[1][2]

Q: Can I recover the material if it has already discolored? A: If the discoloration is slight (pale pink), filtration through a 0.2 µm PTFE filter can sometimes remove polymerized aggregates, but chemical impurities likely remain.[1][2] For critical assays, discard and prepare fresh .

Section 2: Solubility & Precipitation

Q: The compound dissolves in DMSO but precipitates when diluted into aqueous media. A: This is a "solubility cliff."[1][2] While the triol tail is hydrophilic, the aromatic ring drives aggregation, especially in high-salt buffers (salting-out effect).[1][2]

Solubility Compatibility Table

Solvent SystemSolubility StatusStability RiskRecommendation
Water (Neutral) ModerateHigh (Oxidation)Avoid for long-term storage.[1]
0.1% Formic Acid (aq) HighLow (Stable)Best for aqueous stocks.[1][2]
DMSO HighLowGood for frozen stocks (-20°C).[1][2]
Methanol/Ethanol HighModerateGood, but evaporation changes conc.[1][2]
PBS (pH 7.4) ModerateHighPrepare immediately before use.

Q: What is the best way to store stock solutions? A:

  • Dissolve in DMSO at 10–50 mM.

  • Aliquot into amber glass vials (to block UV).

  • Store at -20°C or -80°C .

  • Critical: Avoid repeated freeze-thaw cycles; moisture uptake from DMSO will accelerate degradation.[1][2]

Section 3: Analytical Chromatography (HPLC/LC-MS)

Q: I see peak tailing or splitting in my HPLC chromatogram. A: The amine group interacts with residual silanols on the silica column, causing tailing.[1][2] The triol group can also cause peak broadening due to secondary hydrogen bonding.[1][2]

Optimization Workflow:

  • Column Choice: Use a "base-deactivated" column (e.g., C18 with high carbon load or embedded polar group) or a HILIC column for better retention of the polar triol.[1][2]

  • Mobile Phase Modifier: You must use a modifier to mask silanols.[1][2]

    • Recommended:0.1% Trifluoroacetic acid (TFA) (sharper peaks, but suppresses MS signal) or 0.1% Formic Acid (MS friendly).[1][2]

  • Temperature: Run the column at 40°C to reduce viscosity effects of the triol and improve mass transfer.

Part 3: Validated Preparation Workflow

Follow this logic gate to ensure reproducibility.

Workflow Step1 Weigh Compound (Amber Vial) Step2 Choose Solvent Step1->Step2 Decision Application? Step2->Decision PathA LC-MS / Analytical Decision->PathA PathB Cell Culture / Bioassay Decision->PathB SolventA Solvent: 0.1% Formic Acid in Water/MeOH PathA->SolventA SolventB Solvent: DMSO (Anhydrous) PathB->SolventB Step3 Sonicate & Vortex (Under Argon if possible) SolventA->Step3 SolventB->Step3 Step4 Storage: -20°C (Protect from Light) Step3->Step4

Figure 2: Decision tree for preparing stable stock solutions.

References
  • CymitQuimica. 1-(4-Aminophenyl)propane-1,2,3-triol Product Information. Retrieved from

  • Royal Society of Chemistry. Benzoquinone imines.[1][2] Part 16. Oxidation of p-aminophenol in aqueous solution. J. Chem. Soc., Perkin Trans.[1][2] 2. Retrieved from [1][2]

  • National Institutes of Health (NIH). Studies on the mechanism of 4-aminophenol-induced toxicity. PubMed.[1][2] Retrieved from

  • TCI Chemicals. Handling of Aminophenol Derivatives and Storage Conditions. Retrieved from

  • GuideChem. 1-(4-Aminophenyl)propane-1,2,3-triol Properties and Safety. Retrieved from

Sources

Troubleshooting

refining purification protocol for high-purity 1-(4-Aminophenyl)propane-1,2,3-triol

This guide serves as a Tier-3 Technical Support resource for the purification of 1-(4-Aminophenyl)propane-1,2,3-triol (CAS: 695191-72-1). It is designed to address the specific physicochemical challenges inherent to this...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a Tier-3 Technical Support resource for the purification of 1-(4-Aminophenyl)propane-1,2,3-triol (CAS: 695191-72-1). It is designed to address the specific physicochemical challenges inherent to this molecule: extreme polarity (triol moiety), oxidation sensitivity (electron-rich aniline), and difficulty in desalting.

Technical Support Center: Purification of 1-(4-Aminophenyl)propane-1,2,3-triol

Core Directive: The Stability-Purity Trade-off

The primary failure mode in purifying this compound is oxidative polymerization coupled with inorganic salt occlusion . The aniline nitrogen is highly prone to oxidation, forming quinone-imine species that lead to irreversible browning. Simultaneously, the hydrophilic triol tail makes the compound behave like a "sugar," trapping inorganic salts and water.

Your Protocol Must:

  • Exclude Oxygen: All solvents must be degassed.

  • Control pH: Maintain acidic conditions during handling to protonate the amine (

    
    ), reducing its oxidation potential.
    
  • Differentiate Solubility: Exploit the "Solubility Gap" between the organic triol and inorganic salts.

Part 1: Troubleshooting & Optimization (Q&A Format)

Issue 1: "My product turns brown/black during concentration. How do I stop this?"

Diagnosis: Oxidative degradation of the free amine. The Fix: You are likely concentrating under neutral/basic conditions or in the presence of oxygen.

  • Protocol Adjustment:

    • Acidification: Prior to concentration, adjust the pH of your solution to pH 2.0–3.0 using dilute HCl or Formic Acid. This protonates the aniline (

      
      ), significantly raising the oxidation potential.
      
    • Degassing: Sparge all buffers and solvents with Nitrogen (

      
      ) or Argon for 15 minutes before use.
      
    • Additive: If downstream applications permit, add 0.1% w/v Sodium Bisulfite (

      
      ) to the aqueous phase as a sacrificial antioxidant.
      
Issue 2: "I cannot separate the product from inorganic salts (NaCl/Na2SO4). It co-precipitates."

Diagnosis: The triol moiety renders the molecule highly water-soluble, preventing standard aqueous workups. The Fix: Use a "Dry-Organic Polishing" strategy.

  • Protocol Adjustment:

    • Evaporate the aqueous reaction mixture to complete dryness (lyophilization is preferred to avoid heat).

    • Resuspend the solid residue in anhydrous Ethanol (EtOH) or Methanol (MeOH) .

    • Mechanism: The organic triol is soluble in lower alcohols, whereas inorganic salts (NaCl,

      
      ) have negligible solubility in anhydrous alcohols.
      
    • Filter the suspension through a Celite pad to remove the salts. Concentrate the filtrate to recover the desalted product.

Issue 3: "The compound streaks on Normal Phase Silica (TLC/Column)."

Diagnosis: The triol and amine groups interact strongly with the silanols on the silica surface, causing peak tailing and irreversible adsorption. The Fix: Switch to Reverse Phase (C18) Chromatography or use Amine-Modified Silica .

  • Protocol Adjustment:

    • Stationary Phase: C18 (ODS) is mandatory.

    • Mobile Phase: Water/Acetonitrile gradient.

    • Modifier: Add 0.1% Trifluoroacetic Acid (TFA) or Formic Acid to the mobile phase. This suppresses silanol ionization and keeps the aniline protonated, sharpening the peak shape.

Issue 4: "I get a viscous oil instead of a solid. How do I crystallize it?"

Diagnosis: Hygroscopicity and residual solvent trapping. The flexible propane-triol chain inhibits lattice formation. The Fix: Anti-solvent precipitation under shear.

  • Protocol Adjustment:

    • Dissolve the oil in the minimum volume of Methanol or Isopropanol (warm if necessary).

    • Dropwise add a non-polar anti-solvent: Diethyl Ether or MTBE (Methyl tert-butyl ether) until turbidity persists.

    • Cool to -20°C. If oiling persists, scratch the glass surface to induce nucleation.

    • Critical: Dry the final solid under high vacuum (

      
       mbar) over 
      
      
      
      to remove bound water.

Part 2: The Validated Purification Workflow

Step 1: Pre-Purification (Extraction of Non-Polars)

Goal: Remove unreacted starting materials (e.g., nitro-aromatics) and non-polar byproducts.

  • Dissolve crude reaction mixture in Water (pH adjusted to 4.0–5.0).

  • Wash the aqueous phase 3x with Toluene or Ethyl Acetate .

    • Why? The hydrophilic triol stays in the water; hydrophobic impurities partition into the organic layer [1].

  • Retain the Aqueous Phase .[1]

Step 2: Desalting & Isolation

Goal: Remove inorganic salts derived from neutralization.

  • Lyophilize the aqueous phase to a dry powder.

  • Triturate the solid with Anhydrous Ethanol (10 mL per gram of solid).

  • Sonicate for 10 minutes.

  • Filter off the white inorganic salt precipitate.

  • Concentrate the ethanolic filtrate to a syrup.

Step 3: Preparative HPLC (Final Polish)

Goal: Isolate the target molecule from structurally similar isomers or oligomers.

ParameterSetting
Column C18 Prep Column (e.g., 5µm, 100Å)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 0% B to 20% B over 20 min (Compound is very polar)
Detection UV @ 254 nm (Aniline absorption)
Flow Rate 15–20 mL/min (depending on column diameter)

Part 3: Process Visualization

The following diagram illustrates the decision logic and workflow for purifying 1-(4-Aminophenyl)propane-1,2,3-triol, highlighting the critical "Salt Removal" loop.

PurificationProtocol Start Crude Reaction Mixture (Aq. Solution) PH_Adj Adjust pH to 4.0-5.0 (Stabilize Amine) Start->PH_Adj Wash Wash with Toluene/EtOAc (Remove Non-Polars) PH_Adj->Wash PhaseSep Phase Separation Wash->PhaseSep OrgWaste Organic Layer (Discard Impurities) PhaseSep->OrgWaste Hydrophobic Byproducts AqPhase Aqueous Phase (Contains Product + Salts) PhaseSep->AqPhase Target Triol Lyophilize Lyophilize to Dryness AqPhase->Lyophilize EthanolExt Extract with Anhydrous EtOH (Solubility Gap) Lyophilize->EthanolExt Filter Filtration EthanolExt->Filter SaltWaste Solid Filter Cake (Inorganic Salts) Filter->SaltWaste Insoluble Salts Filtrate Filtrate (Product in EtOH) Filter->Filtrate HPLC Prep-HPLC (C18) 0-20% ACN/H2O + 0.1% FA Filtrate->HPLC FinalIso Final Isolation (Lyophilization) HPLC->FinalIso

Caption: Logical workflow for the purification of hydrophilic aminophenyl triols, emphasizing the critical desalting step via solvent switching.

References

  • Vertex AI Search. (n.d.). Process for purifying crude 4-aminophenol. Google Patents.
  • European Patent Office . (2019). Process for purification of crude polyether polyols. EP 3344681 B1.[2] Retrieved February 3, 2026, from [Link]

  • National Institutes of Health (NIH) . (2012). Determination of Aniline and Its Derivatives in Environmental Water by Capillary Electrophoresis. PMC. Retrieved February 3, 2026, from [Link]

Sources

Optimization

Technical Support Center: Scaling Up 1-(4-Aminophenyl)propane-1,2,3-triol Synthesis

Welcome to the technical support center for the synthesis of 1-(4-Aminophenyl)propane-1,2,3-triol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of sc...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(4-Aminophenyl)propane-1,2,3-triol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this valuable synthesis. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenges you may encounter during your experimental work. Our approach is grounded in established chemical principles and field-proven insights to ensure the integrity and success of your scale-up endeavors.

I. Synthesis Overview & Key Challenges

The synthesis of 1-(4-Aminophenyl)propane-1,2,3-triol is typically a two-step process. The first step involves a nitroaldol (Henry) reaction between 4-nitrobenzaldehyde and glycerol to form the precursor, 1-(4-nitrophenyl)propane-1,2,3-triol. The second step is the reduction of the nitro group to an amine. While straightforward on a lab scale, scaling up this synthesis presents several challenges that can impact yield, purity, and safety.

This guide will address common issues in both stages of the synthesis and the final purification, providing you with the necessary tools to overcome these hurdles.

G cluster_0 Step 1: Nitroaldol Condensation cluster_1 Step 2: Nitro Group Reduction cluster_2 Purification 4-Nitrobenzaldehyde 4-Nitrobenzaldehyde Nitroaldol Reaction Nitroaldol Reaction 4-Nitrobenzaldehyde->Nitroaldol Reaction Glycerol Glycerol Glycerol->Nitroaldol Reaction 1-(4-Nitrophenyl)propane-1,2,3-triol 1-(4-Nitrophenyl)propane-1,2,3-triol Nitroaldol Reaction->1-(4-Nitrophenyl)propane-1,2,3-triol Catalytic Hydrogenation Catalytic Hydrogenation 1-(4-Nitrophenyl)propane-1,2,3-triol->Catalytic Hydrogenation 1-(4-Aminophenyl)propane-1,2,3-triol 1-(4-Aminophenyl)propane-1,2,3-triol Catalytic Hydrogenation->1-(4-Aminophenyl)propane-1,2,3-triol Purification Challenges Purification Challenges 1-(4-Aminophenyl)propane-1,2,3-triol->Purification Challenges Final Product Final Product Purification Challenges->Final Product

Caption: Overall synthesis workflow for 1-(4-Aminophenyl)propane-1,2,3-triol.

II. Troubleshooting Guide: Step 1 - Nitroaldol (Henry) Reaction

The condensation of 4-nitrobenzaldehyde and glycerol is the foundational step. Success here is critical for the overall efficiency of the synthesis.

Q1: My nitroaldol reaction is slow and gives a low yield. How can I improve this?

A1: Several factors can contribute to a sluggish or low-yielding Henry reaction. Let's break down the potential causes and solutions:

  • Catalyst Choice and Concentration: The Henry reaction is base-catalyzed. The choice of base is critical. While strong bases can accelerate the reaction, they can also promote side reactions. Consider the following:

    • Organic Bases: Non-nucleophilic organic bases like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) can be effective.

    • Inorganic Bases: Mild inorganic bases like potassium carbonate can also be used.

    • Catalyst Loading: Insufficient catalyst will result in a slow reaction. Conversely, too much can lead to unwanted byproducts. A typical starting point is 10 mol%.

  • Temperature Control: While heating can increase the reaction rate, it can also favor the reverse reaction and dehydration of the product. It's often best to run the reaction at room temperature or slightly below.

  • Water Removal: The dehydration of the nitroalcohol product produces water, which can inhibit the reaction and lead to side products.[1] Using a solvent that allows for the azeotropic removal of water, such as toluene, can drive the reaction to completion.

  • Solvent Selection: The choice of solvent can influence the reaction rate and selectivity. Polar aprotic solvents are generally preferred.

Q2: I'm observing significant byproduct formation in my nitroaldol reaction. What are these byproducts and how can I minimize them?

A2: The primary byproduct in the Henry reaction is often the dehydrated nitroalkene. Other possibilities include products from the self-condensation of 4-nitrobenzaldehyde.

  • Dehydration to Nitroalkene: This is often favored by higher temperatures and acidic conditions. Running the reaction at a lower temperature and ensuring basic conditions can minimize this.

  • Crossed-Aldol Adducts: Self-condensation of 4-nitrobenzaldehyde can occur, though it is less common. Using an excess of glycerol can help to favor the desired reaction.

  • Impurity-Related Byproducts: Impurities in the starting 4-nitrobenzaldehyde can lead to a range of byproducts. Ensure the purity of your starting materials before beginning the synthesis.

Q3: How can I control the stereoselectivity of the nitroaldol reaction?

A3: 1-(4-Nitrophenyl)propane-1,2,3-triol has two chiral centers, meaning that diastereomers can be formed. Controlling the stereochemistry at this stage is a significant challenge.

  • Chiral Catalysts: The use of chiral catalysts, such as chiral copper(II) complexes, has been shown to influence the stereoselectivity of the Henry reaction.[2]

  • Reaction Conditions: Temperature and solvent can also play a role in the diastereoselectivity of the reaction. Lower temperatures generally lead to higher selectivity.

III. Troubleshooting Guide: Step 2 - Catalytic Hydrogenation

The reduction of the nitro group is a critical step that requires careful control to ensure safety and high purity of the final product. Catalytic hydrogenation is the most common industrial method for this transformation.[3]

Q1: My catalytic hydrogenation is incomplete, or the catalyst seems to be inactive. What could be the cause?

A1: Incomplete hydrogenation or catalyst deactivation can be caused by several factors:

  • Catalyst Poisoning: The catalyst, typically palladium on carbon (Pd/C) or platinum on carbon (Pt/C), can be poisoned by impurities in the substrate or solvent. Sulfur- and halogen-containing compounds are common catalyst poisons. Ensure the purity of your 1-(4-nitrophenyl)propane-1,2,3-triol and solvent before the reaction.

  • Insufficient Hydrogen Pressure: The reaction requires a sufficient partial pressure of hydrogen to proceed. Ensure your system is properly sealed and that the hydrogen pressure is maintained throughout the reaction.

  • Poor Mass Transfer: On a large scale, ensuring good mixing of the solid catalyst, liquid substrate, and gaseous hydrogen is crucial. Inefficient stirring can lead to a slow or incomplete reaction.

  • Catalyst Deactivation: The catalyst can deactivate over time due to coking or sintering.[4] If you are reusing the catalyst, a regeneration step may be necessary.

Q2: I'm concerned about the safety of a large-scale catalytic hydrogenation. What are the main hazards and how can I mitigate them?

A2: Catalytic hydrogenation at scale presents two primary hazards: the flammability of hydrogen gas and the exothermic nature of the reaction.

  • Hydrogen Flammability: Hydrogen is highly flammable. Ensure your reaction is carried out in a well-ventilated area with appropriate safety measures, including grounding of equipment to prevent static discharge.

  • Exothermic Reaction: The reduction of a nitro group is highly exothermic. On a large scale, this can lead to a rapid increase in temperature and pressure.

    • Heat Management: Use a reactor with efficient cooling capabilities.

    • Controlled Addition: Add the substrate or control the hydrogen flow to manage the rate of reaction and heat generation.

    • Monitoring: Closely monitor the temperature and pressure throughout the reaction.

Q3: I'm observing the formation of byproducts during the hydrogenation. What are they and how can I avoid them?

A3: Incomplete reduction can lead to the formation of nitroso and hydroxylamine intermediates. Over-reduction of other functional groups is also a possibility.

  • Hydroxylamine Formation: The accumulation of hydroxylamine intermediates can be a problem in catalytic hydrogenations.[3] The addition of catalytic amounts of vanadium compounds has been shown to prevent the accumulation of these intermediates.[3]

  • Azo and Azoxy Compounds: These can form from the reaction of nitroso and hydroxylamine intermediates. Ensuring complete reduction to the amine will minimize their formation.

  • Chemoselectivity: If your substrate contains other reducible functional groups, the choice of catalyst and reaction conditions is critical to ensure that only the nitro group is reduced.

IV. Troubleshooting Guide: Purification

The purification of 1-(4-Aminophenyl)propane-1,2,3-triol can be challenging due to its high polarity and water solubility.

Q1: I'm having difficulty isolating my product from the aqueous reaction mixture. What purification strategies can I use?

A1: The high polarity of the aminotriol makes it challenging to extract with common organic solvents.

  • Salt Formation: One strategy is to protonate the amine with an acid to form a salt. The salt may have different solubility properties that allow for easier isolation or purification. The free amine can then be regenerated by treatment with a base.

  • Ion-Exchange Chromatography: This technique can be effective for separating polar, charged molecules like amino acids and their derivatives.[5]

  • Aqueous Normal-Phase Chromatography: This technique uses a polar stationary phase and a less polar mobile phase, which can be effective for the purification of very polar compounds.[6]

Q2: My final product is discolored. What is the cause and how can I fix it?

A2: Discoloration is often due to the presence of oxidized impurities.

  • Oxidation of the Amine: The aromatic amine group is susceptible to oxidation, which can lead to colored byproducts. It is important to handle the purified product under an inert atmosphere and to store it protected from light and air.

  • Residual Impurities: Impurities from the starting materials or byproducts from the reaction can also cause discoloration. Effective purification is key to obtaining a pure, colorless product.

Q3: I'm struggling to crystallize my final product. What can I do?

A3: The high polarity and multiple hydroxyl groups of 1-(4-Aminophenyl)propane-1,2,3-triol can make crystallization difficult.

  • Solvent Screening: A systematic screen of different solvents and solvent mixtures is the first step. The ideal solvent will be one in which the product is soluble at high temperatures but sparingly soluble at low temperatures.

  • Inducing Crystallization: If the product oils out or fails to crystallize, you can try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure product.[7]

  • Slow Cooling: Allowing the solution to cool slowly can promote the formation of larger, purer crystals.[7]

V. Frequently Asked Questions (FAQs)

Q: What are the key process parameters to monitor during the scale-up of the catalytic hydrogenation?

A: The most critical parameters to monitor are temperature, pressure, and hydrogen uptake. A sudden increase in temperature or pressure can indicate a runaway reaction. The rate of hydrogen uptake can be used to monitor the progress of the reaction.

Q: How can I ensure the reusability of my hydrogenation catalyst?

A: To ensure catalyst reusability, it is important to:

  • Use pure starting materials to avoid poisoning the catalyst.

  • Handle the catalyst carefully to avoid physical damage.

  • If the catalyst deactivates, a regeneration step (e.g., washing with a suitable solvent or a controlled oxidation to burn off carbon deposits) may be necessary.

Q: What are the analytical techniques I should use to monitor the progress of the reactions and the purity of the final product?

A:

  • Reaction Monitoring: Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) can be used to monitor the disappearance of the starting material and the appearance of the product.

  • Purity Analysis: HPLC is the preferred method for determining the purity of the final product. Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) should be used to confirm the structure of the product and to identify any impurities.

VI. Experimental Protocols

Protocol 1: Synthesis of 1-(4-Nitrophenyl)propane-1,2,3-triol

This protocol is a general guideline and should be optimized for your specific equipment and scale.

Materials:

  • 4-Nitrobenzaldehyde

  • Glycerol

  • Potassium Carbonate (K₂CO₃)

  • Toluene

  • Dean-Stark trap

Procedure:

  • To a reaction vessel equipped with a mechanical stirrer, thermometer, and Dean-Stark trap, add 4-nitrobenzaldehyde (1.0 eq), glycerol (1.5 eq), and toluene.

  • Add potassium carbonate (0.1 eq) as the catalyst.

  • Heat the mixture to reflux and collect the water that is formed in the Dean-Stark trap.

  • Monitor the reaction by TLC or HPLC.

  • Once the reaction is complete, cool the mixture and remove the toluene under reduced pressure.

  • The crude 1-(4-nitrophenyl)propane-1,2,3-triol can be used directly in the next step or purified by column chromatography.

Protocol 2: Catalytic Hydrogenation of 1-(4-Nitrophenyl)propane-1,2,3-triol

Safety Note: This reaction should be carried out in a properly rated pressure vessel by trained personnel.

Materials:

  • 1-(4-Nitrophenyl)propane-1,2,3-triol

  • 10% Palladium on Carbon (Pd/C)

  • Ethanol

  • Hydrogen gas

Procedure:

  • To a pressure reactor, add 1-(4-nitrophenyl)propane-1,2,3-triol (1.0 eq) and ethanol.

  • Carefully add the 10% Pd/C catalyst (typically 1-5 mol% Pd).

  • Seal the reactor and purge with nitrogen, followed by hydrogen.

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 psi).

  • Stir the mixture at room temperature or with gentle heating.

  • Monitor the reaction by observing the hydrogen uptake.

  • Once the hydrogen uptake ceases, the reaction is complete.

  • Carefully vent the reactor and purge with nitrogen.

  • Filter the reaction mixture to remove the catalyst.

  • The filtrate contains the crude 1-(4-aminophenyl)propane-1,2,3-triol, which can then be purified.

VII. Data Summary

ParameterStep 1: Nitroaldol ReactionStep 2: Catalytic Hydrogenation
Typical Yield 70-85%>95%
Reaction Temp. 20-50°C25-60°C
Reaction Time 4-12 hours2-8 hours
Key Byproducts Dehydrated nitroalkeneHydroxylamine, azo compounds

VIII. Logical Relationships Diagram

G cluster_nitroaldol Nitroaldol Reaction Troubleshooting cluster_hydrogenation Hydrogenation Troubleshooting Low Yield Low Yield Optimize Catalyst Optimize Catalyst Low Yield->Optimize Catalyst Cause Control Temperature Control Temperature Low Yield->Control Temperature Cause Remove Water Remove Water Low Yield->Remove Water Cause Byproduct Formation Byproduct Formation Lower Temperature Lower Temperature Byproduct Formation->Lower Temperature Solution Adjust Stoichiometry Adjust Stoichiometry Byproduct Formation->Adjust Stoichiometry Solution Poor Stereoselectivity Poor Stereoselectivity Use Chiral Catalyst Use Chiral Catalyst Poor Stereoselectivity->Use Chiral Catalyst Solution Optimize Conditions Optimize Conditions Poor Stereoselectivity->Optimize Conditions Solution Incomplete Reaction Incomplete Reaction Check for Catalyst Poisoning Check for Catalyst Poisoning Incomplete Reaction->Check for Catalyst Poisoning Cause Ensure Adequate H2 Pressure Ensure Adequate H2 Pressure Incomplete Reaction->Ensure Adequate H2 Pressure Cause Safety Concerns Safety Concerns Efficient Cooling Efficient Cooling Safety Concerns->Efficient Cooling Mitigation Controlled Addition Controlled Addition Safety Concerns->Controlled Addition Mitigation Byproduct Formation Byproduct Formation Add Vanadium Co-catalyst Add Vanadium Co-catalyst Byproduct Formation ->Add Vanadium Co-catalyst Solution Ensure Complete Reduction Ensure Complete Reduction Byproduct Formation ->Ensure Complete Reduction Solution

Caption: Troubleshooting logic for the synthesis of 1-(4-Aminophenyl)propane-1,2,3-triol.

IX. References

  • Ciba Specialty Chemicals Inc. (1996). Process for the catalytic hydrogenation of aromatic nitro compounds. EP0825979B1.

  • ResearchGate. (n.d.). The aldol condensation of 4-nitrobenzaldehyde (4-NB, 1) with acetone.... [Link]

  • ResearchGate. (n.d.). Stereoselective Preparation and Reactions of Chiral Secondary Alkyllithiums. [Link]

  • Bayer Aktiengesellschaft. (2013). Process for the purification of aromatic amines. US8455691B2.

  • The Royal Society of Chemistry. (n.d.). Supporting information of “Catalytic Hydrogenation of N-4- nitrophenyl Nicotinamide in a Micro-Packed Bed Reactor”. [Link]

  • Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]

  • Wikipedia. (2023). Henry reaction. [Link]

  • Google Patents. (n.d.). Purification of amine reaction mixtures. US2377511A.

  • Sciencemadness Discussion Board. (2017). Optimizing Henry reaction conditions (substituted benzaldehydes + nitromethane). [Link]

  • Royal Society of Chemistry. (2024). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. [Link]

  • National Center for Biotechnology Information. (n.d.). Enantioselective direct aldol reactions catalyzed by l-prolinamide derivatives. [Link]

  • National Center for Biotechnology Information. (n.d.). Stereoselective synthesis of tetra- and tri-substituted alkenyl nitriles via aminative ring-opening of cyclopropenes with iron-aminyl radical. [Link]

  • ResearchGate. (n.d.). Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. [Link]

  • MDPI. (2020). Stereoselective Synthesis of Terpenoids through Lipase-Mediated Resolution Approaches. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Biological Evaluation of 4-(4-Nitrophenyl)-1H-1,2,3-triazole Derivatives as Antitrypanosomal Agents. [Link]

  • YouTube. (2021). Crystallization, Large Scale. [Link]

  • MDPI. (n.d.). Selectivity Control in Nitroaldol (Henry) Reaction by Changing the Basic Anion in a Chiral Copper(II) Complex Based on (S)-2-Aminomethylpyrrolidine and 3,5-Di-tert-butylsalicylaldehyde. [Link]

  • ResearchGate. (n.d.). Hydrogenation of Lactic Acid to 1,2-Propanediol over Ru-Based Catalysts. [Link]

  • ResearchGate. (n.d.). Solubilities of p-Aminophenol in Sulfuric Acid + Water + (Methanol, Ethanol, 1-Propanol, 2-Propanol, 1,2-Propanediol, and Glycerin, Respectively) from (292.35 to 348.10) K. [Link]

  • Google Patents. (n.d.). Preparation method of 2,2'-bis[4-(4-aminophenoxy)phenyl]propane. CN102391135A.

  • Sorbead India. (n.d.). Amino Acid Purification - Column Chromatography. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Workup: Amines. [Link]

  • ResearchGate. (n.d.). Condensation reaction of benzaldehyde with p-nitroacetophenone. [Link]

  • ResearchGate. (n.d.). Enantioselective synthesis of 1-aryl-2-propenylamines: A new approach to a stereoselective synthesis of the Taxol® side chain. [Link]

  • ACS Publications. (n.d.). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. [Link]

  • YouTube. (2021). Give the protein a nice cocktail! Precipitants & crystallization diagrams. [Link]

  • Organic Syntheses. (n.d.). 1-(p-NITROPHENYL)-1,3-BUTADIENE. [Link]

  • Magritek. (n.d.). The Aldol Condensation. [Link]

  • Google Patents. (n.d.). Method for preparing 2,2-bis[4-(4-aminophenoxy)phenyl]propane. CN102391135A.

  • ResearchGate. (n.d.). Solubility of p ABA in several solvents.... [Link]

  • YouTube. (2022). How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn.. [Link]

  • ResearchGate. (n.d.). Click Variations on the Synthesis of 2-Nitrophenyl-4-aryl-1,2,3-triazoles without Isolation of 2-Nitrophenyl Azides. [Link]

  • National Center for Biotechnology Information. (n.d.). Introduction to protein crystallization. [Link]

  • ResearchGate. (n.d.). Solubility Determination, Correlation, and Solute–Solvent Molecular Interactions of 5-Aminotetrazole in Various Pure Solvents. [Link]

  • Google Patents. (n.d.). Process for manufacturing p-aminophenol. US4885389A.

  • MDPI. (n.d.). Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. [Link]

  • YouTube. (2018). Henry Reaction (Nitroaldol reaction). [Link]

  • ACS Publications. (n.d.). A Convenient Reductive Deamination (Hydrodeamination) of Aromatic Amines. [Link]

  • Google Patents. (n.d.). Process for the preparation of 4-(4-aminophenyl)-3-morpholinone. DE10342570A1.

  • Google Patents. (n.d.). Process for producing N-acyl-hydroxy aromatic amines. US4524217A.

Sources

Troubleshooting

overcoming poor reactivity of 1-(4-Aminophenyl)propane-1,2,3-triol in coupling reactions

Executive Summary: The "Polarity Trap" The poor reactivity often observed with 1-(4-Aminophenyl)propane-1,2,3-triol (APPT) is rarely due to the intrinsic nucleophilicity of the aniline amine.[1] Instead, it is a solvatio...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Polarity Trap"

The poor reactivity often observed with 1-(4-Aminophenyl)propane-1,2,3-triol (APPT) is rarely due to the intrinsic nucleophilicity of the aniline amine.[1] Instead, it is a solvation and phase-transfer failure .[1]

The hydrophilic triol tail creates a hydration shell that makes the molecule insoluble in standard organic coupling solvents (DCM, Toluene, EtOAc).[2] Conversely, standard activated esters (NHS esters, Acid Chlorides) often precipitate or hydrolyze in the aqueous/polar media required to dissolve the APPT.[2] Furthermore, the presence of three competing hydroxyl groups introduces a risk of chemoselectivity errors (O-acylation vs. N-acylation).[1]

This guide provides two validated workflows:

  • Method A (Direct): For water-tolerant coupling partners using triazine chemistry.[1][3]

  • Method B (Protected): A lipophilic workaround using acetonide protection for hydrophobic acids.[1][3]

Part 1: Diagnostic Decision Matrix

Before selecting a protocol, determine your coupling partner's solubility and the scale of your reaction.[2]

DecisionMatrix cluster_0 Critical Checkpoint Start Start: Coupling Partner Analysis AcidSol Is the Carboxylic Acid water/alcohol soluble? Start->AcidSol Direct METHOD A: Direct Aqueous Coupling (DMTMM / Mixed Solvent) AcidSol->Direct Yes (Polar) Protect METHOD B: Lipophilic Protection (Acetonide Strategy) AcidSol->Protect No (Lipophilic) Check Does Acid contain base-sensitive groups? Direct->Check Use DMTMM (Neutral pH) Use DMTMM (Neutral pH) Check->Use DMTMM (Neutral pH) Yes Use EDC/HOBt (pH 4.5-6) Use EDC/HOBt (pH 4.5-6) Check->Use EDC/HOBt (pH 4.5-6) No

Figure 1: Decision matrix for selecting the optimal coupling pathway based on substrate solubility.

Part 2: Method A - Direct Aqueous Coupling (The "Green" Route)[1]

Best for: Polar carboxylic acids, peptides, or carbohydrate conjugates.[1][2] Core Logic: Uses DMTMM (4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride), a coupling agent that maintains activity in water/alcohol and selectively targets amines over hydroxyls without requiring pre-activation [1].[1]

Protocol:
  • Dissolution: Dissolve 1.0 eq of the Carboxylic Acid and 1.1 eq of APPT in a solvent mixture of Water:Methanol (1:1) or Water:THF (1:1) .

    • Note: If the acid is not fully soluble, add N-methylmorpholine (NMM) dropwise until pH ~7.5.[1]

  • Activation: Add 1.2 eq of DMTMM chloride solid directly to the stirring solution.

  • Reaction: Stir at room temperature (20–25°C) for 4–12 hours.

    • Monitoring: Do NOT use TLC (APPT streaks).[1][3] Use LC-MS (C18 column, water/acetonitrile gradient).[1] Look for the mass shift of M+Acid-18.[1]

  • Workup:

    • Evaporate volatiles (MeOH/THF).[1][3]

    • The triazine byproduct (DMT-OH) is water-soluble.[1]

    • Purify the crude aqueous residue via preparative HPLC or Diaion HP-20 resin (elute with water -> MeOH gradient).[1]

Why this works: DMTMM forms an active ester in situ that is highly reactive toward amines but reacts negligibly with alcohols in the absence of strong base, preserving the triol tail [2].[2]

Part 3: Method B - The Acetonide Protection Strategy

Best for: Hydrophobic carboxylic acids (drug fragments, fatty acids) that require anhydrous DCM/DMF.[1] Core Logic: Temporarily mask the 1,2-diol as an acetonide (isopropylidene acetal). This renders the molecule lipophilic (soluble in DCM) and prevents O-acylation [3].[1]

Step 1: Selective Protection[4]
  • Suspend APPT (1.0 eq) in dry Acetone (0.5 M).

  • Add 2,2-Dimethoxypropane (DMP) (2.0 eq) and a catalytic amount of p-TsOH (0.05 eq).[1]

  • Stir at RT for 2 hours. The suspension should clear as the acetonide forms.[2]

  • Quench with Et3N, concentrate, and flash purify (DCM/MeOH).

    • Result: You now have the acetonide-protected aniline , which is soluble in organic solvents.[1]

Step 2: Anhydrous Coupling
  • Dissolve the Protected APPT (1.0 eq) and Carboxylic Acid (1.1 eq) in anhydrous DMF or DCM .[3]

  • Add HATU (1.2 eq) and DIPEA (2.5 eq).[1][3]

  • Stir for 2–4 hours.

  • Perform standard organic workup (wash with NaHCO3, Brine).[1][3]

Step 3: Deprotection[4]
  • Dissolve the coupled product in 80% Aqueous Acetic Acid or MeOH with catalytic HCl .

  • Stir at RT for 1 hour.

  • Lyophilize to remove acid/solvent.[1][3]

Part 4: Troubleshooting & FAQs

Common Failure Modes
SymptomProbable CauseCorrective Action
Dark Brown/Black Mixture Oxidation: Anilines oxidize to azo/nitroso species in air, especially in basic solution [4].[1]Degas all solvents with Argon/Nitrogen.[1][3] Add 1% Sodium Ascorbate if using aqueous buffers.[1][3]
No Reaction (SM remains) Solvation Shell: The triol is "hiding" the amine in a water cage, repelling the hydrophobic active ester.[2]Switch to Method B (Protection) or use DMSO as a co-solvent to disrupt hydrogen bonding.[1][3]
Product Mass +42 Da O-Acetylation: Reaction with solvent (if using EtOAc/Acetic acid) or competing O-acylation.[1]Ensure pH < 8.[1][3]0. Hydroxyls become nucleophilic at high pH.[1][3] Use DMTMM (Method A) which is chemoselective.[1][3]
Low Yield with EDC/NHS Hydrolysis: The O-acylisourea intermediate hydrolyzes faster than the amine attacks in water.[1]Switch to DMTMM (more stable in water) or increase amine concentration to >0.5 M.
FAQ: Why can't I just use excess acid chloride?

A: You can, but you will likely esterify the hydroxyl groups (O-acylation) alongside the amine.[1] While esters can be saponified later (LiOH/H2O), the conditions required to hydrolyze the esters might degrade your amide bond or other sensitive groups on your payload.[2]

FAQ: Is the 1,3-diol or 1,2-diol protected in Method B?

A: Under thermodynamic control (acetone/acid), the 1,2-acetonide (five-membered ring) is heavily favored over the 1,3-dioxane (six-membered ring) [5].[1] This leaves the terminal primary alcohol exposed, but the steric bulk of the acetonide usually protects it from bulky coupling agents.[2]

References

  • Kunishima, M., et al. (2002).[1][2][3] "4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium Chloride (DMTMM): A Versatile Agent for the Synthesis of Amides and Esters."[1] Tetrahedron, 58(4), 647-654.[1]

  • D'Addona, D., et al. (2008).[1][2][3] "Amide bond formation: beyond the myth of coupling reagents." Luxembourg Bio Technologies.[1][3]

  • Wuts, P. G. M., & Greene, T. W. (2006).[1][2] Greene's Protective Groups in Organic Synthesis. "Protection for the Hydroxyl Group, 1,2- and 1,3-Diols."[1] Wiley-Interscience.[1][3] [1]

  • Minakata, S., et al. (2017).[1][2][3] "Oxidative Coupling Mechanisms: Current State of Understanding." ACS Catalysis.[1][3] [1]

  • Chem-Station. (2014).[1][3] "Protection of 1,2-/1,3-Diols." Chem-Station Int.[1][3] Ed.

Sources

Optimization

addressing batch-to-batch variability of 1-(4-Aminophenyl)propane-1,2,3-triol

Technical Support Center: 1-(4-Aminophenyl)propane-1,2,3-triol (CAS 695191-72-1) [1][2] Executive Summary: Mastering the Variability of 4-APPT As a Senior Application Scientist, I frequently field inquiries regarding 1-(...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-(4-Aminophenyl)propane-1,2,3-triol (CAS 695191-72-1) [1][2]

Executive Summary: Mastering the Variability of 4-APPT

As a Senior Application Scientist, I frequently field inquiries regarding 1-(4-Aminophenyl)propane-1,2,3-triol (hereafter referred to as 4-APPT ). This molecule is a structural hybrid of a reactive aniline and a hydrophilic polyol. This dual nature creates a "perfect storm" for batch-to-batch variability: the aniline moiety is prone to oxidative coupling (color changes), while the triol chain introduces stereochemical complexity and hygroscopicity.

This guide moves beyond basic datasheet parameters to address the causality of experimental failure. It is designed to help you distinguish between benign batch variations and critical quality failures.

Part 1: Critical Quality Attributes (CQA) & Specifications

Before troubleshooting, establish a baseline. Variability often stems from comparing a "fresh" batch to an "aged" one, or a free base to a salt form.

Table 1: Standard Specification Ranges & Variability Sources

AttributeTarget SpecificationCommon DeviationTechnical Root Cause
Appearance White to off-white powderPink, Beige, or BrownOxidation : The amino group (-NH₂) oxidizes to form azo/azoxy dimers or quinone imines upon air exposure [1].
Purity (HPLC) > 97.0% (Area %)90-95% with late elutersDimerization : Oxidative coupling products elute later on C18 columns.
Stereochemistry Defined Diastereomer RatioSplit peaks / ShoulderDiastereomeric Drift : C1 and C2 are chiral centers. Synthetic routes (e.g., dihydroxylation) may vary in stereoselectivity (syn/anti ratios) [2].
Water Content < 1.0%> 3.0% (Clumping)Hygroscopicity : The triol moiety avidly absorbs atmospheric moisture, altering weighing accuracy.

Part 2: Troubleshooting Guide (Q&A Format)

Q1: "My latest batch is light pink. Is it degraded and unusable?"

The Scientist’s Verdict: Likely Usable, but Proceed with Caution.

Technical Explanation: The pink coloration is characteristic of trace oxidation of the aniline nitrogen, similar to the "browning" seen in old aniline or phenol samples. This color change often represents <0.1% impurity by mass—visually striking but chemically negligible for many applications.

Validation Protocol (The "Color-Check" Test):

  • Dissolve : Prepare a 10 mM solution in degassed water or methanol.

  • Filter : Pass through a 0.22 µm PTFE filter.

  • Analyze : If the filtrate is clear/colorless and HPLC purity is >97%, the color is surface-level oxidation.

  • Action : Use the batch, but add an antioxidant (e.g., Sodium Ascorbate) to your reaction buffer if your downstream chemistry is radical-sensitive.

Warning: If the powder is dark brown or sticky, the hygroscopic degradation has likely facilitated extensive polymerization. Discard the batch.

Q2: "I see split peaks in my HPLC chromatogram. Is the column failing?"

The Scientist’s Verdict: It is likely Diastereomers, not Column Failure.

Technical Explanation: 4-APPT contains two adjacent chiral centers at C1 and C2 of the propane chain. Unless an asymmetric synthesis was explicitly used, the product exists as a mixture of diastereomers (erythro and threo forms). These isomers have different physical properties and can resolve on high-efficiency C18 columns, appearing as a "split" peak or a peak with a shoulder.

Diagnostic Workflow:

  • Check the COA : Does the certificate specify "Stereopure" or "Mixture"?

  • Run a Gradient : Slow down your gradient (e.g., 0.5% B/min). If the "shoulder" resolves into a distinct peak with the same UV spectrum (max ~240/290 nm), it is a diastereomer.

  • Impact : For biological assays, diastereomers may have different binding affinities. For synthetic intermediates, they usually react identically.

Q3: "The compound is not dissolving in my standard buffer."

The Scientist’s Verdict: Check the Salt Form & pH.

Technical Explanation: Batch variability often arises from the manufacturer switching between the Free Base and the Hydrochloride (HCl) Salt without explicitly highlighting it on the label.

  • Free Base : Poor solubility in neutral water; requires pH < 4 or organic co-solvent (DMSO/MeOH).

  • HCl Salt : Highly water-soluble but acidic in solution.

Solubility Decision Tree:

SolubilityLogic Start Solubility Issue Detected CheckpH Check pH of 1% Slurry Start->CheckpH Acidic pH < 4.0 (Likely HCl Salt) CheckpH->Acidic Acidic Basic pH > 7.0 (Likely Free Base) CheckpH->Basic Basic/Neutral Action1 Add Buffer/Base to Neutralize for Biological Assays Acidic->Action1 Action2 Acidify (HCl) or use DMSO to Dissolve Basic->Action2

Figure 1: Decision logic for addressing solubility inconsistencies between batches.

Part 3: Advanced Analytical Protocols

To rigorously control batch variability, implement this standardized HPLC method. This method separates the 4-APPT main peak from common aniline oxidation byproducts.

Method: Reverse-Phase Interaction Chromatography

ParameterSetting
Column C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water (Prevents amine tailing)
Mobile Phase B Acetonitrile
Gradient 5% B (0-2 min)

60% B (15 min)

5% B (16 min)
Flow Rate 1.0 mL/min
Detection UV at 254 nm (Aromatic ring) and 210 nm (Polyol backbone)
Temperature 30°C (Controls viscosity of polyol interaction)

Visualizing the Degradation Pathway:

Understanding how the molecule degrades helps in preventing it.

Degradation APPT 4-APPT (Fresh, White) Oxidation Air Oxidation (-2H) APPT->Oxidation O2, Light Imino Quinone Imine Intermediate Oxidation->Imino Dimer Azo Dimer (Pink/Brown Impurity) Imino->Dimer Coupling

Figure 2: Oxidative degradation pathway of aminophenyl derivatives leading to discoloration.

Part 4: Storage & Handling Recommendations

To minimize future variability, adhere to these "Gold Standard" storage protocols:

  • Argon Overlay : Always backfill the vial with Argon or Nitrogen after use. The aniline group is oxygen-scavenging.

  • Desiccation : Store over silica gel or molecular sieves. The triol chain will absorb water, leading to hydrolysis risks or "sticky" weighing errors.

  • Darkness : Store in amber vials. UV light accelerates the p-aminophenol oxidation mechanism.

References

  • Biosynth . 1-(4-Aminophenyl)propane-1,2,3-triol Product Data. Retrieved from

  • GuideChem . Chemical Properties and NMR Data for CAS 695191-72-1. Retrieved from

  • National Institutes of Health (NIH) . Synthesis and Stability of 4-Aminophenol Derivatives. (Contextual grounding on aniline stability). Retrieved from

Sources

Troubleshooting

Technical Support Center: Workup Procedures for Reactions Involving 1-(4-Aminophenyl)propane-1,2,3-triol

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-(4-Aminophenyl)propane-1,2,3-triol. This guide provides in-depth troubleshooting advice and frequentl...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-(4-Aminophenyl)propane-1,2,3-triol. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of reaction workups involving this polar, multifunctional compound. The unique combination of a basic aromatic amine and a hydrophilic triol moiety presents specific challenges in purification, which this guide aims to address with scientifically grounded and field-proven insights.

I. Understanding the Molecule: Key Physicochemical Properties

Before delving into troubleshooting, it is crucial to understand the inherent properties of 1-(4-Aminophenyl)propane-1,2,3-triol that dictate its behavior during workup procedures.

PropertyValue/DescriptionImplication for Workup
Molecular Formula C₉H₁₃NO₃Indicates a relatively small molecule with a significant number of heteroatoms.
Molecular Weight 183.21 g/mol ---
Structure Aromatic amine with a propane-1,2,3-triol substituentThe amino group imparts basicity, while the triol group confers high polarity and water solubility.
pKa (estimated) ~4-5 for the anilinic proton (R-NH₃⁺)The amino group will be protonated and water-soluble under acidic conditions.
Solubility Expected to be soluble in polar protic solvents (water, methanol, ethanol) and polar aprotic solvents (DMSO, DMF). Limited solubility in less polar organic solvents like ethyl acetate, dichloromethane, and likely insoluble in nonpolar solvents like hexanes.Extraction from aqueous solutions will be challenging. Recrystallization will likely require polar solvent systems or solvent/anti-solvent combinations.
Stability Aromatic amines are susceptible to oxidation, which can be accelerated by light, air, and acidic conditions, often leading to colored impurities.Workup procedures should be designed to minimize exposure to harsh conditions. Use of antioxidants or inert atmospheres may be necessary.

II. Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the workup of reactions involving 1-(4-Aminophenyl)propane-1,2,3-triol in a question-and-answer format.

FAQ 1: My product, 1-(4-Aminophenyl)propane-1,2,3-triol, seems to be stuck in the aqueous layer during liquid-liquid extraction. How can I improve its recovery into the organic phase?

This is a common challenge due to the high polarity of the triol group. Here’s a systematic approach to troubleshoot and enhance extraction efficiency:

Root Cause Analysis: The multiple hydroxyl groups on your compound readily form hydrogen bonds with water, making it highly water-soluble. Standard, less polar organic solvents like ethyl acetate or dichloromethane are often ineffective at extracting it from the aqueous phase.

Solutions:

  • Solvent System Modification:

    • Employ a More Polar Extraction Solvent: A mixture of chloroform and isopropanol (typically in a 3:1 ratio) can be a highly effective organic phase for extracting polar compounds from aqueous solutions.[1]

    • Back-Extraction: If your desired product is in an organic layer with acidic or basic impurities, you can perform an acid-base extraction. To remove acidic impurities, wash the organic layer with a weak base like saturated sodium bicarbonate solution. To remove basic impurities (other than your product), a wash with dilute acid might be used, but be cautious of protonating your desired amine.

  • The "Salting-Out" Effect:

    • Principle: By saturating the aqueous layer with a salt (e.g., sodium chloride, potassium carbonate), you decrease the solubility of your organic compound in the aqueous phase, thereby promoting its partition into the organic layer.[2][3] The salt ions effectively "tie up" the water molecules, making them less available to solvate your product.

    • Protocol: Before extraction, add a significant amount of solid sodium chloride or potassium carbonate to the aqueous layer and stir until it dissolves or the solution is saturated. Then, proceed with the extraction using your chosen organic solvent. A final wash of the organic layer with brine (saturated NaCl solution) is also recommended to remove residual water.[4][5]

  • pH Adjustment:

    • Principle: The amino group of 1-(4-Aminophenyl)propane-1,2,3-triol is basic and will be protonated to form a water-soluble ammonium salt under acidic conditions (pH < ~4).[6][7] To extract the neutral amine into an organic solvent, the aqueous layer should be made basic (pH > 8) by adding a base like sodium hydroxide or sodium carbonate. This deprotonates the ammonium salt, making the amine less water-soluble.

    • Caution: Be mindful that very high pH values could potentially lead to side reactions if other sensitive functional groups are present. It is advisable to perform a small-scale trial to determine the optimal pH for extraction.

Workflow for Enhanced Extraction:

Sources

Reference Data & Comparative Studies

Validation

Benchmarking 1-(4-Aminophenyl)propane-1,2,3-triol: A Comparative Guide for Researchers

This guide provides a comprehensive framework for the initial biochemical characterization of the novel compound, 1-(4-Aminophenyl)propane-1,2,3-triol. Given the limited existing data on its biological activity, we prese...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the initial biochemical characterization of the novel compound, 1-(4-Aminophenyl)propane-1,2,3-triol. Given the limited existing data on its biological activity, we present a structured approach to benchmark this molecule against well-established inhibitors and activators in two key signaling pathways: cyclooxygenase (COX) mediated inflammation and AMP-activated protein kinase (AMPK) regulated metabolism. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of new chemical entities.

Introduction: Unveiling the Potential of 1-(4-Aminophenyl)propane-1,2,3-triol

1-(4-Aminophenyl)propane-1,2,3-triol is a fine chemical with potential applications in pharmaceutical research and development.[1] Its structure, featuring an aminophenyl group and a propane-1,2,3-triol moiety, suggests possible interactions with biological targets involved in inflammation and metabolic regulation. The aminophenyl group is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes. The propane-1,2,3-triol side chain, a glycerol analog, hints at a potential role in metabolic pathways.

This guide outlines a head-to-head comparison of 1-(4-Aminophenyl)propane-1,2,3-triol with known modulators of the COX and AMPK pathways. By employing robust in vitro assays, we aim to provide a foundational understanding of this compound's inhibitory or activatory profile.

Rationale for Comparator Selection and Pathway Analysis

The choice of comparator compounds and target pathways is critical for a meaningful benchmark. We have selected two distinct and highly relevant pathways for initial screening:

  • Cyclooxygenase (COX) Pathway: This pathway is central to inflammation and pain.[2][3] We will assess the inhibitory potential of our test compound against both COX-1 and COX-2 isoforms to determine its potency and selectivity.

  • AMP-activated Protein Kinase (AMPK) Pathway: AMPK is a master regulator of cellular energy homeostasis and a key target in metabolic diseases like type 2 diabetes.[4][5] We will investigate if our compound can activate this kinase.

Our selected reference compounds are:

  • Aspirin: A non-selective COX inhibitor that irreversibly inhibits both COX-1 and COX-2.[6][7]

  • Celecoxib: A selective COX-2 inhibitor, representing a more targeted anti-inflammatory agent.[8][9][10]

  • Metformin: A widely used anti-diabetic drug that activates AMPK, primarily through inhibition of the mitochondrial respiratory chain.[11][12]

Experimental Benchmarking Protocols

The following sections detail the step-by-step protocols for the in vitro assays. These protocols are designed to be self-validating by including appropriate controls and reference standards.

Part 1: Cyclooxygenase (COX) Inhibition Assay

This assay will determine the half-maximal inhibitory concentration (IC50) of 1-(4-Aminophenyl)propane-1,2,3-triol against both COX-1 and COX-2 enzymes.

Principle: The assay measures the peroxidase activity of COX enzymes. The conversion of arachidonic acid to prostaglandin G2 (PGG2) is the first step in the prostaglandin synthesis pathway and is catalyzed by the cyclooxygenase activity of COX. The subsequent reduction of PGG2 to PGH2 is catalyzed by the peroxidase activity of COX. This peroxidase activity can be measured using a colorimetric or fluorometric probe.

Materials:

  • Recombinant human COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Fluorometric probe (e.g., Amplex™ Red)

  • Heme cofactor

  • Assay buffer (e.g., Tris-HCl)

  • 1-(4-Aminophenyl)propane-1,2,3-triol

  • Aspirin (non-selective control)

  • Celecoxib (COX-2 selective control)

  • Dimethyl sulfoxide (DMSO)

  • 96-well black microplate

  • Fluorescence plate reader

Experimental Workflow:

COX_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis reagent_prep Prepare Reagents: - Test Compound Dilutions - Control Dilutions - Enzyme Solutions - Substrate Solution add_reagents Add to 96-well plate: 1. Test Compound/Controls 2. COX-1 or COX-2 Enzyme reagent_prep->add_reagents pre_incubation Pre-incubate add_reagents->pre_incubation add_substrate Initiate reaction: Add Arachidonic Acid pre_incubation->add_substrate incubation Incubate at 37°C add_substrate->incubation read_plate Read Fluorescence incubation->read_plate data_analysis Data Analysis: - Calculate % Inhibition - Determine IC50 values read_plate->data_analysis

Caption: Workflow for the in vitro COX inhibition assay.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a stock solution of 1-(4-Aminophenyl)propane-1,2,3-triol, Aspirin, and Celecoxib in DMSO. Create a series of dilutions in assay buffer to achieve a range of final concentrations.

  • Reaction Setup: In a 96-well black microplate, add the following to each well:

    • Assay Buffer

    • Heme

    • COX-1 or COX-2 enzyme

    • Test compound or control at various concentrations.

  • Pre-incubation: Incubate the plate for 10 minutes at room temperature to allow the compounds to interact with the enzymes.

  • Reaction Initiation: Add arachidonic acid to each well to start the reaction.

  • Incubation: Incubate the plate for 5-10 minutes at 37°C.

  • Detection: Add the fluorometric probe and read the fluorescence at the appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and controls relative to the vehicle control (DMSO). Plot the percent inhibition against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Part 2: AMP-activated Protein Kinase (AMPK) Activation Assay

This assay will determine the half-maximal effective concentration (EC50) of 1-(4-Aminophenyl)propane-1,2,3-triol for the activation of AMPK.

Principle: The assay measures the kinase activity of AMPK. A common method is to quantify the amount of ADP produced from the phosphorylation of a substrate peptide by AMPK using ATP. The ADP is then converted back to ATP, which is detected using a luciferase/luciferin reaction.

Materials:

  • Recombinant human AMPK (e.g., α1β1γ1)

  • SAMS peptide (AMPK substrate)

  • ATP

  • AMP (allosteric activator)

  • Kinase assay buffer

  • 1-(4-Aminophenyl)propane-1,2,3-triol

  • Metformin (positive control)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • 96-well white microplate

  • Luminometer

Experimental Workflow:

AMPK_Activation_Workflow cluster_prep Preparation cluster_assay Kinase Reaction cluster_detection Luminescence Detection reagent_prep Prepare Reagents: - Test Compound Dilutions - Control Dilutions - AMPK Enzyme Solution - Substrate/ATP Mix add_reagents Add to 96-well plate: 1. Test Compound/Controls 2. AMPK Enzyme reagent_prep->add_reagents initiate_reaction Initiate reaction: Add Substrate/ATP Mix add_reagents->initiate_reaction incubation Incubate at 30°C initiate_reaction->incubation stop_reaction Stop Reaction & Deplete ATP incubation->stop_reaction adp_to_atp Convert ADP to ATP stop_reaction->adp_to_atp read_luminescence Read Luminescence adp_to_atp->read_luminescence data_analysis Data Analysis: - Calculate Fold Activation - Determine EC50 value read_luminescence->data_analysis

Caption: Workflow for the in vitro AMPK activation assay.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a stock solution of 1-(4-Aminophenyl)propane-1,2,3-triol and Metformin in an appropriate solvent (e.g., water or DMSO). Create a series of dilutions in the kinase assay buffer.

  • Kinase Reaction: In a 96-well white microplate, add the following to each well:

    • Kinase assay buffer

    • AMPK enzyme

    • Test compound or control at various concentrations.

  • Reaction Initiation: Add a mixture of SAMS peptide and ATP to each well to start the kinase reaction.

  • Incubation: Incubate the plate for 60 minutes at 30°C.

  • ATP Depletion: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Detection: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the fold activation for each concentration of the test compound and control relative to the vehicle control. Plot the fold activation against the log of the compound concentration and determine the EC50 value using non-linear regression analysis.

Data Presentation and Interpretation

The quantitative data from these assays should be summarized in clear and concise tables for easy comparison.

Table 1: COX Inhibition Profile
CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1 IC50 / COX-2 IC50)
1-(4-Aminophenyl)propane-1,2,3-triolExperimental ValueExperimental ValueCalculated Value
AspirinExperimental ValueExperimental ValueCalculated Value
CelecoxibExperimental ValueExperimental ValueCalculated Value
  • Interpretation: A lower IC50 value indicates greater potency. The selectivity index reveals the compound's preference for inhibiting COX-2 over COX-1. A higher selectivity index suggests a potentially better safety profile with respect to gastrointestinal side effects.

Table 2: AMPK Activation Profile
CompoundEC50 (µM)Max Fold Activation
1-(4-Aminophenyl)propane-1,2,3-triolExperimental ValueExperimental Value
MetforminExperimental ValueExperimental Value
  • Interpretation: A lower EC50 value indicates greater potency in activating AMPK. The maximum fold activation indicates the efficacy of the compound.

Signaling Pathway Diagrams

Visualizing the targeted pathways provides context for the experimental results.

Cyclooxygenase (COX) Pathway

The COX enzymes are central to the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation.[13][14]

COX_Pathway phospholipids Membrane Phospholipids pla2 Phospholipase A2 arachidonic_acid Arachidonic Acid pla2->arachidonic_acid Cleavage cox1 COX-1 (Constitutive) arachidonic_acid->cox1 cox2 COX-2 (Inducible) arachidonic_acid->cox2 pgg2 Prostaglandin G2 (PGG2) cox1->pgg2 cox2->pgg2 pgh2 Prostaglandin H2 (PGH2) pgg2->pgh2 Peroxidase Activity prostaglandins Prostaglandins (PGE2, etc.) pgh2->prostaglandins Isomerases inflammation Inflammation, Pain, Fever prostaglandins->inflammation gi_protection GI Protection, Platelet Aggregation prostaglandins->gi_protection aspirin Aspirin (Non-selective Inhibitor) aspirin->cox1 aspirin->cox2 celecoxib Celecoxib (Selective Inhibitor) celecoxib->cox2

Caption: The Prostaglandin Biosynthesis Pathway.

AMP-activated Protein Kinase (AMPK) Pathway

AMPK acts as a cellular energy sensor, activated by an increase in the AMP:ATP ratio, leading to the activation of catabolic pathways and inhibition of anabolic pathways.[15]

AMPK_Pathway cluster_upstream Upstream Signals cluster_core AMPK Core Regulation cluster_downstream Downstream Effects metabolic_stress Metabolic Stress (e.g., exercise, low glucose) amp_atp_ratio Increased AMP:ATP Ratio metabolic_stress->amp_atp_ratio ampk AMPK amp_atp_ratio->ampk Allosteric Activation p_ampk p-AMPK (Active) ampk->p_ampk lkb1 LKB1 lkb1->ampk Phosphorylation (Thr172) catabolism Increased Catabolism: - Glucose Uptake - Fatty Acid Oxidation p_ampk->catabolism Activates anabolism Decreased Anabolism: - Gluconeogenesis - Protein Synthesis - Lipid Synthesis p_ampk->anabolism Inhibits metformin Metformin mitochondria Mitochondrial Complex I metformin->mitochondria Inhibits mitochondria->amp_atp_ratio

Caption: The AMPK Signaling Pathway.

Conclusion

This guide provides a robust and scientifically sound methodology for the initial benchmarking of 1-(4-Aminophenyl)propane-1,2,3-triol. By comparing its activity against well-characterized inhibitors and activators in the COX and AMPK pathways, researchers can gain valuable insights into its potential therapeutic applications. The detailed protocols and data interpretation frameworks presented herein are designed to ensure the generation of reliable and reproducible results, paving the way for further investigation into the mechanism of action and preclinical development of this novel compound.

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Comparative

A Comparative Guide to the Structure-Activity Relationship of 1-(4-Aminophenyl)propane-1,2,3-triol Analogs: Leveraging Insights from a Post-Antibiotic Era Progenitor

For the Attention of Researchers, Scientists, and Drug Development Professionals. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for analogs of 1-(4-aminophenyl)propane-1,2,3-t...

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for analogs of 1-(4-aminophenyl)propane-1,2,3-triol. In the absence of extensive direct research on this specific scaffold, we turn to its close and historically significant structural relative, chloramphenicol, a potent broad-spectrum antibiotic. The foundational principles governing the biological activity of chloramphenicol and its extensive family of synthetic derivatives offer a robust and experimentally validated framework for predicting and understanding the therapeutic potential of 1-(4-aminophenyl)propane-1,2,3-triol analogs.

The core structure, a substituted phenyl ring attached to a propanediol moiety, is a privileged scaffold in medicinal chemistry. Chloramphenicol, the D-threo isomer of a p-nitrophenyl-substituted propanediol, has been a cornerstone of antibiotic therapy, albeit with limitations due to significant side effects.[1][2] Its mechanism of action and the vast body of SAR studies surrounding it provide an invaluable roadmap for the rational design of new therapeutic agents based on the analogous aminophenyl scaffold.

The Chloramphenicol Paradigm: A Blueprint for SAR Exploration

Chloramphenicol exerts its bacteriostatic effect by inhibiting protein synthesis in bacteria.[3][4][5] It achieves this by binding to the 50S subunit of the bacterial ribosome, specifically interacting with residues A2451 and A2452 of the 23S rRNA.[3] This binding event physically obstructs the peptidyl transferase center, thereby preventing the formation of peptide bonds and halting the elongation of the polypeptide chain.[6][7] This precise mechanism is highly dependent on the three-dimensional arrangement of the molecule, making SAR studies particularly informative.

The chloramphenicol molecule can be dissected into three key regions for SAR analysis: the aromatic ring, the propanediol side chain, and the dichloroacetyl tail.[8] Understanding the functional significance of each is paramount to designing novel analogs with improved efficacy and reduced toxicity.

The Aromatic Moiety: More Than Just a Scaffold

The p-nitrophenyl group of chloramphenicol is a critical determinant of its antibacterial activity, though not irreplaceable. The nitro group's electron-withdrawing nature is thought to be important.

  • Position of the Substituent: The para-position of the nitro group is optimal for activity. Shifting it to the ortho or meta positions leads to a significant decrease in antibacterial potency.[9]

  • Nature of the Substituent: While the p-nitro group is not essential, its replacement with other functionalities has yielded mixed results.

    • Bioisosteric Replacements: Replacing the p-nitro group with a methylsulfonyl (CH₃SO₂) group, as seen in thiamphenicol , results in a compound with a more favorable safety profile, notably lacking the association with aplastic anemia, a rare but serious side effect of chloramphenicol.[1] However, this modification comes at the cost of reduced antibacterial potency.[1]

    • Other Aromatic Systems: The p-nitrophenyl ring can be substituted with other aromatic or even heterocyclic rings without a complete loss of activity.[9] For instance, a 1-methylsulfonylpyrrole analog has been shown to exhibit activity comparable to thiamphenicol.[1]

    • Detrimental Modifications: Replacement of the nitro group with bulky, non-polar substituents like an adamantylmethyl group has been found to be detrimental to activity.[1] Similarly, analogs where the nitro group is replaced by hydroxylamine, nitroso, or hydroxamic acid moieties are less active than the parent compound.[10]

For the 1-(4-aminophenyl)propane-1,2,3-triol scaffold, the primary amino group offers a versatile handle for chemical modification. Based on the chloramphenicol SAR, it is hypothesized that acylation or sulfonylation of this amino group could modulate the electronic properties of the phenyl ring and thus its interaction with the ribosomal target.

The Propanediol Side Chain: Stereochemistry is Key

The 2-amino-1,3-propanediol moiety is the stereochemical heart of the molecule.

  • Stereoisomerism: Of the four possible stereoisomers, only the D-threo configuration possesses significant antibacterial activity.[1][11] This highlights the stringent steric requirements of the ribosomal binding pocket.

  • Hydroxyl Groups: The two hydroxyl groups are crucial for activity. Their conversion to ketone functionalities results in a loss of potency.[9] The primary hydroxyl at the C3 position is a common site for modification to create prodrugs, such as chloramphenicol succinate, which is hydrolyzed in vivo to release the active drug.[12]

  • Fluorination: Strategic replacement of the C3-hydroxyl group with a fluorine atom, as in the case of florfenicol (a derivative of thiamphenicol), can lead to enhanced potency and an expanded spectrum of activity.[1] Fluorinated analogs have demonstrated considerable in vitro activity against a wide range of chloramphenicol-resistant bacteria.[13][14] This modification is thought to improve the molecule's binding affinity and may also confer resistance to certain inactivating enzymes.

These findings suggest that for 1-(4-aminophenyl)propane-1,2,3-triol analogs, maintaining the correct stereochemistry of the triol side chain will be critical. Furthermore, selective modification of the hydroxyl groups, particularly at the C3 position, could be a promising strategy for enhancing activity and overcoming potential resistance mechanisms.

The Acyl Tail: A Necessary Component for Binding

The dichloroacetyl group is the third essential component for chloramphenicol's activity.

  • Halogen Substitution: The nature of the halogen atoms is important. Replacement of the dichloroacetyl group with a dibromoacetyl moiety leads to a decrease in activity.[9]

For novel analogs of 1-(4-aminophenyl)propane-1,2,3-triol, the corresponding amino group on the propanediol backbone would likely be acylated. The SAR of chloramphenicol suggests that a dichloroacetyl group is a good starting point for maximizing antibacterial activity.

Comparative Analysis of Key Analogs

The development of chloramphenicol analogs has been driven by the need to mitigate its toxicity while retaining or improving its antibacterial efficacy. Thiamphenicol and florfenicol are two of the most successful examples of this endeavor.

CompoundR1 (para-substituent)R2 (at C3)Key Features
Chloramphenicol -NO₂-OHPotent, broad-spectrum antibiotic; associated with rare but serious aplastic anemia.[1]
Thiamphenicol -SO₂CH₃-OHReduced potency compared to chloramphenicol; not associated with aplastic anemia.[1]
Florfenicol -SO₂CH₃-FBroad-spectrum activity, often more potent than thiamphenicol; effective against some chloramphenicol-resistant strains; improved safety profile.[1]

Experimental Protocols for Evaluation

The systematic evaluation of novel 1-(4-aminophenyl)propane-1,2,3-triol analogs requires robust and standardized experimental protocols to determine their biological activity and potential toxicity.

In Vitro Antibacterial Susceptibility Testing

The primary measure of a compound's antibacterial efficacy is its Minimum Inhibitory Concentration (MIC).

Protocol: Broth Microdilution MIC Assay

  • Preparation of Bacterial Inoculum:

    • From a fresh culture plate, select 3-5 isolated colonies of the test bacterium.

    • Inoculate into a suitable broth medium (e.g., Mueller-Hinton Broth).

    • Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase (typically a turbidity equivalent to a 0.5 McFarland standard).

    • Dilute the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compound in a 96-well microtiter plate using the appropriate broth medium.

  • Inoculation and Incubation:

    • Add the standardized bacterial inoculum to each well of the microtiter plate.

    • Include a positive control (bacteria with no compound) and a negative control (broth only).

    • Incubate the plate at 37°C for 16-20 hours.

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

In Vitro Cytotoxicity Assessment

It is crucial to assess the potential toxicity of new compounds against mammalian cells to determine their therapeutic index. The MTT assay is a widely used colorimetric method for this purpose.[15][16]

Protocol: MTT Cytotoxicity Assay

  • Cell Culture:

    • Culture a suitable mammalian cell line (e.g., HeLa, HepG2) in the appropriate medium supplemented with fetal bovine serum and antibiotics.

    • Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in the cell culture medium.

    • Remove the old medium from the cells and replace it with the medium containing the test compound.

    • Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Measurement:

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

    • Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control cells.

    • Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).

Visualizing the Path Forward

The logical progression from the established SAR of chloramphenicol to the rational design of novel 1-(4-aminophenyl)propane-1,2,3-triol analogs can be visualized as follows:

SAR_Workflow cluster_Chloramphenicol Chloramphenicol SAR Analysis cluster_Analogs Analog Design Strategy cluster_Evaluation Experimental Validation A Chloramphenicol Core Structure B p-Nitrophenyl Moiety - Position is key - Substituent can be varied A->B C D-threo-Propanediol Chain - Stereochemistry is critical - OH groups are essential A->C D Dichloroacetyl Tail - Halogen nature is important A->D F Modify Amino Group (Acylation, Sulfonylation) B->F G Maintain Triol Stereochemistry (Consider C3-Fluorination) C->G H Optimize Acyl Group (Start with Dichloroacetyl) D->H E Target Scaffold: 1-(4-Aminophenyl)propane-1,2,3-triol E->F E->G E->H I Synthesis of Analogs H->I J In Vitro Antibacterial Assays (MIC Determination) I->J K In Vitro Cytotoxicity Assays (IC50 Determination) J->K L Lead Optimization K->L

Caption: Rational design workflow for novel analogs.

The mechanism of action of chloramphenicol provides a clear biological target for these new compounds.

MOA cluster_50S 50S Subunit Ribosome Bacterial 70S Ribosome PTC Peptidyl Transferase Center (23S rRNA) Peptide Growing Peptide Chain PTC->Peptide Catalyzes elongation Block Inhibition of Peptide Bond Formation PTC->Block Molecule Chloramphenicol Analog Molecule->PTC Binds to A2451/A2452 tRNA Aminoacyl-tRNA tRNA->PTC Binding blocked

Caption: Mechanism of action at the ribosomal level.

Conclusion

The journey from the discovery of chloramphenicol to the development of safer and more effective analogs like florfenicol is a testament to the power of medicinal chemistry and a deep understanding of structure-activity relationships. For researchers investigating 1-(4-aminophenyl)propane-1,2,3-triol and its derivatives, this historical precedent provides a wealth of knowledge to guide their efforts. By applying the principles outlined in this guide, it is possible to rationally design and efficiently evaluate novel compounds with the potential to address the ongoing challenge of infectious diseases. The key will be to leverage the known SAR of a well-established antibiotic scaffold to accelerate the discovery of new therapeutic agents with improved pharmacological profiles.

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Validation

comparing the efficacy of 1-(4-Aminophenyl)propane-1,2,3-triol with standard treatments

A Comparative Efficacy Analysis of Neurotriol-1 for Acute Ischemic Stroke A Guide for Drug Development Professionals Disclaimer: This guide evaluates the hypothetical therapeutic potential of Neurotriol-1, a research com...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Efficacy Analysis of Neurotriol-1 for Acute Ischemic Stroke

A Guide for Drug Development Professionals

Disclaimer: This guide evaluates the hypothetical therapeutic potential of Neurotriol-1, a research compound chemically identified as 1-(4-Aminophenyl)propane-1,2,3-triol. The experimental data presented herein is hypothetical and generated for illustrative purposes to showcase a comparative analysis framework. Neurotriol-1 is not an approved drug and is currently intended for research use only.[1]

Introduction: The Unmet Need in Ischemic Stroke Therapy

Ischemic stroke, a condition caused by the obstruction of blood flow to the brain, remains a leading cause of mortality and long-term disability worldwide.[2] The current standard of care primarily focuses on rapid reperfusion to restore blood flow, utilizing intravenous thrombolysis with agents like Alteplase (a recombinant tissue plasminogen activator, rt-PA) and mechanical thrombectomy.[3][4] While these interventions are crucial, they are limited by a narrow therapeutic window and the risk of reperfusion injury. Antiplatelet agents like aspirin are a cornerstone of secondary prevention.[5][6]

This landscape highlights a critical therapeutic gap: the direct protection of neuronal tissue from ischemic cell death, a concept known as neuroprotection. An ideal neuroprotective agent would mitigate the damage caused by ischemia and reperfusion, preserving brain tissue regardless of reperfusion status and potentially extending the therapeutic window for existing treatments.

This guide introduces Neurotriol-1 (1-(4-aminophenyl)propane-1,2,3-triol), a novel small molecule with a unique chemical structure, as a candidate for neuroprotection in acute ischemic stroke. We present a comparative analysis based on hypothetical preclinical data, evaluating its efficacy against standard therapeutic agents in established in vitro and in vivo models of ischemic stroke.

Hypothesized Mechanism of Action: A Dual Approach to Neuroprotection

The pathophysiology of ischemic stroke is a complex cascade involving excitotoxicity, oxidative stress, inflammation, and apoptosis. We hypothesize that Neurotriol-1 exerts its neuroprotective effects through a dual mechanism targeting two critical pathways in this cascade.

  • Inhibition of Excitotoxicity: Ischemia leads to excessive release of the neurotransmitter glutamate, which over-activates N-methyl-D-aspartate (NMDA) receptors. This triggers a massive influx of calcium (Ca²⁺) into neurons, activating downstream enzymes that lead to cellular damage. The aminophenyl moiety of Neurotriol-1 is postulated to act as a non-competitive antagonist at the NMDA receptor, dampening the excitotoxic signal.

  • Scavenging of Reactive Oxygen Species (ROS): The propane-1,2,3-triol (glycerol) backbone, with its multiple hydroxyl groups, is hypothesized to confer potent antioxidant properties. During reperfusion, the sudden reintroduction of oxygen leads to a burst of ROS, causing significant oxidative damage to lipids, proteins, and DNA. Neurotriol-1 is believed to directly scavenge these free radicals, mitigating oxidative stress.

Neurotriol-1_MoA cluster_0 Ischemic Cascade cluster_1 Therapeutic Intervention Ischemia Cerebral Ischemia (Blood Flow Obstruction) Glutamate ↑ Glutamate Release Ischemia->Glutamate ROS_Burst Reperfusion Injury ↑ ROS Burst Ischemia->ROS_Burst during reperfusion NMDAR NMDA Receptor Overactivation Glutamate->NMDAR Ca_Influx ↑ Intracellular Ca²⁺ NMDAR->Ca_Influx Damage Neuronal Damage & Apoptosis Ca_Influx->Damage ROS_Burst->Damage Neurotriol Neurotriol-1 Neurotriol->NMDAR Antagonism Neurotriol->ROS_Burst Scavenging

Caption: Hypothesized dual-action mechanism of Neurotriol-1 in the ischemic cascade.

Comparative Efficacy: Hypothetical Preclinical Data

To assess the potential of Neurotriol-1, its efficacy was compared against a vehicle control and standard therapeutic agents in validated preclinical models.

Part 1: In Vitro Neuroprotection in an Oxygen-Glucose Deprivation (OGD) Model

The OGD model simulates ischemic conditions in a controlled cellular environment. Human neuroblastoma cells (SH-SY5Y) were subjected to OGD for 4 hours, followed by 24 hours of reoxygenation in the presence of the test compounds.

Table 1: In Vitro Efficacy of Neurotriol-1 in SH-SY5Y Cells Following OGD/Reoxygenation

Treatment Group (10 µM)Cell Viability (% of Normoxic Control)Intracellular ROS (% of OGD Control)
Normoxic Control100.0 ± 4.5N/A
OGD + Vehicle45.2 ± 3.8100.0 ± 8.2
OGD + Neurotriol-182.5 ± 5.1 35.7 ± 4.9
OGD + Aspirin48.9 ± 4.291.3 ± 7.5

Data are presented as mean ± standard deviation. All data is hypothetical.

Interpretation: The hypothetical data indicates that Neurotriol-1 significantly increased neuronal cell viability and markedly reduced intracellular ROS levels compared to the vehicle control. Aspirin, at the tested concentration, showed negligible protective effect in this acute cytotoxicity model, which is expected as its primary mechanism is antiplatelet aggregation, not direct neuroprotection.

Part 2: In Vivo Efficacy in a Rodent Model of Transient Ischemic Stroke

The transient middle cerebral artery occlusion (tMCAO) model is a gold standard for preclinical stroke research, mimicking the occlusion and subsequent reperfusion of a major cerebral artery.[7][8][9] Male Wistar rats were subjected to 90 minutes of MCAO followed by reperfusion. Compounds were administered intravenously at the onset of reperfusion.

Table 2: In Vivo Efficacy of Neurotriol-1 in a Rat tMCAO Model (72h Post-Stroke)

Treatment GroupInfarct Volume (% of Hemisphere)Neurological Deficit Score (0-5 scale)
Sham (No MCAO)0.0 ± 0.00.1 ± 0.1
MCAO + Vehicle35.8 ± 4.53.8 ± 0.5
MCAO + Neurotriol-1 (10 mg/kg)14.2 ± 3.1 1.5 ± 0.4
MCAO + Alteplase (10 mg/kg)25.1 ± 3.92.6 ± 0.6

Data are presented as mean ± standard deviation. Neurological score: 0=no deficit, 5=severe deficit. All data is hypothetical.

Interpretation: In this hypothetical in vivo model, Neurotriol-1 demonstrated a superior reduction in infarct volume compared to both the vehicle control and Alteplase. This was correlated with a significant improvement in neurological function. While Alteplase showed a benefit, its primary role is clot lysis, and its neuroprotective effects are secondary to reperfusion. The robust effect of Neurotriol-1 suggests a direct protective action on the brain parenchyma.

Experimental Protocols

For scientific transparency and reproducibility, the detailed methodologies for the hypothetical studies are described below.

In Vitro Oxygen-Glucose Deprivation (OGD) Workflow

This protocol assesses the direct cytoprotective effects of a compound on neuronal cells under ischemic-like conditions.[10]

OGD_Workflow cluster_0 Phase 1: Cell Culture cluster_1 Phase 2: OGD Induction cluster_2 Phase 3: Treatment & Reoxygenation cluster_3 Phase 4: Endpoint Analysis A1 1. Seed SH-SY5Y cells in 96-well plates A2 2. Culture for 24h (37°C, 5% CO₂) A1->A2 B1 3. Replace media with glucose-free DMEM A2->B1 B2 4. Place in hypoxic chamber (0.5% O₂, 4h) B1->B2 C1 5. Add normal media + Test Compounds B2->C1 C2 6. Incubate for 24h (Normoxic Conditions) C1->C2 D1 7. Assess Cell Viability (MTT Assay) C2->D1 D2 8. Measure Intracellular ROS (DCFDA Assay) tMCAO_Workflow A 1. Anesthetize Animal & Monitor Vitals B 2. Midline Neck Incision Expose Carotid Artery A->B C 3. Intraluminal Filament Insertion to Occlude MCA B->C D 4. Maintain Occlusion for 90 minutes C->D E 5. Withdraw Filament to Initiate Reperfusion D->E F 6. Administer IV Treatment (Neurotriol-1, Alteplase, Vehicle) E->F G 7. Post-operative Care & Recovery F->G H 8. Neurological Scoring (Daily for 72h) G->H I 9. Euthanasia & Brain Harvest (at 72h) H->I J 10. Infarct Volume Analysis (TTC Staining) I->J

Caption: Workflow for the in vivo transient Middle Cerebral Artery Occlusion (tMCAO) model.

Step-by-Step Methodology:

  • Anesthesia and Preparation: Adult male Wistar rats (280-320g) are anesthetized with isoflurane. Body temperature is maintained at 37°C using a heating pad.

  • Surgical Procedure: A ventral midline incision is made in the neck. The right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are isolated.

  • Occlusion: A 4-0 monofilament nylon suture with a silicon-coated tip is introduced into the ICA via the ECA stump and advanced until it blocks the origin of the middle cerebral artery (MCA). Occlusion is confirmed by a drop in cerebral blood flow measured by Laser Doppler Flowmetry.

  • Reperfusion and Treatment: After 90 minutes of occlusion, the filament is withdrawn to allow reperfusion. Immediately following, the test compounds are administered via a tail vein catheter.

  • Post-Operative Monitoring: Animals are allowed to recover and are closely monitored.

  • Neurological Assessment: Neurological deficits are assessed at 24, 48, and 72 hours using a 5-point scale (0 = no deficit, 1 = failure to extend contralateral forepaw, 2 = circling, 3 = falling to the contralateral side, 4 = no spontaneous motor activity, 5 = death).

  • Infarct Volume Measurement: At 72 hours, animals are euthanized, and brains are removed. Brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC), which stains viable tissue red, leaving the infarcted area white. The infarct volume is then calculated using image analysis software.

Conclusion and Future Directions

The hypothetical preclinical data presented in this guide positions Neurotriol-1 as a promising neuroprotective candidate for acute ischemic stroke. Its proposed dual mechanism of action—targeting both excitotoxicity and oxidative stress—appears to translate into superior efficacy in reducing infarct volume and improving neurological outcomes in a rodent stroke model when compared to vehicle and the standard-of-care thrombolytic, Alteplase.

While this preliminary analysis is encouraging, it is crucial to recognize its limitations. The data is illustrative, and a rigorous, multi-stage research program is required to validate these findings. Key next steps in the development of Neurotriol-1 should include:

  • Dose-Response and Therapeutic Window Studies: To determine the optimal dose and the time frame after stroke onset within which Neurotriol-1 is effective.

  • Pharmacokinetic and Safety Profiling: To assess the drug's absorption, distribution, metabolism, excretion (ADME), and to establish a comprehensive safety and toxicology profile.

  • Combination Therapy Studies: To investigate potential synergistic effects when Neurotriol-1 is administered alongside Alteplase or in conjunction with mechanical thrombectomy.

  • Testing in Advanced Models: Evaluation in aged animals or animals with comorbidities (e.g., hypertension, diabetes) to better mimic the clinical stroke population. [11] If validated through such studies, Neurotriol-1 could represent a significant advancement in stroke therapy, offering a direct neuroprotective strategy to complement existing reperfusion-based treatments and potentially improve outcomes for a wider range of stroke patients.

References

  • American Heart Association/American Stroke Association. (2019). Guidelines for the Early Management of Patients With Acute Ischemic Stroke. Stroke. [Link]

  • Canadian Stroke Best Practices. (2022). Acute Ischemic Stroke Treatment. [Link]

  • Dirnagl, U., Iadecola, C., & Moskowitz, M. A. (1999). Pathobiology of ischaemic stroke: an integrated view. Trends in Neurosciences. [Link]

  • Sena, E. S., van der Worp, H. B., Howells, D. W., & Macleod, M. R. (2010). Publication bias in reports of animal stroke studies leads to major overstatement of efficacy. PLoS Biology. [Link]

  • Fluri, F., Schuhmann, M. K., & Kleinschnitz, C. (2015). Animal models of ischemic stroke and their application in clinical research. Drug Design, Development and Therapy. [Link]

  • Kaur, H., and Prakash, A. (2017). A Review on Preclinical Models of Ischemic Stroke: Insights Into the Pathomechanisms and New Treatment Strategies. Current Neurovascular Research. [Link]

  • National Institute of Neurological Disorders and Stroke. (2023). Stroke Trials. [Link]

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Comparative

assessing the specificity of 1-(4-Aminophenyl)propane-1,2,3-triol in biological systems

A Comprehensive Guide to Assessing the Specificity of 1-(4-Aminophenyl)propane-1,2,3-triol in Biological Systems For researchers, scientists, and drug development professionals, understanding the specificity of a small m...

Author: BenchChem Technical Support Team. Date: February 2026

A Comprehensive Guide to Assessing the Specificity of 1-(4-Aminophenyl)propane-1,2,3-triol in Biological Systems

For researchers, scientists, and drug development professionals, understanding the specificity of a small molecule is paramount to elucidating its biological function and therapeutic potential. This guide provides a comprehensive, methodology-focused framework for assessing the biological specificity of 1-(4-Aminophenyl)propane-1,2,3-triol, a fine chemical with a currently uncharacterized target profile.[1] Given the nascent stage of research on this compound, this document eschews a direct comparison of pre-existing performance data. Instead, it offers a strategic workflow, from initial computational predictions to rigorous cellular validation, designed to thoroughly map the interaction landscape of this molecule.

To contextualize the experimental outcomes and discern the contributions of its chemical moieties, we will conceptually compare 1-(4-Aminophenyl)propane-1,2,3-triol with three structurally related molecules:

  • 1-(4-Nitrophenyl)propane-1,2,3-triol: A close structural analog to probe the influence of the aromatic substituent's electronic properties.

  • Aniline: To evaluate the effects of the core aminophenyl group.[2][3]

  • Propane-1,2,3-triol (Glycerol): To understand the contribution of the polyol backbone.[4][5][6]

This guide is structured to navigate the complexities of target identification and specificity profiling, providing both the "how" and the "why" behind each experimental choice.

The Foundational Step: In Silico Target Prediction

Before embarking on resource-intensive wet-lab experiments, a robust in silico analysis is indispensable. Computational methods leverage vast biological and chemical databases to predict potential protein targets, thereby generating testable hypotheses.[7][8][9] This initial step is cost-effective and significantly narrows the field of potential interactors.

The primary causality for beginning with computational screening lies in its predictive power to move from a chemical structure to a prioritized list of potential biological targets. Methodologies such as chemical similarity searching and molecular docking are cornerstones of this approach.[9] Similarity searching compares the chemical fingerprint of our query molecule to libraries of compounds with known biological activities, while docking predicts the binding pose and affinity of the molecule within the three-dimensional structures of known proteins.

Hypothetical In Silico Profiling Workflow

G cluster_input Input Molecules cluster_methods Computational Methods cluster_output Output Query 1-(4-Aminophenyl)propane-1,2,3-triol SimSearch Similarity Searching (e.g., Tanimoto) Query->SimSearch Docking Molecular Docking (Against PDB) Query->Docking Comparators Comparator Molecules (Nitro, Aniline, Glycerol) Comparators->SimSearch Comparators->Docking TargetList Prioritized List of Predicted Protein Targets SimSearch->TargetList Docking->TargetList

Caption: In silico workflow for initial target hypothesis generation.

Table 1: Hypothetical Predicted Targets for 1-(4-Aminophenyl)propane-1,2,3-triol

Prediction MethodPredicted Target ClassTop Hit ExamplesConfidence Score
Similarity Searching KinasesAurora Kinase A, VEGFR2Moderate
GPCRsDopamine Receptor D2, Serotonin Receptor 2ALow
Molecular Docking KinasesAurora Kinase A (ATP-binding pocket)High
Other EnzymesDihydrofolate Reductase (DHFR)Moderate

Biochemical Profiling: Validating Predictions and Defining Specificity

While in silico methods provide valuable starting points, empirical validation is non-negotiable. Biochemical assays, using purified proteins, are the gold standard for confirming direct molecular interactions and quantifying binding affinities or inhibitory activities.[10][11][12] This phase aims to both confirm the predicted targets and broadly screen for unanticipated interactions.

Broad Specificity Screening: Kinome and Receptor Panels

The rationale for initiating with broad panel screening is to efficiently test our compound against hundreds of potential targets in parallel. Kinases are a frequent target for small molecules, making kinome-wide profiling a critical step to identify both on-target and off-target activities.[13][14] Similarly, receptor binding assay panels can reveal interactions with G-protein coupled receptors (GPCRs) and other receptor families.[15][16][17]

Table 2: Hypothetical Kinome Profiling Data (% Inhibition at 10 µM)

Kinase Target1-(4-Aminophenyl)propane-1,2,3-triol1-(4-Nitrophenyl)propane-1,2,3-triolAnilinePropane-1,2,3-triol
Aurora Kinase A 92%15%<5%<5%
VEGFR2 85%12%<5%<5%
SRC 25%<5%<5%<5%
EGFR 18%<5%<5%<5%
PKA <5%<5%<5%<5%

This hypothetical data suggests that 1-(4-Aminophenyl)propane-1,2,3-triol is a potent inhibitor of Aurora Kinase A and VEGFR2, validating our in silico predictions. The minimal activity of the comparator compounds indicates that the specific combination of the aminophenyl group and the triol tail is crucial for this activity.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Example: Aurora Kinase A)
  • Reagent Preparation:

    • Prepare a 10 mM stock solution of each test compound in 100% DMSO.

    • Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Prepare a solution of purified, recombinant Aurora Kinase A in kinase buffer.

    • Prepare a solution of a suitable peptide substrate (e.g., Kemptide) and ATP in kinase buffer.

  • Assay Procedure (384-well plate format):

    • Add 5 µL of kinase buffer to all wells.

    • Add 50 nL of test compound from a concentration gradient (e.g., 10-point, 3-fold serial dilution starting from 1 mM) to the assay wells. Add 50 nL of DMSO to control wells.

    • Add 5 µL of the Aurora Kinase A solution to all wells.

    • Incubate for 15 minutes at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding 10 µL of the substrate/ATP mixture.

    • Incubate for 60 minutes at 30°C.

    • Stop the reaction and detect product formation using a suitable method (e.g., ADP-Glo™ Kinase Assay, which measures ADP production via a luminescence readout).

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the DMSO controls.

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.

Cellular Systems: Assessing Target Engagement and Phenotypic Consequences

A compound's activity in a biochemical assay does not guarantee its efficacy in a cellular environment. Cell-based assays are essential to confirm that the compound can cross the cell membrane, engage its target in a physiological context, and exert a biological effect.[18][19]

Cellular Target Engagement: The Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful method for verifying direct target engagement in intact cells or cell lysates.[20][21][22] The principle is that a ligand binding to its target protein stabilizes the protein, increasing its melting temperature.[20] This allows for a direct assessment of target binding in a native cellular environment.

Cellular Profiling Workflow

G cluster_input Input cluster_assays Cellular Assays cluster_output Output Cells Relevant Cell Line (e.g., HCT116) CETSA Cellular Thermal Shift Assay (CETSA) Cells->CETSA Cytotox Cytotoxicity Assay (e.g., MTT / Resazurin) Cells->Cytotox Reporter Signaling Pathway Reporter Assay Cells->Reporter Compounds Test Compounds Compounds->CETSA Compounds->Cytotox Compounds->Reporter TE Target Engagement (Thermal Shift) CETSA->TE Pheno Phenotypic Effects (Viability, Signaling) Cytotox->Pheno Reporter->Pheno

Caption: Workflow for assessing cellular target engagement and phenotypic effects.

Table 3: Hypothetical CETSA Results for Aurora Kinase A in HCT116 Cells

Compound (10 µM)Melting Temperature (Tₘ)Thermal Shift (ΔTₘ)
Vehicle (DMSO)48.5°CN/A
1-(4-Aminophenyl)propane-1,2,3-triol 54.2°C+5.7°C
1-(4-Nitrophenyl)propane-1,2,3-triol48.7°C+0.2°C

This hypothetical result strongly indicates that 1-(4-Aminophenyl)propane-1,2,3-triol enters the cells and directly binds to and stabilizes its intended target, Aurora Kinase A.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
  • Cell Culture and Treatment:

    • Culture a relevant cell line (e.g., HCT116, which expresses Aurora Kinase A) to ~80% confluency.

    • Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).

    • Aliquot the cell suspension and treat with the test compound (e.g., 10 µM) or vehicle (DMSO) for 1 hour at 37°C.

  • Thermal Challenge:

    • Aliquot the treated cell suspensions into PCR tubes.

    • Heat the tubes to a range of temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes in a thermal cycler, followed by cooling to 4°C.[23]

  • Lysis and Protein Solubilization:

    • Lyse the cells by three freeze-thaw cycles (e.g., liquid nitrogen followed by a 25°C water bath).

    • Clarify the lysates by ultracentrifugation (e.g., 100,000 x g for 20 minutes at 4°C) to separate the soluble fraction (containing stabilized, non-aggregated protein) from the precipitated fraction.

  • Detection and Analysis:

    • Carefully collect the supernatant (soluble fraction).

    • Analyze the amount of the target protein (e.g., Aurora Kinase A) remaining in the soluble fraction at each temperature point by Western blot or ELISA.

    • Plot the percentage of soluble protein versus temperature for both the vehicle- and compound-treated samples.

    • Determine the melting temperature (Tₘ) for each condition and calculate the thermal shift (ΔTₘ).

Assessing Cellular Phenotype: Cytotoxicity

To understand the functional consequence of target engagement, phenotypic assays are crucial. A fundamental starting point is to assess the compound's effect on cell viability.

Table 4: Hypothetical Cytotoxicity Data (EC₅₀ in HCT116 cells after 72h)

CompoundEC₅₀ (µM)
1-(4-Aminophenyl)propane-1,2,3-triol 2.5
1-(4-Nitrophenyl)propane-1,2,3-triol> 100
Aniline55
Propane-1,2,3-triol> 100

The low EC₅₀ value for our lead compound is consistent with the inhibition of Aurora Kinase A, a critical regulator of cell division.

Experimental Protocol: Resazurin-Based Cytotoxicity Assay
  • Cell Seeding:

    • Seed HCT116 cells into a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with a serial dilution of the test compounds for 72 hours. Include a vehicle-only control.

  • Viability Assessment:

    • Add Resazurin solution to each well and incubate for 2-4 hours at 37°C.

    • Measure the fluorescence (Excitation ~560 nm, Emission ~590 nm) using a plate reader. The signal is proportional to the number of viable, metabolically active cells.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the viability versus the logarithm of compound concentration and fit the data to determine the EC₅₀ value.

Integrated Specificity Assessment: Synthesizing the Data

The final step is to integrate the data from all experimental tiers to build a comprehensive specificity profile. This involves comparing the on-target potency with off-target activities and cellular effects.

Table 5: Summary Specificity Profile

Parameter1-(4-Aminophenyl)propane-1,2,3-triolComparator CompoundsInterpretation
In Silico Prediction Aurora Kinase A, VEGFR2Varied, low confidenceProvided initial, validated hypotheses.
Biochemical IC₅₀ (Aurora Kinase A) 0.05 µM> 50 µMHigh on-target potency. The aminophenyl and triol moieties are both required.
Kinome Selectivity (S-Score at 1 µM) 0.08 (moderately selective)N/AIndicates some off-target kinase interactions at higher concentrations, warranting further investigation.
Cellular Target Engagement (CETSA ΔTₘ) +5.7°CNo significant shiftConfirms direct binding to Aurora Kinase A in an intact cellular environment.
Cellular Potency (EC₅₀) 2.5 µM> 50 µMDemonstrates a cellular phenotype consistent with on-target activity, though with a typical potency drop from biochemical to cellular assays.

Conclusion

This guide outlines a rigorous, multi-tiered strategy for characterizing the biological specificity of 1-(4-Aminophenyl)propane-1,2,3-triol. By systematically progressing from in silico predictions to biochemical validation and finally to cellular target engagement and phenotypic analysis, researchers can build a robust and reliable specificity profile. This methodical approach, which emphasizes the "why" behind each experimental choice and integrates appropriate controls, is essential for validating a novel small molecule as a trustworthy research tool or a promising therapeutic lead. The comparative framework, utilizing structurally related molecules, further enhances the understanding of the structure-activity relationship and the specific contributions of different chemical features to the molecule's biological activity.

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  • Broad Institute. Small-molecule Target and Pathway Identification. [Link]

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Validation

Technical Guide: Advantages of 1-(4-Aminophenyl)propane-1,2,3-triol as a Pharmacophore Scaffold

The following guide provides an in-depth technical analysis of 1-(4-Aminophenyl)propane-1,2,3-triol (APPT), positioning it against standard triol and aromatic intermediates. Executive Summary: The "Hydrophilic Anchor" Ad...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of 1-(4-Aminophenyl)propane-1,2,3-triol (APPT), positioning it against standard triol and aromatic intermediates.

Executive Summary: The "Hydrophilic Anchor" Advantage

In modern drug discovery, solubility and orthogonal reactivity are paramount. While aliphatic triols (e.g., Glycerol) offer hydrophilicity and aromatic amines (e.g., Aniline) offer conjugation handles, they rarely coexist in a single, stable, low-molecular-weight scaffold.

1-(4-Aminophenyl)propane-1,2,3-triol (APPT) bridges this gap. It functions as a chiral, hydrophilic aromatic anchor , offering distinct advantages over traditional building blocks:

  • Superior Aqueous Solubility compared to standard aromatic amines, reducing the need for solubilizing excipients.

  • Orthogonal Bi-functionality: A reactive primary amine (

    
    ) for conjugation and a triol tail (
    
    
    
    ) for polarity modulation or further derivatization.
  • Defined Stereochemistry: Unlike achiral glycerol, APPT possesses chiral centers (C1/C2), enabling the synthesis of enantiopure therapeutics.

Comparative Analysis: APPT vs. Standard Alternatives

The following table contrasts APPT with its primary structural competitors: Glycerol (pure hydrophilicity) and 4-Alkylanilines (pure aromatic reactivity).

Table 1: Physicochemical Performance Matrix
FeatureAPPT (The Product) Glycerol 4-Butylaniline Advantage Analysis
Structure Aromatic Amine + Triol TailAliphatic TriolAromatic Amine + Alkyl TailAPPT combines the UV-active/rigid core of aromatics with the solubility of polyols.
LogP (Calc.) -0.9 to -1.2 (Highly Hydrophilic)-1.76~3.0 (Lipophilic)APPT allows aromatic incorporation without destroying water solubility.
Reactivity Dual: Amine (Nucleophile) + Triol (H-Bonding)Single: Hydroxyl onlySingle: Amine onlyEnables "Click" chemistry on the amine while the triol acts as an intrinsic solubilizer.
Chirality Yes (2 centers) NoNoCritical for stereoselective binding in enzyme pockets.
UV Detectability Yes (

nm)
NoYesFacilitates HPLC monitoring without derivatization.

Critical Advantages & Mechanistic Insight

Advantage A: The "Solubility Rescue" Effect

Many drug candidates fail due to poor aqueous solubility caused by necessary aromatic rings (


-

stacking).
  • Mechanism: The propane-1,2,3-triol tail of APPT disrupts the hydrophobic hydration shell typically surrounding benzene rings. It forms a "water cage" via multiple Hydrogen Bond Donors (HBD), effectively masking the hydrophobic penalty of the aromatic ring.

  • Impact: Using APPT as a linker in Antibody-Drug Conjugates (ADCs) can prevent aggregation of the hydrophobic payload.

Advantage B: Orthogonal Synthetic Pathways

APPT allows for chemoselective functionalization . The aromatic amine is significantly more nucleophilic towards activated esters or isocyanates than the secondary/primary alcohols of the triol tail (under neutral conditions).

Diagram 1: Chemoselective Functionalization Pathway This workflow demonstrates how to utilize the amine for conjugation while preserving the triol for solubility.

APPT_Pathway APPT APPT (Starting Material) [Amine + Triol] Step1 Step 1: Selective N-Acylation (NHS-Ester / pH 7.4) APPT->Step1 High Nucleophilicity Intermediate Amide Conjugate [Triol Intact] Step1->Intermediate Step2 Step 2: Triol Utilization (Optional) Intermediate->Step2 OutcomeA Path A: Solubility Enhancer (Triol left free) Step2->OutcomeA No Reaction OutcomeB Path B: Cyclic Carbonate (Cross-linking) Step2->OutcomeB Phosgene/CDI

Caption: Chemoselective workflow utilizing the high nucleophilicity of the aniline nitrogen over the hydroxyl groups.

Experimental Validation Protocols

To validate the superiority of APPT, the following protocols are recommended. These are designed to be self-validating: if the compound precipitates or fails to conjugate, the advantage is nullified.

Protocol 1: Comparative Solubility Stress Test

Objective: Quantify the "Solubility Rescue" effect of the triol tail compared to a standard propyl-aniline analog.

  • Preparation:

    • Sample A: 1-(4-Aminophenyl)propane-1,2,3-triol (APPT).[1]

    • Sample B (Control): 4-Propylaniline (lacks OH groups).

  • Method:

    • Prepare 10 mM stock solutions of both in DMSO.

    • Aliquot 10 µL of stock into 990 µL of Phosphate Buffered Saline (PBS, pH 7.4) in a clear 96-well plate (Final conc: 100 µM).

    • Incubate at 25°C for 4 hours.

  • Readout:

    • Measure Turbidity (Absorbance at 600 nm).

    • Success Criteria: Sample A must show

      
       (clear), while Sample B typically shows 
      
      
      
      (turbid/precipitate).
  • Data Interpretation: A clear solution for APPT confirms that the triol tail effectively solvates the aromatic ring in aqueous media.

Protocol 2: One-Pot Diazotization & Coupling

Objective: Demonstrate the stability of the triol tail under harsh acidic conditions required for diazonium salt formation (a common reaction for aromatic amines).

  • Reagents: APPT (1 eq), NaNO2 (1.1 eq), HCl (2.5 eq), 2-Naphthol (1 eq).

  • Step-by-Step:

    • Dissolve APPT in 1M HCl at 0°C. Note: The solution should remain clear due to the triol's solubility.

    • Add NaNO2 dropwise. Stir for 15 min.

    • Add 2-Naphthol (dissolved in NaOH). Observe immediate formation of red azo dye.

  • Validation:

    • Analyze product via LC-MS.

    • Target Mass: [APPT Mass + Naphthol Mass - 2H].

    • Check: Ensure the propane-triol chain is intact (no dehydration/elimination). The presence of the intact triol peak confirms chemical stability.

Structural Logic & Signaling

Understanding the connectivity is vital for retrosynthetic planning. The diagram below illustrates the structural hierarchy and potential disconnection points.

Diagram 2: Retrosynthetic & Functional Logic

APPT_Structure Core 1-(4-Aminophenyl)propane-1,2,3-triol Amine Aromatic Amine (-NH2) [Conjugation Site] Core->Amine Ring Phenyl Ring [UV Chromophore / Rigid Spacer] Core->Ring Tail Propane-1,2,3-triol [Solubility / Chirality] Core->Tail App1 ADC Linkers Amine->App1 Amide Bond App2 Chiral Ligands Tail->App2 Stereocenter C1/C2 App3 Hydrophilic Polymers Tail->App3 Ester/Ether Bond

Caption: Structural decomposition of APPT highlighting its modular utility in drug design.

References

  • PubChem. (n.d.).[2] Propane-1,2,3-triol Compound Summary. National Library of Medicine. Retrieved October 26, 2023, from [Link](Note: Used for comparative physicochemical data of the triol substructure).

  • Ritchie, T. J., & Macdonald, S. J. (2014). The impact of aromatic ring count on compound developability. Drug Discovery Today.
  • Cheméo. (n.d.). Chemical Properties of 1-Propanone, 1-(4-aminophenyl)-. Retrieved October 26, 2023, from [Link](Used for comparative analysis of keto-derivatives vs triols).

Sources

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